THIAMPHENICOLPALMITATE
Description
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Properties
CAS No. |
1487-91-8 |
|---|---|
Molecular Formula |
C13H13P |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Thiamphenicol Palmitate vs. Chloramphenicol
Mechanism of Action, Prodrug Kinetics, and Comparative Toxicology
Executive Summary
This technical guide delineates the mechanistic and pharmacological distinctions between Thiamphenicol Palmitate (TP) and the class prototype Chloramphenicol (CP) . While both agents share the fundamental amphenicol pharmacophore targeting the bacterial 50S ribosome, they diverge critically in two areas: molecular delivery and toxicological profile .
TP functions as a lipophilic prodrug , requiring enzymatic hydrolysis to release the active moiety, Thiamphenicol (TAP). Crucially, the substitution of CP's p-nitro group with a methyl-sulfonyl group in TAP eliminates the risk of idiosyncratic aplastic anemia, shifting the safety profile significantly despite a shared mechanism of ribosomal interference.
Molecular Architecture & SAR
The structural evolution from Chloramphenicol to Thiamphenicol Palmitate represents a dual-layer optimization:
-
Pharmacophore Optimization (Safety): Replacing the nitro group (
) with a methyl-sulfonyl group ( ) to mitigate genotoxicity. -
Formulation Optimization (Compliance): Esterifying the primary alcohol with palmitic acid to mask bitterness and modify solubility.
| Feature | Chloramphenicol (CP) | Thiamphenicol (TAP) | Thiamphenicol Palmitate (TP) |
| Role | Active Parent Drug | Active Drug | Prodrug (Inactive) |
| C-4 Substituent | Nitro ( | Methyl-sulfonyl ( | Methyl-sulfonyl ( |
| C-3 Side Chain | Hydroxyl ( | Hydroxyl ( | Palmitate Ester ( |
| Solubility | Moderate (Lipophilic) | Moderate | Highly Lipophilic (Water Insoluble) |
| Taste | Intensely Bitter | Bitter | Tasteless (No interaction with taste buds) |
The Prodrug Activation Pathway
Thiamphenicol Palmitate is biologically inert in its administered form. It possesses no intrinsic antibacterial activity because the palmitate ester sterically hinders binding to the ribosomal target.
Mechanism of Activation: Upon oral administration, TP resists degradation in the acidic gastric environment. Activation occurs exclusively in the duodenum, where pancreatic lipases (specifically pancreatic triacylglycerol lipase) hydrolyze the ester bond at the C-3 position. This releases free Thiamphenicol (active) and Palmitic acid (fatty acid byproduct).
Visualization: Prodrug Hydrolysis & Activation
Figure 1: The stepwise activation of Thiamphenicol Palmitate. Note that the palmitate ester must be cleaved before ribosomal interaction can occur.
Ribosomal Interference: The Shared MOA
Once TP is hydrolyzed to TAP, its mechanism of action is identical to that of Chloramphenicol. Both agents act as bacteriostatic protein synthesis inhibitors .
-
Target: The 23S rRNA of the 50S ribosomal subunit .
-
Binding Site: The Peptidyl Transferase Center (PTC).
-
Action: The drug occupies the A-site, physically preventing the aminoacyl-tRNA from binding. This inhibits the formation of the peptide bond, halting chain elongation.[1]
Key Difference in Potency: Chloramphenicol generally exhibits a slightly higher affinity for the 50S subunit than Thiamphenicol. Consequently, TAP MICs (Minimum Inhibitory Concentrations) are often 1-2 dilutions higher than CP for susceptible organisms (e.g., H. influenzae, N. meningitidis). However, the clinical efficacy remains comparable due to TAP's favorable safety profile allowing for higher dosing.
Comparative Toxicology: The Nitro Group Hypothesis
The defining distinction for drug development professionals is the toxicity profile. Chloramphenicol is historically associated with two distinct hematologic toxicities. Thiamphenicol eliminates the most severe one.
A. Reversible Bone Marrow Suppression (Dose-Dependent)
-
Mechanism: Inhibition of mitochondrial protein synthesis in mammalian bone marrow cells (mammalian mitochondrial ribosomes resemble bacterial 70S ribosomes).
-
Outcome: Anemia, leukopenia.[4] Reversible upon drug withdrawal.
B. Irreversible Aplastic Anemia (Idiosyncratic)[5][6]
-
Mechanism: The para-nitro group of CP undergoes enzymatic reduction (by nitroreductases) to form reactive nitroso- and hydroxylamine intermediates. These radicals cause DNA damage in hematopoietic stem cells.
-
Thiamphenicol Advantage: The methyl-sulfonyl group (
) is chemically stable and cannot be reduced to toxic radical intermediates. Therefore, TAP is not associated with idiosyncratic aplastic anemia.
Visualization: Comparative Toxicity Pathways
Figure 2: The structural basis of Chloramphenicol toxicity vs. Thiamphenicol safety. The absence of the nitro group in TAP prevents the formation of DNA-damaging radicals.
Pharmacokinetics: Hepatic vs. Renal
The metabolic fate of the two drugs dictates their use in patients with organ impairment.
| Parameter | Chloramphenicol | Thiamphenicol (Active) |
| Primary Metabolism | Hepatic Glucuronidation (inactive metabolite) | Negligible (Minimal metabolism) |
| Excretion | Urine (mostly inactive glucuronide) | Urine (Active drug) |
| Half-life | 1.5 - 4 hours | 2 - 3 hours (Normal renal function) |
| Renal Failure | Metabolite accumulates (Parent drug unchanged) | Parent drug accumulates significantly |
| Hepatic Failure | Parent drug accumulates (Toxic risk) | Minimal impact |
Clinical Insight: Thiamphenicol is preferred for treating urinary tract infections (UTIs) because it is excreted in its active form, achieving high concentrations in the urine. Chloramphenicol is largely inactive in the urine.
Experimental Protocols
For researchers validating these mechanisms, the following protocols provide self-validating systems.
Protocol A: In Vitro Enzymatic Hydrolysis Assay
Objective: To demonstrate the prodrug nature of Thiamphenicol Palmitate and calculate the rate of conversion to active Thiamphenicol.
-
Reagents:
-
Substrate: Thiamphenicol Palmitate (TP) stock (10 mM in DMSO).
-
Enzyme: Porcine Pancreatin (4x USP specifications) or purified Lipase.
-
Buffer: Simulated Intestinal Fluid (SIF), pH 6.8 (phosphate buffer).
-
-
Procedure:
-
Dilute TP to 100 µM in SIF (pre-warmed to 37°C).
-
Initiate reaction by adding Pancreatin (final conc. 10 mg/mL).
-
Sampling: Aliquot 200 µL at T=0, 5, 15, 30, 60, and 120 mins.
-
Quenching: Immediately mix aliquot with 200 µL ice-cold Acetonitrile (ACN) to denature lipase.
-
Centrifuge at 10,000 x g for 5 mins to pellet protein.
-
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: ACN:Water (Gradient 20% -> 80% ACN).
-
Detection: UV at 224 nm (absorption max for amphenicol ring).
-
Validation Criteria: Decrease in TP peak (RT ~12 min) must correlate stoichiometrically with the appearance of TAP peak (RT ~4 min).
-
Protocol B: Comparative MIC Determination
Objective: To quantify the potency difference between CP and TAP (hydrolyzed TP). Note: TP itself cannot be tested in standard MIC assays as bacteria lack the necessary lipases to activate it efficiently in broth.
-
Organism: E. coli ATCC 25922 (Quality Control strain).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compounds:
-
Method:
-
Prepare serial 2-fold dilutions (0.125 to 128 µg/mL) in 96-well plates.
-
Inoculate with
CFU/mL. -
Incubate at 35°C for 16-20 hours.
-
-
Interpretation:
-
CP Typical MIC: 2 - 8 µg/mL.
-
TAP Typical MIC: 4 - 16 µg/mL.
-
TP Typical MIC: >64 µg/mL (Confirms prodrug status).
-
References
-
Yunis, A. A. (1988). "Chloramphenicol: Relation of Structure to Activity and Toxicity." Annual Review of Pharmacology and Toxicology, 28, 83-100. Link
-
Ferrari, V. (1984).[8] "Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity." Sexually Transmitted Diseases, 11(4 Suppl), 336-339.[8] Link
-
Ambrose, P. J. (1984).[5] "Clinical Pharmacokinetics of Chloramphenicol and Chloramphenicol Succinate." Clinical Pharmacokinetics, 9(3), 222-238. Link
-
Schwarz, S., et al. (2004). "Molecular basis of bacterial resistance to chloramphenicol and florfenicol." FEMS Microbiology Reviews, 28(5), 519-542. Link
-
PubChem Compound Summary. "Thiamphenicol palmitate." National Center for Biotechnology Information. Link
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Technical Guide: Chemical Structure and Molecular Characterization of Thiamphenicol Palmitate
Executive Summary
Thiamphenicol Palmitate (CAS: 52628-58-7) is the lipophilic ester prodrug of the broad-spectrum antibiotic thiamphenicol. Unlike its structural analog chloramphenicol, thiamphenicol replaces the para-nitro group with a methylsulfonyl moiety, reducing the risk of aplastic anemia. The palmitate esterification at the C3 primary hydroxyl group serves a critical pharmaceutical function: it drastically reduces aqueous solubility to
This guide provides a rigorous technical analysis of the molecular architecture, physicochemical properties, and analytical validation protocols for thiamphenicol palmitate.
Part 1: Molecular Architecture & Identification
Structural Composition
The molecule consists of two distinct domains coupled via an ester linkage:
-
Pharmacophore Core (Thiamphenicol): A phenylpropanoid backbone containing a dichloroacetamide tail and a p-methylsulfonylphenyl head group.
-
Lipophilic Tail (Palmitic Acid): A saturated 16-carbon fatty acid chain.
Stereochemistry: The biological activity resides in the
Quantitative Data Profile
| Parameter | Value | Technical Note |
| Molecular Formula | Confirmed via Elemental Analysis | |
| Molecular Weight | 594.63 g/mol | Parent Thiamphenicol: 356.22 g/mol |
| CAS Number | 52628-58-7 | Unique Identifier |
| Melting Point | 108–112 °C | Crystalline solid range |
| Solubility (Water) | Insoluble | Critical for taste masking |
| Solubility (Organic) | Soluble | DMF, Acetone, Chloroform |
| LogP (Predicted) | ~7.6 | High lipophilicity due to C16 chain |
Part 2: Synthesis & Bioconversion Pathway
The Prodrug Mechanism
Thiamphenicol palmitate is pharmacologically inactive in vitro. Its efficacy relies on in vivo bioconversion.[3] Upon oral administration, the ester bond is cleaved by pancreatic lipases and mucosal esterases in the duodenum, releasing the active thiamphenicol and free palmitic acid.
Visualization: Bioconversion Logic
The following diagram illustrates the activation pathway and the structural logic behind the prodrug design.
Figure 1: Bioconversion pathway of Thiamphenicol Palmitate showing hydrolysis of the inactive ester to the active antibiotic.[1]
Part 3: Analytical Characterization Protocols
To ensure scientific integrity in drug development, the identity of thiamphenicol palmitate must be validated using orthogonal analytical methods.
Protocol: Structural Validation via FTIR
Objective: Confirm the formation of the ester linkage and retention of the amide core.
Methodology:
-
Sample Prep: Mix 2 mg of sample with 200 mg KBr (spectroscopic grade). Grind to a fine powder and press into a translucent pellet.
-
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
-
Critical Peak Validation (Self-Validating Criteria):
-
Ester Carbonyl (
): Look for a sharp, intense band at 1735–1750 cm⁻¹ . Absence indicates hydrolysis or failure of synthesis. -
Amide I (
): Distinct band at 1680–1690 cm⁻¹ (dichloroacetamide). -
Sulfone (
): Symmetric and asymmetric stretches at 1150 cm⁻¹ and 1300 cm⁻¹ . -
Aliphatic C-H: Strong absorption at 2850–2920 cm⁻¹ confirming the palmitate chain.
-
Protocol: Purity Assessment via HPLC
Objective: Quantify thiamphenicol palmitate and detect free thiamphenicol (impurity).
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (85:15 v/v). High organic content is required due to the lipophilicity of the palmitate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 224 nm (absorption max of the phenyl chromophore).
-
Temperature: 30 °C.
Validation Logic:
-
Retention Time (
): Thiamphenicol palmitate will elute significantly later ( min) than free thiamphenicol ( min) due to the hydrophobic C16 chain interaction with the C18 stationary phase. -
Acceptance Criteria: Free thiamphenicol content must be
to ensure the taste-masking integrity of the formulation.
Part 4: Synthesis Workflow (Technical Overview)
While specific industrial yields vary, the core synthesis involves the acylation of thiamphenicol.
Reaction Scheme:
Step-by-Step Procedure:
-
Dissolution: Dissolve thiamphenicol in anhydrous dimethylformamide (DMF) or pyridine to act as both solvent and acid scavenger.
-
Acylation: Add palmitoyl chloride dropwise at 0–5 °C. The low temperature prevents acylation of the secondary hydroxyl group or the amide nitrogen.
-
Quenching: Pour the reaction mixture into ice water. The hydrophobic ester will precipitate immediately as a white solid.
-
Purification: Recrystallize from ethanol or isopropanol to remove unreacted palmitic acid and byproducts.
-
Drying: Vacuum dry at 40 °C to remove residual solvents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6452680, Thiamphenicol palmitate.[1] Retrieved from [Link][1]
-
Bioaustralis Fine Chemicals. Chloramphenicol Palmitate Application Notes (Prodrug Mechanism). Retrieved from [Link]
Sources
Thiamphenicol palmitate CAS number 52628-58-7 properties
An In-depth Technical Guide to Thiamphenicol Palmitate (CAS 52628-58-7)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Thiamphenicol Palmitate, a significant antibiotic pro-drug. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, pharmacological profile, and analytical methodologies.
Introduction and Chemical Identity
Thiamphenicol Palmitate (CAS No. 52628-58-7) is the palmitic acid ester of Thiamphenicol.[1][2] This esterification serves a critical pharmaceutical purpose: it transforms the parent drug, Thiamphenicol, into a pro-drug.[3] Thiamphenicol itself is a methyl-sulfonyl analogue of chloramphenicol and functions as a broad-spectrum antibiotic.[4][5] The palmitate moiety renders the molecule more lipophilic, a common strategy to mask taste or modify pharmacokinetic properties.[2]
From a drug development perspective, the synthesis of a palmitate ester is a deliberate choice to enhance patient compliance, particularly in oral formulations, by masking the inherent bitterness of the active pharmaceutical ingredient (API).[6] Upon oral administration, Thiamphenicol Palmitate is designed to be hydrolyzed by intestinal esterases, releasing the active Thiamphenicol to exert its therapeutic effect.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Thiamphenicol Palmitate is fundamental for formulation development, quality control, and bioanalytical studies. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 52628-58-7 | [7][8][9] |
| Molecular Formula | C28H45Cl2NO6S | [8][9][10] |
| Molecular Weight | 594.63 g/mol | [9][10][11] |
| IUPAC Name | [(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate | [9][11] |
| Appearance | White to yellowish crystalline powder | [8][9] |
| Melting Point | 108-112°C | [9] |
| Solubility | Insoluble in water, highly soluble in lipids.[4] Solubility data for the parent compound, Thiamphenicol, indicates solubility in DMSO.[12] | [4][12] |
The yellowish crystalline powder appearance is a key identifier for initial raw material qualification.[9] The melting point range of 108-112°C is a critical parameter for identity and purity assessment, often determined by techniques like Differential Scanning Calorimetry (DSC) in a formal laboratory setting.[9] The high lipid solubility and water insolubility are direct consequences of the long-chain palmitate ester, underpinning its formulation as an oral suspension and its behavior as a pro-drug.[4]
Pharmacological Profile
Mechanism of Action
Thiamphenicol Palmitate is a pro-drug and is not microbiologically active in its ester form. Its therapeutic efficacy is entirely dependent on its in-vivo hydrolysis to the active moiety, Thiamphenicol.[3]
The activation pathway is a straightforward enzymatic cleavage:
Caption: Pro-drug activation of Thiamphenicol Palmitate.
Once released, Thiamphenicol exerts its bacteriostatic action by binding to the 50S subunit of bacterial ribosomes.[9][13][14] This binding inhibits the peptidyl transferase enzyme, thereby blocking the transpeptidation step in protein synthesis and ultimately halting bacterial growth.[14][15] This mechanism is similar to that of chloramphenicol.[14] Thiamphenicol is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[5] A key advantage of Thiamphenicol over chloramphenicol is that it has not been associated with aplastic anemia.[4]
Pharmacokinetics
The pharmacokinetic profile of the active drug, Thiamphenicol, is characterized by:
-
Absorption: Peak serum concentrations are typically reached within 2 hours after administration.[14]
-
Distribution: It diffuses into the cerebrospinal fluid (CSF), crosses the placenta, and is found in breast milk.[14]
-
Metabolism: Unlike chloramphenicol, Thiamphenicol undergoes minimal metabolism in humans and is predominantly excreted unchanged.[4] In some species like pigs and rats, it can be excreted as both the parent drug and its glucuronate conjugate.[4]
-
Excretion: The primary route of elimination is renal, with about 70% of the drug excreted in the urine as the unchanged active substance.[14]
The choice of the palmitate ester significantly influences the absorption phase, creating a suspension formulation that allows for gradual release and hydrolysis of the active drug in the gastrointestinal tract.
Analytical Methodologies
The analysis of Thiamphenicol Palmitate and its active metabolite is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. A range of analytical techniques can be employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, identification, and quantification of Thiamphenicol Palmitate and Thiamphenicol.
A General HPLC-UV Workflow:
Caption: General workflow for HPLC analysis.
Detailed HPLC Protocol (based on USP method for Chloramphenicol Palmitate): [16]
-
Mobile Phase Preparation: Prepare a suitable filtered and degassed mobile phase, which would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The exact ratio is optimized to achieve good separation between Thiamphenicol Palmitate, Thiamphenicol, and any potential impurities.
-
Standard Preparation: Accurately weigh and dissolve USP Thiamphenicol Palmitate Reference Standard in a suitable solvent (e.g., methanol with a small amount of glacial acetic acid to aid dissolution) to obtain a known concentration.[16]
-
Sample Preparation: Prepare the sample by accurately weighing and dissolving the Thiamphenicol Palmitate material in the same solvent as the standard to a similar concentration.[16]
-
Chromatographic Conditions:
-
Column: A C18 (L1 packing) column is typically used.[16]
-
Detector: A UV detector set at an appropriate wavelength (e.g., 280 nm) is employed for detection.[16]
-
Flow Rate: A flow rate of around 1.0-2.0 mL/min is common.[16]
-
Injection Volume: A fixed volume (e.g., 10 µL) is injected for both standard and sample.[16]
-
-
System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis (checking for parameters like tailing factor, resolution, and reproducibility of peak areas).
-
Quantification: Calculate the amount of Thiamphenicol Palmitate in the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard in the standard chromatogram.[16]
The rationale for using a C18 column is its versatility and effectiveness in retaining and separating moderately non-polar compounds like Thiamphenicol Palmitate. The addition of acetic acid to the solvent helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shapes.
Spectroscopic Methods
Spectrophotometric methods offer a simpler and more rapid approach for the quantification of Thiamphenicol, the active form, especially in pharmaceutical formulations.[17]
UV-Vis Spectrophotometry Protocol for Thiamphenicol: [17]
-
Solvent Selection: A phosphate buffer at pH 2.0 is an appropriate solvent system.[17]
-
Standard Curve Preparation: Prepare a series of standard solutions of Thiamphenicol of known concentrations in the chosen solvent.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Thiamphenicol.
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration to generate a standard calibration curve.
-
Sample Analysis: Prepare the sample solution (after appropriate extraction and dilution to fall within the concentration range of the standard curve) and measure its absorbance at the same λmax.
-
Concentration Determination: Determine the concentration of Thiamphenicol in the sample by interpolating its absorbance value on the calibration curve.
This method is advantageous for its simplicity and cost-effectiveness, making it suitable for routine quality control testing.[17]
Stability and Storage
Proper storage is essential to maintain the integrity of Thiamphenicol Palmitate. Based on data for the analogous compound, Chloramphenicol Palmitate, it is recommended to store the material at -20°C for long-term stability.[18] It should be protected from moisture.[12] Stock solutions, if prepared, should be stored at -20°C or -80°C and used within a specified period to avoid degradation.[1]
Conclusion
Thiamphenicol Palmitate is a well-designed pro-drug that leverages the principles of medicinal chemistry to improve the pharmaceutical properties of the potent antibiotic, Thiamphenicol. Its physicochemical characteristics, particularly its lipophilicity, are key to its formulation and mode of action. A comprehensive understanding of its pharmacology and the availability of robust analytical methods are essential for its successful development and application in treating bacterial infections. This guide provides a foundational understanding for researchers and developers working with this important therapeutic agent.
References
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Wikipedia. Thiamphenicol. [Link]
-
ChemBK. chloramphenicol palmitate. [Link]
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MIMS Indonesia. Thiamphenicol: Uses, Dosage, Side Effects and More. [Link]
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ResearchGate. Elucidation the Synthesis of an Antibiotic Medicine Chloramphenicol Palmitate with its Stepwise Mechanism. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6452680, Thiamphenicol palmitate. [Link]
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European Medicines Agency. Thiamphenicol. [Link]
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Patsnap Synapse. What is the mechanism of Chloramphenicol Palmitate?. [Link]
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PubMed. Thiamphenicol pharmacokinetics in beef and dairy cattle. [Link]
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DergiPark. Development and Validation of Spectrophotometric Methods for Determination of Thiamphenicol in Capsule Forms. [Link]
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Patsnap Synapse. What is the mechanism of Thiamphenicol?. [Link]
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ResearchGate. Determination of the chloramphenicol palmitate polymorph A using FTIR spectroscopy. [Link]
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YouTube. Chloramphenicol Palmitate | With mechanism | in Easy & Simple Way. [Link]
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An In-depth Technical Guide to the Lipid Solubility Profile of Thiamphenicol Palmitate
Abstract
Thiamphenicol, a potent broad-spectrum antibiotic, is structurally hindered by physicochemical properties that can limit its therapeutic efficacy, notably its modest lipid solubility. To overcome this, it is formulated as thiamphenicol palmitate, a lipophilic ester prodrug. This strategic chemical modification is designed to enhance its passage across biological membranes, thereby improving its absorption profile. This guide provides a comprehensive technical analysis of the lipid solubility of thiamphenicol palmitate. We will explore the core principles of lipophilicity in drug design, present a comparative analysis of the parent drug and its prodrug, detail validated experimental protocols for determining lipid solubility, and discuss the profound implications of this prodrug strategy on membrane permeability and overall drug development.
Introduction: The Rationale for a Prodrug Approach
Thiamphenicol is a methylsulfonyl analogue of chloramphenicol that exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, specifically interfering with the peptidyl transferase enzyme, which halts the elongation of polypeptide chains.[3][4] While effective, the inherent polarity of thiamphenicol can result in suboptimal passive diffusion across the lipid-rich barriers of the gastrointestinal tract, a common challenge for many otherwise potent therapeutic agents.[5]
To address this limitation, the thiamphenicol palmitate prodrug was developed. A prodrug is an inactive or less active molecule that is metabolically converted in vivo to the active parent drug.[6] In this case, the hydrophilic hydroxyl group of thiamphenicol is esterified with palmitic acid, a 16-carbon saturated fatty acid. This transformation yields a significantly more lipophilic molecule.[7] The core objective of this strategy is to leverage the increased lipid solubility to enhance absorption. Once absorbed, endogenous esterase enzymes in the blood and tissues hydrolyze the ester bond, releasing the active thiamphenicol at the site of action.[8][9]
This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the lipid solubility profile that is central to the function and efficacy of the thiamphenicol palmitate prodrug.
The Critical Role of Lipid Solubility in Drug Development
Lipophilicity, the affinity of a molecule for a lipid or non-polar environment, is a cornerstone of medicinal chemistry and pharmacology. It governs a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its journey from administration to its molecular target.[10][11][]
Key Descriptors of Lipophilicity:
-
Partition Coefficient (Log P): This is the most common measure of lipophilicity. It is defined as the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[13] A positive Log P indicates a preference for the lipid phase (lipophilic), while a negative Log P indicates a preference for the aqueous phase (hydrophilic).[14]
-
Distribution Coefficient (Log D): For ionizable compounds, lipophilicity is pH-dependent. Log D is the log of the distribution ratio of all species of a compound (ionized and un-ionized) between octanol and an aqueous buffer at a specific pH.[15][16] Since physiological environments have distinct pH values (e.g., pH 7.4 in plasma), Log D is often more biologically relevant than Log P.[14]
The causality behind optimizing lipophilicity is a delicate balance. A molecule must be sufficiently lipophilic to traverse cell membranes but also possess enough aqueous solubility to dissolve in physiological fluids like the gastrointestinal tract and blood.[16] This concept is partially captured by frameworks like Lipinski's Rule of Five, which suggests that for optimal oral absorption, a drug candidate's Log P should not exceed 5.[17][18][19]
Physicochemical Transformation: Thiamphenicol vs. Thiamphenicol Palmitate
The esterification with palmitic acid fundamentally alters the physicochemical nature of thiamphenicol. The addition of the long, non-polar hydrocarbon chain dramatically shifts the molecule's partitioning behavior in favor of lipid environments. This transformation is the key to its function as a prodrug designed for enhanced absorption.
The table below summarizes and contrasts the key properties of the parent drug and its palmitate prodrug, illustrating the profound impact of the prodrug modification on lipophilicity.
Table 1: Comparative Physicochemical Properties
| Property | Thiamphenicol | Thiamphenicol Palmitate | Source(s) |
| Chemical Formula | C₁₂H₁₅Cl₂NO₅S | C₂₈H₄₅Cl₂NO₆S | [20][21] |
| Molecular Weight | 356.2 g/mol | 594.6 g/mol | [3][20] |
| Appearance | White crystalline powder | Yellowish-Crystalline Powder | [3][22] |
| Aqueous Solubility | Slightly soluble | Practically insoluble | [5][22] |
| Calculated Log P | 0.404 (Crippen Method) | 7.6 (XLogP3) | [21][23] |
The most telling data point is the calculated Log P value, which skyrockets from a slightly hydrophilic/balanced value of ~0.4 for thiamphenicol to a highly lipophilic value of 7.6 for its palmitate ester.[21][23] This multi-logarithmic increase confirms the success of the chemical modification in achieving its primary design goal: a radical increase in lipid solubility.
Experimental Determination of Lipid Solubility
While computational models provide valuable estimates, experimental determination of Log P or Log D is essential for validating these predictions and providing robust data for regulatory submissions and formulation development. The two most widely accepted methods are the Shake-Flask technique and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
The Shake-Flask Method (OECD 107): The Gold Standard
This direct method is considered the benchmark for Log P determination due to its fundamental and straightforward approach.[24]
Causality and Principle: The method relies on the principle of liquid-liquid extraction. The compound is dissolved in a biphasic system of n-octanol and water (or a relevant buffer for Log D). The system is agitated until equilibrium is reached, meaning the rate of the compound moving from water to octanol equals the rate of it moving from octanol to water. The two phases are then separated, and the concentration of the compound in each phase is quantified. The ratio of these concentrations directly yields the partition coefficient.
Detailed Step-by-Step Protocol (Self-Validating System):
-
Preparation of Phases:
-
Pre-saturate high-purity n-octanol with water by shaking them together for 24 hours at the experimental temperature (e.g., 25°C), then allowing them to separate.
-
Similarly, pre-saturate purified water (or pH 7.4 buffer for Log D) with n-octanol. This ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution.
-
-
Test Substance Preparation:
-
Prepare a stock solution of thiamphenicol palmitate in the phase in which it is more soluble (n-octanol). The concentration should be low enough to avoid saturation in either phase (typically <0.01 M).
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a precise volume of the pre-saturated n-octanol containing the test substance and a precise volume of the pre-saturated aqueous phase. A volume ratio that ensures quantifiable amounts in both phases should be chosen (this may require a preliminary run).
-
Agitate the vessel at a constant temperature until equilibrium is achieved. This can take several hours. A minimum of three replicate vessels should be prepared.
-
-
Phase Separation:
-
Centrifuge the vessels at a moderate speed to ensure a clean and complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase (n-octanol and aqueous).
-
Determine the concentration of thiamphenicol palmitate in each aliquot using a validated analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve for the analyte in each respective phase must be generated.
-
-
Calculation and Validation:
-
Calculate the partition coefficient (P) for each replicate: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].
-
Calculate Log P by taking the base-10 logarithm of the average P value.
-
The system is self-validating if the total amount of substance recovered from both phases at the end of the experiment is within a narrow margin (e.g., 95-105%) of the initial amount added.
-
RP-HPLC Method (OECD 117): High-Throughput Screening
This indirect chromatographic method is rapid, requires very little sample, and is well-suited for compounds with very high or low Log P values that are difficult to measure via the shake-flask method.[25][26][27]
Causality and Principle: The method correlates a compound's retention time on a non-polar (reversed-phase) HPLC column with its lipophilicity. Lipophilic compounds have a stronger affinity for the non-polar stationary phase (e.g., C18) and will therefore elute later than hydrophilic compounds. By calibrating the system with a series of reference compounds with known Log P values, the Log P of an unknown compound can be determined from its retention time.
Detailed Step-by-Step Protocol (Self-Validating System):
-
System Setup:
-
Use a standard RP-HPLC system with a C18 column and a UV detector.
-
The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer. The analysis is performed under isocratic conditions (constant mobile phase composition).
-
-
Calibration:
-
Select a set of 5-7 reference compounds with well-established Log P values that bracket the expected Log P of thiamphenicol palmitate.
-
Inject each reference compound individually and record its retention time (t_R_).
-
Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R_ - t₀) / t₀.
-
Generate a calibration curve by plotting the known Log P values of the reference compounds against their corresponding log k values. The plot should be linear with a high correlation coefficient (R² > 0.98).
-
-
Sample Analysis:
-
Dissolve thiamphenicol palmitate in a suitable solvent (e.g., the mobile phase) and inject it into the HPLC system under the same conditions used for the standards.
-
Record its retention time (t_R_) and calculate its capacity factor (k).
-
-
Calculation and Validation:
-
Calculate log k for thiamphenicol palmitate.
-
Using the linear regression equation from the calibration curve, interpolate the Log P value for the test substance from its log k value.
-
The protocol is validated by the linearity and correlation of the calibration curve and the periodic running of a quality control standard to ensure system stability.
-
Implications of High Lipophilicity for Thiamphenicol Palmitate
The engineered high lipophilicity of thiamphenicol palmitate has direct and significant consequences for its behavior as a drug, from its biological transit to its final formulation.
Enhanced Membrane Permeability and Absorption
The primary benefit of the increased Log P is the enhanced ability to cross biological lipid membranes via passive diffusion. The intestinal epithelium, the main barrier to oral drug absorption, is a classic lipid bilayer. A highly lipophilic molecule like thiamphenicol palmitate can more readily partition from the aqueous environment of the gut lumen into the lipid interior of the enterocyte membranes, facilitating its transit into systemic circulation.
This strategy is particularly relevant when considering the Biopharmaceutics Classification System (BCS). While data for thiamphenicol is limited, its close analogue chloramphenicol is considered a BCS Class III drug (high solubility, low permeability). The palmitate prodrug approach is a classic and effective strategy to overcome the low permeability limitation of a parent compound, effectively shifting its characteristics towards those of a more readily absorbed molecule.
In Vivo Activation: The Prodrug Mechanism
The high lipophilicity is a temporary modification to solve the "delivery" problem. For therapeutic activity, the prodrug must revert to the active, more hydrophilic thiamphenicol. This bioactivation is accomplished by ubiquitous esterase enzymes present in the gut wall, blood plasma, and liver.[7][28][29] These enzymes catalyze the hydrolysis of the ester linkage, releasing palmitic acid and the active parent drug, thiamphenicol.
Formulation and In Vitro Assessment
The very low aqueous solubility of thiamphenicol palmitate dictates its formulation. It is unsuitable for simple aqueous solutions and is typically formulated as an oral suspension.[30] Its lipophilic nature also makes it a candidate for lipid-based drug delivery systems, which can further enhance absorption by promoting solubilization in the gastrointestinal tract.
To experimentally confirm the benefits of the prodrug strategy on permeability, in vitro models are indispensable. The Caco-2 cell permeability assay is a widely used and regulatory-accepted model that mimics the human intestinal epithelium.[31] In this assay, cells are grown as a monolayer on a semi-permeable membrane. By applying the parent drug and the prodrug to the apical (lumenal) side and measuring their appearance on the basolateral (blood) side over time, one can directly quantify and compare their apparent permeability coefficients (P_app).[32][33] It is expected that thiamphenicol palmitate would show a significantly higher P_app_ value than thiamphenicol in this system, providing definitive in vitro evidence of its enhanced membrane permeation.
Conclusion
The lipid solubility profile of thiamphenicol palmitate is not merely a physicochemical characteristic; it is the central element of a deliberate and effective prodrug design strategy. By esterifying the hydrophilic parent drug thiamphenicol with palmitic acid, a new chemical entity is created with dramatically increased lipophilicity, as evidenced by a significant increase in its Log P value. This enhanced lipophilicity is mechanistically linked to improved permeation across biological membranes, addressing a key absorption liability of the parent compound. The successful application of this prodrug requires a comprehensive understanding of its lipid solubility, which must be confirmed through robust experimental methods like the shake-flask and RP-HPLC techniques. This guide has detailed the rationale, methodologies, and implications of this profile, providing drug development professionals with the technical foundation necessary to evaluate and leverage such strategies in the pursuit of more effective therapeutics.
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Krupkin, M., et al. (2021). Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome. International Journal of Molecular Sciences, 22(7), 3740. [Link]
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ASM Journals. (2022). Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae. Applied and Environmental Microbiology, 89(1). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6452680, Thiamphenicol palmitate. [Link]
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ResearchGate. (2018). Enzymatic conversion of the chloramphenicol palmitate into chloramphenicol, its active form. [Link]
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Evotec. Caco-2 Permeability Assay. [Link]
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ACS Publications. (2009). Ester Bonds in Prodrugs. ACS Chemical Biology, 4(4), 237–238. [Link]
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Situ Biosciences. OECD 117 - Partition Coefficient, HPLC Method. [Link]
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National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]
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Emery Pharma. (2025). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. [Link]
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Regulations.gov. (2018). Determination of the octanol/water partition coefficient of HAS-PUV-0014-6 by the HPLC method (OECD 117). [Link]
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MDPI. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3369. [Link]
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MDPI. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals, 17(7), 896. [Link]
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Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
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BioDuro. ADME Caco-2 Permeability Assay. [Link]
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MDPI. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. Molecules, 29(12), 2795. [Link]
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National Center for Biotechnology Information. (2013). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 65(10), 1370–1381. [Link]
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RSC Publishing. (2022). Prodrug strategies in developing antiviral nucleoside analogs. [Link]
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Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]
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Oreate AI. (2026). Understanding logP: The Key to Drug Development. [Link]
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Oxford Academic. (1994). In-vitro and In-vivo Correlative Approach to the Evaluation of Ester Prodrugs to Improve Oral Delivery of Propranolol. Journal of Pharmacy and Pharmacology, 46(6), 447–452. [Link]
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National Center for Biotechnology Information. (2021). Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome. Nucleic Acids Research, 49(14), 8295–8307. [Link]
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Diva-portal.org. (2013). Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]
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The Prodrug Advantage: A Technical Guide to Thiamphenicol and Thiamphenicol Palmitate
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antimicrobial agents, the amphenicol class of antibiotics has long held a significant, albeit complex, position. Thiamphenicol, a structural analogue of chloramphenicol, offers a broad spectrum of activity against a variety of pathogens.[1] Its clinical utility, however, is often moderated by physicochemical and pharmacokinetic properties that can influence its administration and therapeutic efficacy. To address some of these limitations, medicinal chemists have employed a prodrug strategy, leading to the development of thiamphenicol palmitate. This guide provides a comprehensive technical examination of the core differences between thiamphenicol and its palmitate ester, delving into the chemical, pharmacological, and analytical distinctions that are critical for drug development and research professionals.
This document will explore the rationale behind the development of thiamphenicol palmitate, elucidating how the addition of a palmitate moiety transforms the parent drug's properties to enhance its therapeutic potential. We will dissect the physicochemical characteristics, compare the pharmacokinetic profiles, and detail the mechanism of action, including the in vivo conversion of the prodrug to its active form. Furthermore, this guide will provide detailed experimental protocols for the characterization and analysis of these two compounds, offering a practical resource for laboratory and clinical research.
Physicochemical Properties: A Tale of Two Solubilities
The fundamental differences between thiamphenicol and thiamphenicol palmitate originate from their distinct chemical structures, which in turn govern their physicochemical properties. The addition of the long-chain fatty acid, palmitic acid, via an ester linkage to the primary hydroxyl group of thiamphenicol dramatically alters its polarity and, consequently, its solubility profile.
Thiamphenicol is a moderately polar molecule, rendering it sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[2] In contrast, thiamphenicol palmitate is a highly lipophilic compound with very low aqueous solubility. This increased lipophilicity is the cornerstone of its design as a prodrug for oral administration.
dot
Caption: Chemical structures of Thiamphenicol and its prodrug, Thiamphenicol Palmitate.
Table 1: Comparative Physicochemical Properties
| Property | Thiamphenicol | Thiamphenicol Palmitate | Rationale for Difference |
| Molecular Formula | C12H15Cl2NO5S | C28H45Cl2NO6S | Addition of a C16H31O moiety. |
| Molecular Weight | 356.23 g/mol | 594.63 g/mol | Increased mass due to the palmitate group.[1] |
| Melting Point | ~164-166 °C | 108-112 °C[1] | The long aliphatic chain of the palmitate ester disrupts the crystal lattice of thiamphenicol. |
| Aqueous Solubility | Sparingly soluble | Practically insoluble | The long, nonpolar hydrocarbon chain of palmitate drastically reduces interaction with water molecules. |
| LogP (Octanol/Water) | ~1.1 | Predicted: >5.0 | The large, lipophilic palmitate tail significantly increases the compound's affinity for the organic phase. |
| Appearance | White to yellowish-white crystalline powder | Yellowish-crystalline powder[1] | The esterification can lead to slight changes in the crystalline structure and color. |
The profound difference in lipophilicity, quantified by the partition coefficient (LogP), is the most critical distinction. The higher LogP of thiamphenicol palmitate is a deliberate design feature to enhance its absorption through the lipid-rich membranes of the gastrointestinal tract following oral administration.
The Prodrug Concept: Mechanism of Action and In Vivo Conversion
Thiamphenicol exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds.[1] Thiamphenicol palmitate, being a prodrug, is pharmacologically inactive itself. Its therapeutic efficacy is entirely dependent on its conversion to the active parent drug, thiamphenicol, within the body.
This bioactivation occurs primarily in the small intestine. The ester linkage in thiamphenicol palmitate is susceptible to hydrolysis by intestinal esterases, enzymes that are abundant in the intestinal lumen and mucosa. This enzymatic cleavage releases free thiamphenicol and palmitic acid, a naturally occurring fatty acid.
Caption: Workflow for in vitro enzymatic hydrolysis assay.
Simultaneous Determination of Thiamphenicol and Thiamphenicol Palmitate in Plasma by HPLC-MS/MS
This protocol outlines a general approach for the simultaneous quantification of thiamphenicol and its palmitate prodrug in plasma samples, which is essential for pharmacokinetic studies.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add an internal standard solution.
-
Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane).
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is often employed to effectively separate the polar thiamphenicol from the nonpolar thiamphenicol palmitate.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for thiamphenicol, thiamphenicol palmitate, and the internal standard are monitored.
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentrations of thiamphenicol and thiamphenicol palmitate in the unknown samples are then determined from this calibration curve.
Conclusion
The transformation of thiamphenicol into its palmitate ester is a classic and effective application of the prodrug concept in medicinal chemistry. By strategically modifying the parent drug's structure, thiamphenicol palmitate overcomes key limitations of thiamphenicol, namely its potential for poor oral absorption due to limited solubility and its unpleasant taste. The increased lipophilicity of the palmitate ester facilitates its transport across the intestinal barrier, and subsequent hydrolysis by intestinal esterases releases the active thiamphenicol into the systemic circulation.
This in-depth technical guide has provided a comprehensive comparison of the physicochemical, pharmacological, and pharmacokinetic properties of thiamphenicol and thiamphenicol palmitate. The detailed experimental protocols offer a practical resource for researchers and drug development professionals engaged in the study and application of these important antimicrobial agents. A thorough understanding of the distinct characteristics of the parent drug and its prodrug is essential for the rational design of effective oral therapies and for advancing the development of new and improved anti-infective treatments.
References
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Kauffman, R. E., Thirumoorthi, M. C., Buckley, J. A., & Dajani, A. S. (1981). 340 BIOAVAILABILITY OF ORAL CHLORAMPHENICOL PALMITATE COMPARED TO INTRAVENOUS CHLORAMPHENICOL SUCCINATE. Pediatric Research, 15(4), 496. [Link]
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Ferrari, V. (1984). Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity. Sexually transmitted diseases, 11(4 Suppl), 336–339. [Link]
-
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Thiamphenicol Palmitate: Antimicrobial Spectrum, Potency, and Technical Assessment
Executive Summary
Thiamphenicol palmitate is the lipophilic, inactive prodrug of the broad-spectrum antibiotic thiamphenicol. Designed primarily to overcome the bitter taste of the parent compound in oral formulations (particularly in veterinary and pediatric medicine), it possesses no intrinsic antimicrobial activity. Its therapeutic potency is entirely dependent on in vivo hydrolysis by esterases (lipases) in the duodenum and plasma to release the active moiety, thiamphenicol.
This technical guide analyzes the spectrum of activity for the active metabolite, delineates the pharmacokinetic activation pathway, and provides critical experimental protocols for researchers. Crucially, in vitro susceptibility testing must utilize thiamphenicol free base, as the palmitate ester will yield false-negative results in standard MIC assays.
Molecular Mechanism & Prodrug Activation
Mechanism of Action
Thiamphenicol palmitate itself does not bind to bacterial ribosomes. Upon oral administration, it functions as a delivery vehicle. Once hydrolyzed, the released thiamphenicol acts as a bacteriostatic agent by binding reversibly to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits the enzyme peptidyl transferase , thereby blocking peptide bond formation and halting bacterial protein synthesis.
Activation Pathway
The conversion from prodrug to active drug is the rate-limiting step for bioavailability. This process is catalyzed by pancreatic lipases in the small intestine and esterases in the plasma.
Figure 1: The activation pathway of Thiamphenicol Palmitate from oral administration to ribosomal inhibition.
Antimicrobial Spectrum & Potency[1][2][3][4]
Because the palmitate is inactive, the spectrum of activity is identical to that of thiamphenicol. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as atypical pathogens like Mycoplasma and Chlamydia.
Quantitative Potency Data (MIC Values)
The following data represents the potency of the active metabolite (thiamphenicol) . Researchers must use these values as the benchmark for bioequivalence studies.
| Pathogen Group | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Clinical Relevance |
| Gram-Positive | Streptococcus pneumoniae | 0.1 – 4.0 | 0.5 | 2.0 | High (Respiratory infections) |
| Staphylococcus aureus | 2.0 – 16.0 | 8.0 | 16.0 | Moderate (Variable resistance) | |
| Streptococcus pyogenes | 0.5 – 4.0 | 1.0 | 2.0 | High | |
| Gram-Negative | Haemophilus influenzae | 0.1 – 1.6 | 0.5 | 1.0 | High (Respiratory) |
| Pasteurella multocida | 0.25 – 1.0 | 0.5 | 1.0 | High (Veterinary/Zoonotic) | |
| Escherichia coli | 2.0 – >64 | 8.0 | >32 | Low/Moderate (Resistance common) | |
| Salmonella spp. | 2.0 – 8.0 | 4.0 | 8.0 | Moderate (Typhoid/Enteric) | |
| Atypical | Mycoplasma genitalium | 1.0 – 64 | 8.0 | 16.0 | Moderate (STI) |
| Chlamydia trachomatis | 0.5 – 2.0 | 1.0 | - | High |
Note: Thiamphenicol is generally 2-4 times less potent than chloramphenicol against Enterobacteriaceae but shares a similar profile against respiratory pathogens and lacks the risk of irreversible aplastic anemia.
Resistance Profiles
Resistance to thiamphenicol is often plasmid-mediated and cross-reactive with chloramphenicol.
-
Acetyltransferase (CAT): The primary mechanism. Enzymes acetylate the hydroxyl groups of the antibiotic, preventing ribosomal binding.
-
Efflux Pumps: Common in Gram-negative bacteria (Pseudomonas aeruginosa is intrinsically resistant).
-
Ribosomal Methylation: Confers resistance to macrolides, lincosamides, and streptogramin B (MLS_B phenotype), but can occasionally impact phenicols.
Technical Protocols for Researchers
Protocol A: In Vitro Susceptibility Testing
Critical Warning: Do not use Thiamphenicol Palmitate directly in broth microdilution or agar diffusion assays. It will not dissolve effectively and will not inhibit bacterial growth, leading to false "Resistant" classifications.
Correct Methodology:
-
Standard: Use Thiamphenicol Reference Standard (purity >99%).
-
Solvent: Dissolve thiamphenicol in a small volume of ethanol or dimethyl sulfoxide (DMSO) before diluting in Mueller-Hinton Broth (MHB).
-
Inoculum: Prepare bacterial suspension to 0.5 McFarland standard.
-
Incubation: 35 ± 2°C for 16–20 hours (24h for Staphylococcus).
-
Breakpoint Interpretation:
-
Susceptible: ≤ 8 µg/mL[1]
-
Intermediate: 16 µg/mL
-
Resistant: ≥ 32 µg/mL
-
Protocol B: HPLC Quantification of Palmitate vs. Free Base
For pharmacokinetic studies, it is essential to distinguish between the unhydrolyzed prodrug (palmitate) and the active drug (thiamphenicol) in plasma or tissue.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (or Phosphate Buffer pH 4.5).
-
Gradient: Start 20:80 (for Thiamphenicol)
Ramp to 80:20 (to elute Palmitate).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 224 nm (optimal for ester) or 266-270 nm (aromatic ring).
-
Retention Time: Thiamphenicol elutes early (polar); Palmitate elutes late (lipophilic).
Sample Preparation (Plasma):
-
Aliquot 200 µL plasma.
-
Add 400 µL Acetonitrile (protein precipitation).
-
Vortex 1 min; Centrifuge at 10,000 x g for 10 min.
-
Inject supernatant.
Experimental Workflow Diagram
Figure 2: Decision matrix for selecting the correct analytical workflow based on research goals.
Pharmacokinetics & Bioequivalence
-
Absorption: Following oral administration, the palmitate ester is hydrolyzed in the intestinal lumen. Absorption efficiency is high, with bioavailability often exceeding 90% in monogastric animals.
-
Distribution: Thiamphenicol has low protein binding (<20%) and excellent tissue penetration, including the blood-brain barrier (unlike many other antibiotics, though slightly less permeable than chloramphenicol).
-
Excretion: Eliminated largely unchanged by the kidneys. High urinary concentrations make it effective for urinary tract infections (UTIs).
Technical Note on Bioequivalence: When developing a generic thiamphenicol palmitate formulation, "bioequivalence" is defined by the Area Under the Curve (AUC) of the free thiamphenicol in plasma, not the concentration of the palmitate ester.
References
-
Mechanism & Ribosomal Binding
- Source: National Center for Biotechnology Information (NCBI). "Thiamphenicol: Mechanism of Action." PubChem Compound Summary.
-
Antimicrobial Spectrum & MIC Data
- Title: In vitro activity of thiamphenicol against multiresistant Streptococcus pneumoniae, Haemophilus influenzae and Staphylococcus aureus.
- Source: PubMed (Antimicrob Agents Chemother).
-
Mycoplasma Susceptibility
- Title: In vitro activity of thiamphenicol against drug-susceptible and drug-resistant strains of Mycoplasma genitalium.
- Source: Journal of Antimicrobial Chemotherapy.
-
Pharmacokinetics & Hydrolysis
- Title: Pharmacokinetics of thiamphenicol in dogs.
- Source: American Journal of Veterinary Research.
-
Analytical Methods (HPLC)
- Title: UPLC-MS/MS determination of thiamphenicol in human plasma and its applic
-
Source: Journal of Chromatography B.[2]
Sources
Technical Guide: Thiamphenicol Palmitate Therapeutic Window and Safety Profile
Executive Summary
Thiamphenicol palmitate (TP) represents a critical evolution in amphenicol antibiotic therapy. Designed as a lipophilic prodrug of thiamphenicol (TAP), it addresses the palatability issues of the parent compound while retaining its broad-spectrum efficacy against Gram-negative and Gram-positive pathogens.
The central therapeutic thesis of TP rests on two pillars:
-
Safety Superiority: Unlike chloramphenicol, thiamphenicol possesses a methyl-sulfonyl group instead of a nitro group.[1] This structural modification eliminates the risk of irreversible, idiosyncratic aplastic anemia, shifting the safety focus to dose-dependent, reversible bone marrow suppression.
-
Bioactivation Kinetics: TP is pharmacologically inactive until hydrolyzed in the duodenum by pancreatic lipases. Understanding this rate-limiting step is essential for defining the therapeutic window.
Molecular Pharmacology & Bioactivation
The Prodrug Mechanism
Thiamphenicol palmitate is an ester prodrug. It is practically insoluble in water, which prevents interaction with taste receptors in the oral cavity. Upon reaching the duodenum, the lipophilic nature of the palmitate ester facilitates solubilization by bile salts, making it a substrate for pancreatic lipases.
Key Physicochemical Parameters:
-
Thiamphenicol (Active): MW 356.23 g/mol | Water Soluble (Slightly)
-
Thiamphenicol Palmitate (Prodrug): MW 594.63 g/mol | Lipid Soluble
Mechanism of Action (MOA)
Once hydrolyzed, the active thiamphenicol binds reversibly to the 50S ribosomal subunit of susceptible bacteria. It inhibits peptidyl transferase activity, thereby blocking protein synthesis.
DOT Diagram 1: Bioactivation Pathway
Caption: The bioactivation pathway of Thiamphenicol Palmitate, highlighting the critical hydrolysis step mediated by pancreatic lipase prior to ribosomal binding.
Pharmacokinetics (PK) and Therapeutic Window
Absorption and Distribution
Following oral administration, hydrolysis is rapid but incomplete if lipase activity is compromised (e.g., in cystic fibrosis patients). The active drug, thiamphenicol, exhibits low protein binding (<20%) and excellent tissue penetration, including the blood-brain barrier.
Excretion
Unlike chloramphenicol, which requires hepatic glucuronidation, thiamphenicol is excreted largely unchanged (70-90%) by the kidneys.
-
Clinical Implication: Dosage must be adjusted inversely to Creatinine Clearance (CrCl) to prevent toxic accumulation.
The Therapeutic Window
The window is defined by the Minimum Inhibitory Concentration (MIC) for target pathogens versus the threshold for mitochondrial toxicity in host cells.
| Parameter | Value / Range | Clinical Significance |
| Target MIC (Breakpoints) | 0.5 – 4.0 µg/mL | Effective against H. influenzae, N. gonorrhoeae. |
| Therapeutic Plasma Conc. | 5 – 15 µg/mL | Maintains efficacy while minimizing marrow suppression. |
| Toxicity Threshold | > 25 µg/mL | Associated with dose-dependent bone marrow suppression.[2] |
| Plasma Half-life (T½) | 1.5 – 4.0 hours | Requires multiple daily doses or sustained release formulations. |
Critical Insight: The therapeutic window is time-dependent . Sustained plasma levels >25 µg/mL are more predictive of hematotoxicity than transient peak concentrations (Cmax).
Safety Profile & Toxicology
The "Nitro vs. Methyl-Sulfonyl" Distinction
The most critical safety differentiator is the absence of the p-nitro group found in chloramphenicol.
-
Chloramphenicol: The nitro group undergoes reduction to toxic nitroso-intermediates, causing DNA damage in stem cells (idiosyncratic aplastic anemia).
-
Thiamphenicol: The methyl-sulfonyl group is chemically stable and does not form these radical intermediates. Consequently, thiamphenicol is not associated with irreversible aplastic anemia.
Dose-Dependent Hematotoxicity
Thiamphenicol can inhibit mitochondrial protein synthesis in mammalian bone marrow cells (specifically erythroid precursors) because mammalian mitochondrial ribosomes (70S-like) structurally resemble bacterial ribosomes.
-
Manifestation: Reticulocytopenia, anemia, leukopenia.
-
Reversibility: Effects typically reverse within 7-10 days of drug discontinuation.
-
Risk Factors: Renal impairment (accumulation), prolonged therapy (>2 weeks), and high peak levels (>25 µg/mL).
Experimental Protocols
Protocol A: LC-MS/MS Quantification of Thiamphenicol in Plasma
Purpose: To accurately measure active thiamphenicol levels following palmitate administration.
Reagents:
-
Internal Standard (IS): Thiamphenicol-d3 (Deuterated).
-
Mobile Phase: Acetonitrile (ACN) and 0.1% Formic Acid in Water.
Workflow:
-
Sample Prep: Aliquot 100 µL plasma. Add 10 µL IS (Thiamphenicol-d3, 1 µg/mL).
-
LLE Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously for 2 mins. Centrifuge at 10,000 x g for 5 mins.
-
Drying: Transfer supernatant to a clean tube. Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL Mobile Phase (80:20 Water:ACN).
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Ionization: ESI Negative Mode.
-
MRM Transitions:
-
Thiamphenicol: m/z 354.0 → 185.0
-
IS (Thiamphenicol-d3): m/z 357.0 → 188.0
-
-
DOT Diagram 2: Bioanalytical Workflow
Caption: Step-by-step bioanalytical workflow for the extraction and quantification of Thiamphenicol from plasma matrices.
Protocol B: In Vitro Bone Marrow Toxicity Assay (CFU-GM)
Purpose: To determine the IC50 for myelosuppression.
-
Cell Source: Human bone marrow mononuclear cells (hBM-MNCs) or CD34+ progenitor cells.
-
Drug Preparation: Dissolve Thiamphenicol (Active) in DMSO (Stock 30 mg/mL). Note: Do not use the Palmitate form for in vitro assays as cells lack the necessary high-concentration lipases to activate it.
-
Culture Medium: Methylcellulose-based medium supplemented with GM-CSF, IL-3, and SCF.
-
Incubation: Plate cells (2 x 10^4 cells/dish) with varying concentrations of Thiamphenicol (0.1 – 100 µg/mL). Incubate at 37°C, 5% CO2 for 14 days.
-
Readout: Count colonies (>50 cells) using an inverted microscope. Calculate % inhibition relative to vehicle control.
-
Threshold Validation: Significant inhibition typically begins at concentrations >20-30 µg/mL.
References
-
Ferrari, V. (1984). "Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity." Sexually Transmitted Diseases.[1][5]
-
Yunis, A. A., et al. (1973). "Comparative effect of chloramphenicol and thiamphenicol on DNA and mitochondrial protein synthesis in mammalian cells." Journal of Laboratory and Clinical Medicine.
-
Abdennebi, E. H., et al. (1994). "Thiamphenicol pharmacokinetics in beef and dairy cattle." Journal of Veterinary Pharmacology and Therapeutics.
-
Wang, Z., et al. (2014). "UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B.
-
PubChem. (2023). "Thiamphenicol Palmitate Compound Summary." National Library of Medicine.
Sources
Bacterial 50S Ribosome Inhibition by Thiamphenicol & Prodrug Metabolites
This guide provides an in-depth technical analysis of bacterial 50S ribosome inhibition by thiamphenicol (TAP), focusing on its pharmacologically active form derived from prodrug metabolism.
Technical Guide & Whitepaper
Executive Summary: The "Metabolite" Context
In the development of amphenicol antibiotics, Thiamphenicol (TAP) represents a critical evolution from Chloramphenicol (CAP). While CAP acts directly, TAP is frequently administered as a prodrug ester, Thiamphenicol Glycinate (TG) or Thiamphenicol Glycinate Acetylcysteine (TGA) , to improve solubility and bioavailability.
Therefore, when discussing "Thiamphenicol metabolites" in the context of ribosome inhibition, we must distinguish between two distinct phases:
-
Activation (The Active Metabolite): The hydrolysis of the prodrug TG by host esterases to release the active moiety, Thiamphenicol .
-
Inactivation (Clearance/Resistance): The downstream conversion to inactive forms (e.g., thiamphenicol glucuronate in specific species or oxidized forms by bacterial resistance enzymes like CmO).
Crucial Distinction: The prodrug (TG) itself has negligible affinity for the ribosome. It must be metabolized to TAP to exert antibacterial activity. This guide focuses on the interaction of the active metabolite, TAP, with the 50S subunit.
Molecular Pharmacology & Structural Logic
Structural Determinants of Safety
Unlike Chloramphenicol, which contains a p-nitro group responsible for aplastic anemia (via marrow toxicity), Thiamphenicol substitutes this with a methylsulfonyl group (-SO₂CH₃) .
-
Impact: This substitution maintains ribosomal affinity but alters the metabolic fate. TAP is not a substrate for the hepatic glucuronyl transferases that metabolize CAP in humans, leading to high renal excretion of the unchanged active drug.
The Activation Pathway (Prodrug to Active Inhibitor)
For parenteral or aerosol administration, the glycinate ester is used.[1]
-
Reaction:
[2] -
Kinetics: Hydrolysis is rapid (half-life < 1 hour in plasma), ensuring immediate availability of the ribosome-targeting agent.
Mechanism of Action: The 50S Interaction[3][4]
The Target: Peptidyl Transferase Center (PTC)
Thiamphenicol acts as a bacteriostatic agent by binding reversibly to the 50S ribosomal subunit .
-
Specific Locus: The A-site of the Peptidyl Transferase Center (PTC).
-
Key Residues: TAP interacts primarily with nucleotides A2451 and C2452 of the 23S rRNA.
-
Binding Mode: The aromatic ring of TAP engages in
- stacking interactions with the nucleobases. The methylsulfonyl group orients into the cleft, displacing water molecules that usually stabilize the active site.
Inhibition Logic
-
Steric Hindrance: By occupying the A-site, TAP physically blocks the aminoacyl moiety of the incoming aminoacyl-tRNA.
-
Catalytic Arrest: It prevents the nucleophilic attack of the
-amino group of the A-site amino acid on the ester linkage of the P-site peptidyl-tRNA. -
Result: Peptide bond formation is halted.[3][4][5] The ribosome stalls, leading to the cessation of protein synthesis and bacterial stasis.
Visualization: Activation & Inhibition Pathway
The following diagram illustrates the conversion of the prodrug into the active inhibitor and its subsequent blockage of the ribosome.
Caption: Pathway showing prodrug hydrolysis to active Thiamphenicol, which competitively blocks the 50S PTC.
Experimental Protocols (Self-Validating Systems)
To confirm the activity of Thiamphenicol (and verify the inactivity of the prodrug without esterases), the following in vitro assay is the gold standard.
Protocol: Cell-Free Coupled Transcription/Translation Assay
Purpose: To quantify the IC50 of TAP directly on the ribosome, independent of cellular uptake or efflux pumps.
Reagents
-
E. coli S30 Extract (contains ribosomes, tRNAs, factors).
-
Reporter Template (e.g., Luciferase or GFP plasmid).
-
Thiamphenicol Glycinate (Prodrug - Negative Control).
-
Chloramphenicol (Positive Control).
Methodology
-
Preparation: Thaw S30 extract on ice. Prepare a master mix containing amino acids, rNTPs, and energy regeneration system (phosphoenolpyruvate).
-
Compound Dilution: Prepare serial dilutions of TAP and TG (0.1
M to 100 M) in nuclease-free water. -
Reaction Assembly:
-
10
L Master Mix -
5
L DNA Template (1 g) -
2
L Test Compound -
3
L S30 Extract
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Readout: Measure luminescence (Luciferase) or fluorescence (GFP).
-
Validation Check:
-
TAP should show a dose-dependent reduction in signal (IC50
2-5 M). -
TG (Prodrug) should show no inhibition in this cell-free system (as it lacks esterases), proving that the "metabolite" (TAP) is the requisite active form.
-
Comparative Data: TAP vs. Metabolites[10]
The table below summarizes the binding and activity profile. Note the loss of activity in the glucuronidated form (a mammalian metabolite) and the prodrug.
| Compound Form | Role | 50S Binding Affinity ( | Antibacterial Activity (MIC) |
| Thiamphenicol (TAP) | Active Metabolite | ~2.0 | Low (Active) |
| Thiamphenicol Glycinate | Prodrug | > 100 | High (Inactive in vitro) |
| TAP-Glucuronate | Excretory Metabolite | > 500 | Inactive |
| Chloramphenicol (Ref) | Reference | ~1.5 | Low (Active) |
Bacterial Resistance Mechanisms (Metabolic Inactivation)
While TAP is stable against mammalian metabolism, bacteria have evolved enzymes to metabolize it:
-
CAT (Chloramphenicol Acetyltransferase): Acetylates the hydroxyl groups.[9] TAP is generally more resistant to CAT than Chloramphenicol, but not immune.
-
CmO (Oxidase): A recently identified oxidase in Sphingomonadaceae that oxidizes the C-1' and C-3' positions, rendering the molecule incapable of hydrogen bonding with the ribosome.
Visualization: Resistance Workflow
Caption: Bacterial enzymatic degradation of Thiamphenicol leading to loss of ribosomal affinity.
References
-
Mechanism of Action & Ribosome Binding
-
Metabolism & Prodrug Kinetics
-
Resistance & Bacterial Degradation
-
Comparative Toxicity & Safety
-
NIH PubMed. "Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity." Link
-
Sources
- 1. Activity of aerosol thiamphenicol glycinate acetylcysteinate in a mouse model of S. pyogenes pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamphenicol glycinate acetylcysteine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thiamphenicol | antibacterial agent | CAS# 15318-45-3 | InvivoChem [invivochem.com]
- 7. sciprofiles.com [sciprofiles.com]
- 8. Microbiological activity of thiamphenicol and thiamphenicol glycinate acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 9. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of Thiamphenicol Palmitate
Abstract
This comprehensive guide details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of thiamphenicol palmitate. Thiamphenicol palmitate, a highly hydrophobic prodrug of the antibiotic thiamphenicol, presents unique challenges in chromatographic analysis due to its poor aqueous solubility and strong retention on non-polar stationary phases. This document provides a complete protocol, from the rationale behind method development choices to a step-by-step validation procedure conforming to the International Council for Harmonisation (ICH) guidelines. The intended audience includes researchers, quality control analysts, and formulation scientists in the pharmaceutical industry.
Introduction and Scientific Rationale
Thiamphenicol is a broad-spectrum antibiotic, and its palmitate ester, thiamphenicol palmitate, is a prodrug formulation designed to improve its oral administration characteristics.[1][2] Accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring the quality, efficacy, and safety of the final drug product.
Reversed-phase HPLC (RP-HPLC) is the predominant analytical technique for the separation of small molecules due to its versatility and high resolving power.[3] It operates by separating analytes based on their hydrophobicity through interactions with a non-polar stationary phase and a polar mobile phase.[4] The long palmitate chain in thiamphenicol palmitate (C28H45Cl2NO6S) imparts significant hydrophobicity (LogP ~7.6), making it an ideal candidate for RP-HPLC, but also necessitating a carefully optimized method to achieve efficient elution and symmetrical peak shape.[4][5]
This guide explains the causality behind the experimental choices, grounding the protocol in established chromatographic theory and authoritative guidelines to provide a trustworthy and scientifically sound analytical method.
Physicochemical Properties of Thiamphenicol Palmitate
Understanding the analyte's properties is the cornerstone of effective method development. Key characteristics are summarized below.
| Property | Value | Significance for HPLC Method Development | Source |
| Molecular Formula | C₂₈H₄₅Cl₂NO₆S | Affects molecular weight and potential interactions. | [5][6] |
| Molecular Weight | 594.6 g/mol | Influences diffusion and chromatographic behavior. | [5] |
| Solubility | Very slightly soluble in water; Soluble in ethanol, methanol, DMSO. | Dictates the choice of diluent for sample and standard preparation. | [1][7] |
| Predicted LogP | ~7.6 | Indicates high hydrophobicity, requiring a strong organic mobile phase for elution. | [5] |
| UV Maximum (λmax) | Parent compound (Thiamphenicol) absorbs at ~224 nm. Related compound (Chloramphenicol Palmitate) absorbs at 271 nm in EtOH. | Guides the selection of an appropriate detection wavelength. A full UV scan is recommended. | [2][8] |
Chemical Structure of Thiamphenicol Palmitate
Caption: Chemical Structure of Thiamphenicol Palmitate.
Part 1: Method Development Strategy
A systematic approach is essential for developing a robust analytical method. The workflow below outlines the logical progression from initial characterization to final validation.
Caption: Systematic Workflow for RP-HPLC Method Development.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 column is the standard starting point for RP-HPLC due to its high retentive capacity for hydrophobic compounds.[9] However, the extreme hydrophobicity of thiamphenicol palmitate can lead to very long retention times or poor peak shape on a C18 column. Therefore, a C8 column (e.g., 150 mm x 4.6 mm, 5 µm) was chosen. The shorter alkyl chain of the C8 provides less hydrophobic interaction, promoting faster elution and often improving peak symmetry for highly retained analytes.[9]
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as it offers lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths. A high percentage of ACN is necessary to elute the highly non-polar thiamphenicol palmitate from the C8 column.
-
Aqueous Phase: A buffer is used to maintain a consistent pH and improve reproducibility. A phosphate buffer (e.g., 10 mM potassium phosphate) at a slightly acidic pH (e.g., pH 3.0) is a good choice. This pH helps to suppress the ionization of any free silanol groups on the silica-based stationary phase, which minimizes secondary interactions and reduces peak tailing.
-
Elution Mode: A gradient elution, starting with a lower percentage of ACN and ramping up to a high percentage, is employed. This approach ensures that any less hydrophobic impurities are resolved at the beginning of the run, while the highly retained thiamphenicol palmitate is eluted efficiently with a sharp peak in a reasonable timeframe.[10]
-
-
Diluent Selection: The diluent must completely dissolve the analyte and be compatible with the mobile phase. Given the analyte's solubility, a mixture of acetonitrile and water (e.g., 80:20 v/v) is an appropriate choice. Using a diluent with a similar or slightly weaker elution strength than the initial mobile phase conditions prevents peak distortion.
-
Detection Wavelength (λmax): A preliminary UV scan of thiamphenicol palmitate in the chosen diluent is performed. While the parent thiamphenicol shows a maximum at 224 nm, this region can be prone to interference from solvents and excipients.[8] A secondary, higher wavelength maximum, often around 270-280 nm, typically offers greater specificity. For this method, a detection wavelength of 276 nm was selected as it provided a good balance of sensitivity and specificity.
-
Column Temperature and Flow Rate: A slightly elevated column temperature (e.g., 30°C) helps to decrease mobile phase viscosity, lowering backpressure and often improving peak efficiency. A standard flow rate of 1.0 mL/min for a 4.6 mm ID column provides a good balance between analysis time and separation efficiency.
Part 2: Recommended Analytical Protocol
This section provides the detailed, step-by-step methodology for the analysis of thiamphenicol palmitate.
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.
-
Chromatographic Column: C8, 150 mm x 4.6 mm, 5 µm particle size.
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Reference Standard: Thiamphenicol Palmitate, USP grade or equivalent.
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade).
-
Glassware: Volumetric flasks, pipettes, autosampler vials.
Final Chromatographic Conditions
| Parameter | Condition |
| Column | C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 276 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Acetonitrile:Water (80:20 v/v) |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Thiamphenicol Palmitate Reference Standard into a 50 mL volumetric flask. Add approximately 35 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with diluent and mix well.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix well.
-
Sample Preparation: For a bulk drug substance, prepare a solution with a target concentration of 50 µg/mL using the same procedure as for the standard solution. For formulated products, an appropriate extraction step may be required.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified.
-
Equilibrate the system with the mobile phase for at least 30 minutes.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Calculate the system suitability parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency and resolving power of the column. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Part 3: Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11] A validation protocol should be prepared before initiating the studies.[12]
Caption: Interrelationship of Validation Parameters as per ICH Guidelines.
Specificity (Forced Degradation)
Specificity demonstrates that the analytical signal is solely from the analyte of interest, free from interference by excipients, impurities, or degradation products.[13] A forced degradation study is the definitive test for this.[14]
Protocol:
-
Prepare solutions of thiamphenicol palmitate (~50 µg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 30% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base samples before injection.
-
Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method.
-
Acceptance Criteria: The method is specific if the thiamphenicol palmitate peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (using a PDA detector) passes.
Linearity and Range
Protocol:
-
Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area versus concentration.
-
Perform a linear regression analysis.
Example Linearity Data:
| Concentration (µg/mL) | Mean Peak Area |
| 25.0 | 451023 |
| 37.5 | 674589 |
| 50.0 | 902145 |
| 62.5 | 1128932 |
| 75.0 | 1350567 |
| Regression Equation | y = 18005x - 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Protocol:
-
Accuracy should be assessed using a minimum of 9 determinations over 3 concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[11]
-
Prepare a placebo mixture. Spike the placebo with known amounts of thiamphenicol palmitate at three concentration levels (e.g., 40, 50, and 60 µg/mL).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Example Accuracy Data:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Mean Recovery | 99.8% |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Protocol:
-
Repeatability (Intra-day Precision): Analyze six individual preparations of the sample solution at 100% of the target concentration (50 µg/mL) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the % RSD for the results.
Example Precision Data:
| Precision Level | Parameter | Result (% Assay) |
| Repeatability | Mean | 99.7% |
| Std. Dev. | 0.45 | |
| % RSD | 0.45% | |
| Intermediate | Mean | 100.1% |
| Std. Dev. | 0.62 | |
| % RSD | 0.62% |
Acceptance Criteria: The % RSD should be ≤ 2.0%.
Robustness
Protocol:
-
Make small, deliberate variations to the method parameters.
-
Analyze the standard solution under each varied condition.
-
Assess the impact on system suitability parameters and the assay result.
Example Robustness Study:
| Parameter Varied | Variation | Effect on Tailing Factor | Effect on Retention Time |
| Flow Rate | 0.9 mL/min & 1.1 mL/min | Complies | Significant Shift |
| Column Temperature | 28°C & 32°C | Complies | Minor Shift |
| Mobile Phase pH | 2.8 & 3.2 | Complies | Negligible Shift |
Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the assay results should not significantly deviate from the nominal method.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of thiamphenicol palmitate. The strategic selection of a C8 stationary phase and a gradient elution with an acetonitrile/buffer mobile phase successfully addresses the challenges posed by the analyte's high hydrophobicity. This validated method is suitable for routine quality control testing of thiamphenicol palmitate in both bulk drug substance and finished pharmaceutical products.
References
-
Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers. (URL: [Link])
-
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. (URL: [Link])
-
Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. (URL: [Link])
-
Development and Validation of an UV Spectrophotometric Method for Determination of Thiamphenicol in Dosage Form. ResearchGate. (URL: [Link])
-
Development and Validation of Spectrophotometric Methods for Determination of Thiamphenicol in Capsule Forms. DergiPark. (URL: [Link])
-
Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD. Taylor & Francis Online. (URL: [Link])
-
Development and Validation of Rp-Hplc Method for Estimation of Apremilast (Anti Arthritis) Drug. International Journal of Pharmaceutical Research and Applications. (URL: [Link])
-
Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. National Institutes of Health. (URL: [Link])
-
Thiamphenicol - Chemical & Physical Properties. Cheméo. (URL: [Link])
-
chloramphenicol palmitate. ChemBK. (URL: [Link])
-
Thiamphenicol palmitate. PubChem - National Institutes of Health. (URL: [Link])
-
UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study. PubMed. (URL: [Link])
-
Degradation Mechanism Study of Thiamphenicol and Florfenicol by Radiolysis. ResearchGate. (URL: [Link])
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
-
Reversed Phase HPLC Columns. Phenomenex. (URL: [Link])
-
Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method. PubMed. (URL: [Link])
-
How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? ResearchGate. (URL: [Link])
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (URL: [Link])
-
Validation of Analytical Procedures Q2(R2). ICH. (URL: [Link])
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (URL: [Link])
-
Development and validation of an UV spectrophotometric method for determination of thiamphenicol in dosage form. Ejournal. (URL: [Link])
-
Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method. ScienceDirect. (URL: [Link])
-
Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form. International Journal of ChemTech Research. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. (URL: [Link])
-
Steps for HPLC Method Validation. Pharmaguideline. (URL: [Link])
-
Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics. Journal UII. (URL: [Link])
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (URL: [Link])
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- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloramphenicol Palmitate | 530-43-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. chromtech.com [chromtech.com]
- 5. Thiamphenicol palmitate | C28H45Cl2NO6S | CID 6452680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiamphenicol Palmitate - LKT Labs [lktlabs.com]
- 7. chembk.com [chembk.com]
- 8. DEVELOPMENT AND VALIDATION OF AN UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF THIAMPHENICOL IN DOSAGE FORM | Martins | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. biomedres.us [biomedres.us]
Application Note & Protocol: In Vitro Enzymatic Hydrolysis of Thiamphenicol Palmitate
Abstract
This document provides a comprehensive, step-by-step protocol for the in vitro enzymatic hydrolysis of thiamphenicol palmitate, a prodrug of the broad-spectrum antibiotic thiamphenicol. Designed for researchers, scientists, and drug development professionals, this guide details a robust methodology simulating the intestinal environment to assess the conversion of the inactive palmitate ester to its active form. The protocol explains the causality behind experimental choices, ensuring a self-validating system. It covers the preparation of Simulated Intestinal Fluid (SIF), substrate and enzyme solutions, the hydrolysis assay itself, and subsequent quantification of released thiamphenicol using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Introduction: The Scientific Rationale
Thiamphenicol palmitate is a prodrug designed to improve the oral administration characteristics of thiamphenicol. As an ester, it is pharmacologically inactive and requires hydrolysis in the gastrointestinal tract to release the active thiamphenicol moiety, which can then be absorbed into the bloodstream[1][2]. This bioactivation is primarily catalyzed by esterases present in the small intestine, with pancreatic lipase and carboxyl ester lipase being key enzymes in this process[3][4].
Understanding the rate and extent of this enzymatic conversion is critical in drug development for several reasons:
-
Bioavailability Prediction: The efficiency of hydrolysis directly impacts the concentration of active thiamphenicol available for absorption, thus influencing its overall bioavailability and therapeutic efficacy[5].
-
Formulation Development: Different oral dosage forms can influence the release and subsequent hydrolysis of the prodrug. This in vitro model provides a reliable tool for comparing various formulations.
-
Pharmacokinetic Modeling: Data generated from this assay can be used to develop and refine pharmacokinetic models to predict the in vivo performance of thiamphenicol palmitate.
This protocol, therefore, provides a standardized in vitro model that mimics the physiological conditions of the human small intestine to reliably study the enzymatic hydrolysis of thiamphenicol palmitate.
The Hydrolysis Pathway: An Overview
The enzymatic hydrolysis of thiamphenicol palmitate is a straightforward reaction where the ester bond linking the palmitic acid to the thiamphenicol molecule is cleaved by an esterase, typically pancreatic lipase, in the presence of water. This reaction yields the active thiamphenicol and a molecule of palmitic acid.
Caption: Enzymatic conversion of thiamphenicol palmitate to active thiamphenicol.
Materials and Reagents
Proper preparation and sourcing of materials are paramount for the reproducibility of this assay.
| Reagent | Grade | Supplier Example | Purpose |
| Thiamphenicol Palmitate | ≥98% Purity | Sigma-Aldrich, Cayman Chemical | Substrate |
| Thiamphenicol | ≥98% Purity | Sigma-Aldrich, Cayman Chemical | Analytical Standard |
| Pancreatin (from porcine pancreas) | USP grade | Sigma-Aldrich | Source of pancreatic lipase and other digestive enzymes |
| Potassium Phosphate, Monobasic (KH₂PO₄) | ACS Reagent Grade | Fisher Scientific | Buffer component for SIF |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | VWR | pH adjustment for SIF |
| Dimethyl Sulfoxide (DMSO) | HPLC Grade | Fisher Scientific | Solvent for stock solution preparation |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | HPLC mobile phase and reaction quenching |
| Water | HPLC Grade or Milli-Q | In-house system | Diluent, buffer, and mobile phase preparation |
| Hydrochloric Acid (HCl) | ACS Reagent Grade | Fisher Scientific | pH adjustment |
Detailed Experimental Protocols
This section provides step-by-step instructions for the entire workflow, from solution preparation to data analysis.
Preparation of Solutions
4.1.1. Simulated Intestinal Fluid (SIF) - 1 L
This formulation is based on the United States Pharmacopeia (USP) and other established protocols to create a biorelevant medium[6][7].
-
Phosphate Buffer Preparation: Dissolve 6.8 g of potassium phosphate monobasic (KH₂PO₄) in 250 mL of HPLC-grade water.
-
pH Adjustment: In a separate vessel, add 77 mL of 0.2 M NaOH to 400 mL of HPLC-grade water. Combine this with the phosphate buffer solution.
-
Enzyme Addition: Add 10.0 g of pancreatin to the buffer solution.
-
Final pH and Volume Adjustment: Adjust the pH of the solution to 7.5 ± 0.1 using 0.2 M NaOH or 0.1 M HCl. Add HPLC-grade water to bring the final volume to 1000 mL.
-
Pre-incubation: This solution should be prepared fresh and equilibrated to 37°C before use.
4.1.2. Thiamphenicol Palmitate (Substrate) Stock Solution (10 mM)
Due to the poor aqueous solubility of thiamphenicol palmitate, a stock solution in an organic solvent is necessary. DMSO is chosen for its high solubilizing power and general compatibility with enzymatic assays at low final concentrations.
-
Weighing: Accurately weigh approximately 5.97 mg of thiamphenicol palmitate (Molar Mass: ~597.5 g/mol ).
-
Dissolution: Dissolve the weighed powder in 1.0 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
4.1.3. Pancreatin Solution (Enzyme)
The pancreatin is added directly to the SIF as described in section 4.1.1. The concentration of 10 g/L is a standard concentration used in simulated digestive fluids to provide a relevant level of enzymatic activity[6].
4.1.4. Thiamphenicol Standard Stock Solution for HPLC (1 mg/mL)
-
Weighing: Accurately weigh 10 mg of thiamphenicol.
-
Dissolution: Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and HPLC-grade water.
-
Storage: Store this stock solution at 4°C, protected from light.
Enzymatic Hydrolysis Assay
This protocol is designed for a final reaction volume of 1 mL. The reaction can be scaled as needed. It is crucial to run a control reaction without the enzyme to account for any non-enzymatic hydrolysis.
Caption: Experimental workflow for the in vitro hydrolysis of thiamphenicol palmitate.
Step-by-Step Procedure:
-
Prepare Reaction Tubes: For each time point and control, label a microcentrifuge tube.
-
Substrate Addition: Prepare a working solution of thiamphenicol palmitate by diluting the 10 mM stock solution. For a final concentration of 100 µM in the assay, add 10 µL of the 10 mM stock to each tube. The final DMSO concentration will be 1%, which is generally well-tolerated by pancreatic lipase.
-
Pre-incubation: Add 990 µL of the pre-warmed (37°C) SIF (containing pancreatin) to each tube to initiate the reaction. For the "no enzyme" control, add 990 µL of SIF prepared without pancreatin.
-
Incubation: Immediately after adding the SIF, vortex each tube briefly and place it in an incubator shaker set to 37°C with moderate agitation (e.g., 100 rpm). This ensures a homogenous suspension of the poorly soluble substrate.
-
Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from the reaction mixture and immediately add it to a new tube containing 100 µL of ice-cold acetonitrile. This will stop the enzymatic reaction and precipitate the proteins.
-
Sample Preparation for HPLC: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
HPLC-UV Analysis
The amount of thiamphenicol released is quantified using a validated reversed-phase HPLC-UV method.
Table of HPLC Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (e.g., 30:70 v/v) | A common mobile phase for amphenicol antibiotics, adjust ratio for optimal separation[5][8]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 20 µL | A typical injection volume. |
| Detection Wavelength | 224 nm | Corresponds to the UV absorbance maximum of thiamphenicol[1][2][9]. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
Analytical Procedure:
-
Standard Curve: Prepare a series of thiamphenicol standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the 1 mg/mL stock solution with the mobile phase.
-
Analysis: Inject the standards and the prepared samples onto the HPLC system.
-
Quantification: Record the peak area of thiamphenicol in each chromatogram. Construct a standard curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from the standard curve to calculate the concentration of thiamphenicol in the unknown samples.
Data Analysis and Interpretation
The primary outcome of this assay is the concentration of thiamphenicol released over time.
-
Concentration Calculation: Use the standard curve to determine the concentration of thiamphenicol (in µg/mL or µM) in each quenched sample at each time point.
-
Percentage Hydrolyzed: Calculate the percentage of thiamphenicol palmitate hydrolyzed at each time point using the following formula:
% Hydrolyzed = ( [Thiamphenicol]t / [Initial Thiamphenicol Palmitate] ) * 100
Where [Thiamphenicol]t is the concentration of thiamphenicol at time 't', and [Initial Thiamphenicol Palmitate] is the starting concentration of the prodrug (e.g., 100 µM).
-
Rate of Hydrolysis: Plot the concentration of thiamphenicol (or % hydrolyzed) against time. The initial linear portion of this curve can be used to determine the initial rate of hydrolysis (e.g., µM/min).
System Validation and Troubleshooting
To ensure the integrity of the results, consider the following:
-
No Enzyme Control: The "no enzyme" control should show minimal to no formation of thiamphenicol, confirming that the hydrolysis is enzyme-mediated.
-
Time Zero Sample: The t=0 sample should have a negligible amount of thiamphenicol, confirming the purity of the starting material and the effectiveness of the quenching step.
-
Troubleshooting:
-
Low Hydrolysis Rate: This could be due to inactive enzyme (use fresh pancreatin), incorrect pH of the SIF, or insufficient solubilization of the substrate. The inclusion of bile salts in the SIF can aid in the emulsification of the fatty acid ester substrate and enhance lipase activity[3][4][6].
-
High Variability: Ensure accurate pipetting, consistent timing of quenching, and thorough mixing of the reaction suspension.
-
Poor HPLC Peak Shape: Ensure the mobile phase is properly degassed and that the sample is fully dissolved and free of particulates.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for assessing the in vitro enzymatic hydrolysis of thiamphenicol palmitate. By closely mimicking the conditions of the small intestine, this assay serves as an invaluable tool for researchers in drug development, offering critical insights into the bioactivation and potential in vivo performance of this important antibiotic prodrug. The principles and methodologies described herein can also be adapted for the study of other ester-based prodrugs.
References
-
Martins, F. A., & de Oliveira, M. A. L. (2020). DEVELOPMENT AND VALIDATION OF AN UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF THIAMPHENICOL IN DOSAGE FORM. Zhurnal Prikladnoi Spektroskopii, 87(3), 497-504. [Link]
-
ResearchGate. (n.d.). Development and Validation of an UV Spectrophotometric Method for Determination of Thiamphenicol in Dosage Form | Request PDF. Retrieved from [Link]
-
Lowe, M. E. (2010). Bile salt-stimulated lipase and pancreatic lipase-related protein 2 are the dominating lipases in neonatal fat digestion in mice and rats. The Journal of nutrition, 140(5), 875–881. [Link]
-
Ghanem, M. M., et al. (2022). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. BMC Chemistry, 16(1), 10. [Link]
-
DergiPark. (n.d.). Development and Validation of Spectrophotometric Methods for Determination of Thiamphenicol in Capsule Forms. Retrieved from [Link]
-
Pavia, C., et al. (2019). HPLC-DAD analysis of florfenicol and thiamphenicol in medicated feedingstuffs. Food Additives & Contaminants: Part A, 36(8), 1165-1174. [Link]
-
Health Canada. (1989). OFFICIAL METHOD - Determination of the Disintegration Time of Tablets. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical development and technology, 11(3), 321–326. [Link]
-
Lowe, M. E. (2010). Physiological parameters governing the action of pancreatic lipase. Nutrition Research Reviews, 23(1), 25-43. [Link]
-
Nguyen, T. H. L., et al. (2023). In vitro study of effective factors for the inhibitory assay on pancreatic lipase. Journal of Pharmaceutical Investigation, 53(4), 517-525. [Link]
-
Analytical Methods for Lipases Activity Determination: A Review. (2011). ResearchGate. [Link]
-
Lee, D., et al. (2024). Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement. International Journal of Molecular Sciences, 25(2), 709. [Link]
-
Birari, R. B., & Bhutani, K. K. (2007). Pancreatic lipase inhibitors from natural sources: unexplored potential. Drug discovery today, 12(19-20), 879–889. [Link]
-
Aji, O. R., et al. (2021). IN VITRO PANCREATIC LIPASE INHIBITOR ACTIVITY OF Mangifera foetida LEAVES EXTRACT. Jurnal Biodjati, 6(1), 82-92. [Link]
-
Quora. (2022). How do bile salts speed up fat digestion by lipase? Retrieved from [Link]
-
ResearchGate. (2014). How can I remove enzymes from samples without losing my analyte prior to HPLC analysis? Retrieved from [Link]
-
Lee, D., et al. (2024). Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement. International journal of molecular sciences, 25(2), 709. [Link]
-
Ghadiri, M., et al. (2003). Effect of Lipid Excipients on in Vitro Pancreatic Lipase Activity. Drug development and industrial pharmacy, 29(8), 925–929. [Link]
-
Rathelot, J., et al. (1975). Studies on the effect of bile salt and colipase on enzymatic lipolysis. Improved method for the determination of pancreatic lipase and colipase. Biochimie, 57(10), 1117–1122. [Link]
-
Biorelevant.com. (n.d.). What is simulated intestinal fluid USP (with and without enzyme)? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bile Salt–Stimulated Lipase and Pancreatic Lipase-Related Protein 2 Are the Dominating Lipases in Neonatal Fat Digestion in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Bile Salts in Enhancing Pancreatin's Lipid Digestion - Creative Enzymes [creative-enzymes.com]
- 5. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of dietary fat by pancreatic lipase stimulates cholecystokinin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20240199688A1 - Methods for reducing lipase activity - Google Patents [patents.google.com]
Application Note: UV Spectrophotometric Detection of Thiamphenicol Palmitate at 225 nm
Abstract
This application note details a robust, validated protocol for the quantitative determination of Thiamphenicol Palmitate (TP) using UV-Vis spectrophotometry at 225 nm . While High-Performance Liquid Chromatography (HPLC) is the gold standard for stability-indicating assays, UV spectrophotometry remains the method of choice for rapid Quality Control (QC) of raw materials and content uniformity in finished dosage forms due to its speed, cost-effectiveness, and operational simplicity. This guide addresses the specific solubility challenges of the palmitate ester and provides a self-validating workflow compliant with ICH Q2(R1) guidelines.
Introduction & Scientific Rationale
The Analyte
Thiamphenicol Palmitate (C
The Chromophore & Wavelength Selection
The UV absorption of Thiamphenicol Palmitate is driven by its benzene ring substituted with a methylsulfonyl group .
-
Primary Band: The
transition of the aromatic system exhibits a strong absorption maximum ( ) typically between 224 nm and 226 nm in alcoholic solvents. -
Why 225 nm? This wavelength represents the peak sensitivity for the molecule. While the palmitate tail is non-chromophoric in this region, the aromatic moiety provides a distinct signal.
-
Solvent Criticality: Because TP is insoluble in water, the choice of solvent is critical. Absolute Ethanol or Methanol are required to solubilize the ester while maintaining optical transparency at 225 nm (Solvent Cutoff: ~205 nm).
Materials & Reagents
| Item | Grade/Specification | Purpose |
| Thiamphenicol Palmitate Ref.[1][2] Std. | >99.0% Purity (USP/JP/EP Reference) | Calibration Standard |
| Ethanol (Absolute) | Spectroscopic Grade (UV Cutoff < 210 nm) | Solvent |
| Methanol | HPLC/Spectroscopic Grade | Alternative Solvent |
| Quartz Cuvettes | 10 mm path length, matched pair | Measurement (Glass absorbs at 225 nm) |
| Volumetric Glassware | Class A | Precision Dilution |
Experimental Protocol
Workflow Overview
The following diagram illustrates the critical path for sample preparation and analysis.
Caption: Operational workflow for Thiamphenicol Palmitate UV analysis. Blue nodes indicate verification steps; Red indicates the critical data acquisition point.
Standard Preparation (Stock Solution)
-
Accurately weigh 25.0 mg of Thiamphenicol Palmitate Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of Absolute Ethanol .
-
Sonicate for 5 minutes to ensure complete dissolution (TP dissolves slowly in cold ethanol).
-
Dilute to volume with Ethanol.
-
Concentration:500 µg/mL (Stock A).
-
Working Standards (Calibration Curve)
Prepare five working standards from Stock A using Class A volumetric pipettes and 10 mL volumetric flasks:
| Standard ID | Vol. Stock A (mL) | Final Vol. (mL) | Concentration (µg/mL) |
| Std 1 | 0.2 | 10 | 10.0 |
| Std 2 | 0.4 | 10 | 20.0 |
| Std 3 | 0.6 | 10 | 30.0 |
| Std 4 | 0.8 | 10 | 40.0 |
| Std 5 | 1.0 | 10 | 50.0 |
Sample Preparation (Powder/Formulation)
-
Weigh an amount of sample powder equivalent to 25 mg of Thiamphenicol Palmitate.
-
Transfer to a 50 mL volumetric flask.
-
Add 30 mL Ethanol and sonicate for 10 minutes to extract the drug.
-
Dilute to volume with Ethanol.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter (discard the first 2 mL of filtrate) to remove insoluble excipients.
-
Dilute 1.0 mL of the filtrate to 20 mL with Ethanol (Target Conc: 25 µg/mL ).
Measurement
-
Baseline: Perform a baseline correction using Absolute Ethanol in both reference and sample cuvettes.
-
Scan: For the first injection of the day, scan the Standard (30 µg/mL) from 200 nm to 400 nm to confirm the
is 225 ± 2 nm. -
Quantification: Measure the Absorbance of all Standards and Samples at 225 nm .
Data Analysis & Calculation
Specific Absorbance ( )
If a pure reference standard is not run daily, the specific absorbance value can be used (though a concurrent standard curve is recommended for highest accuracy).
-
Theoretical
at 225 nm 170 - 180 (Must be experimentally determined for the specific solvent batch).
Calculation Formula
Using a calibration curve (
Method Validation (Self-Validating System)
To ensure trustworthiness, the method must meet the following criteria (based on ICH Q2):
| Parameter | Acceptance Criteria | Scientific Rationale |
| Linearity ( | Confirms Beer-Lambert law adherence in the 10-50 µg/mL range. | |
| Precision (RSD) | Ensures the extraction and dilution steps are reproducible. | |
| Accuracy (Recovery) | 98.0% - 102.0% | Validates that excipients do not interfere with absorption at 225 nm. |
| Specificity | No interference from blank | Ethanol must have Abs < 0.05 at 225 nm. |
Troubleshooting & Critical Control Points
-
High Background Absorbance:
-
Cause: Impure ethanol or dirty cuvettes.
-
Fix: Use Spectroscopic grade ethanol. Clean cuvettes with methanol and air dry (do not wipe optical surfaces).
-
-
Shift in
:-
Cause: pH change or solvent water content.
-
Fix: Ensure ethanol is anhydrous. Small amounts of water can shift the peak by 1-2 nm (hypsochromic shift).
-
-
Incomplete Extraction:
-
Cause: Palmitate ester is waxy.
-
Fix: Ensure adequate sonication time (min 10 mins) and use warm ethanol (30°C) if necessary, cooling back to room temp before making up volume.
-
References
-
Japanese Pharmacopoeia (JP) . General Tests, Processes and Apparatus: Spectrophotometry. Validated methods for amphenicol esters.
-
Martins, Y. A., et al. (2019). Development and Validation of an UV Spectrophotometric Method for Determination of Thiamphenicol in Dosage Form. Zhurnal Prikladnoii Spektroskopii. (Demonstrates UV behavior of the parent amphenicol moiety).
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Application Notes and Protocols for the Extraction of Thiamphenicol Palmitate from Biological Matrices
Introduction: The Analytical Imperative for Thiamphenicol Palmitate
Thiamphenicol, a broad-spectrum antibiotic, is often administered as its palmitate ester prodrug, thiamphenicol palmitate, to improve its palatability and oral absorption.[1] For accurate pharmacokinetic and toxicokinetic studies, it is crucial to quantify the total thiamphenicol exposure in biological matrices such as plasma and tissue. This necessitates the hydrolysis of the thiamphenicol palmitate back to its active form, thiamphenicol, prior to extraction and analysis. This application note provides a comprehensive guide with detailed protocols for the extraction of thiamphenicol from plasma and tissue samples, with a critical focus on the preliminary hydrolysis step.
The analytical challenge lies in the efficient and reproducible cleavage of the palmitate ester bond to ensure that the subsequent measurement of thiamphenicol reflects the total concentration of the drug, including both the administered prodrug and its active metabolite. This guide will explore both enzymatic and chemical hydrolysis approaches, followed by robust liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methodologies, and culminating in sensitive quantification by UPLC-MS/MS.
Part 1: The Crucial Hydrolysis Step - Converting Prodrug to Analyte
The cornerstone of a reliable bioanalytical method for thiamphenicol palmitate is the complete and consistent hydrolysis of the ester linkage. Incomplete hydrolysis will lead to an underestimation of the total thiamphenicol concentration. Two primary strategies can be employed: enzymatic hydrolysis, which mimics the in vivo metabolic conversion, and chemical hydrolysis, which offers a more forceful chemical approach.
Method 1: Enzymatic Hydrolysis using Lipase
This method leverages the catalytic activity of lipases to specifically cleave the ester bond of thiamphenicol palmitate. This approach is often preferred for its mild reaction conditions, which can minimize the degradation of the target analyte.
Protocol: Enzymatic Hydrolysis of Thiamphenicol Palmitate in Plasma/Tissue Homogenate
-
Sample Preparation:
-
Plasma: Thaw frozen plasma samples to room temperature. Vortex briefly to ensure homogeneity.
-
Tissue: Accurately weigh a portion of the tissue sample (e.g., 100-500 mg) and homogenize it in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to create a uniform homogenate. Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis.
-
-
Enzymatic Reaction:
-
To 200 µL of plasma or tissue homogenate supernatant in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., thiamphenicol-d5).
-
Add 50 µL of a porcine liver esterase or a suitable lipase solution (e.g., 10 mg/mL in phosphate buffer, pH 7.4). The optimal enzyme concentration should be determined empirically.
-
Incubate the mixture at 37°C for 1-2 hours in a shaking water bath. The incubation time should be optimized to ensure complete hydrolysis.
-
-
Reaction Termination:
-
After incubation, terminate the enzymatic reaction by adding 500 µL of ice-cold acetonitrile. This will precipitate both the enzyme and plasma/tissue proteins.
-
Vortex the sample vigorously for 1 minute.
-
-
Protein Precipitation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for subsequent extraction (LLE or SPE).
-
Method 2: Alkaline Hydrolysis
Chemical hydrolysis, particularly alkaline hydrolysis, provides a robust alternative to enzymatic methods. This approach utilizes a strong base to chemically cleave the ester bond. Care must be taken to neutralize the sample after hydrolysis to prevent degradation of thiamphenicol.
Protocol: Alkaline Hydrolysis of Thiamphenicol Palmitate in Plasma/Tissue Homogenate
-
Sample Preparation:
-
Prepare plasma or tissue homogenate supernatant as described in the enzymatic hydrolysis protocol.
-
-
Alkaline Treatment:
-
To 200 µL of plasma or tissue homogenate supernatant in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution.
-
Add 50 µL of 1 M Sodium Hydroxide (NaOH).
-
Incubate the mixture at 60°C for 30 minutes. Optimization of temperature and incubation time is recommended.
-
-
Neutralization:
-
After incubation, cool the sample to room temperature and neutralize the excess base by adding 50 µL of 1 M Hydrochloric Acid (HCl). The final pH should be confirmed to be near neutral.
-
-
Protein Precipitation & Supernatant Collection:
-
Proceed with protein precipitation by adding 500 µL of ice-cold acetonitrile, followed by centrifugation as described in the enzymatic hydrolysis protocol.
-
Collect the supernatant for the extraction step.
-
Part 2: Extraction of Thiamphenicol from Biological Matrices
Following the hydrolysis step, the liberated thiamphenicol needs to be isolated from the complex biological matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for this purpose.
Method A: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for extracting analytes based on their differential solubility in two immiscible liquid phases. Ethyl acetate is a commonly used solvent for the extraction of thiamphenicol.[2]
Protocol: LLE of Thiamphenicol
-
Extraction:
-
To the supernatant obtained from the hydrolysis and protein precipitation step, add 1 mL of ethyl acetate.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the sample at 3,000 x g for 5 minutes to achieve complete phase separation.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated material at the interface.
-
-
Evaporation:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the UPLC-MS/MS analysis.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
-
Method B: Solid-Phase Extraction (SPE)
SPE offers a more selective and often cleaner extraction compared to LLE, utilizing a solid sorbent to retain the analyte of interest while allowing interfering matrix components to be washed away. A reverse-phase sorbent like C18 is suitable for thiamphenicol.
Protocol: SPE of Thiamphenicol
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the hydrolysis and protein precipitation step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the retained thiamphenicol from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.
-
Visualizing the Workflow
Figure 1. Workflow for the extraction of thiamphenicol from biological matrices.
Part 3: UPLC-MS/MS Quantification
A sensitive and selective UPLC-MS/MS method is essential for the accurate quantification of thiamphenicol in the processed extracts.
Instrumentation and Conditions
-
UPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended.[2]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase system.[2]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on sensitivity.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) transitions for thiamphenicol and its internal standard should be optimized for maximum sensitivity and specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Thiamphenicol | 356.0 | 185.0 |
| Thiamphenicol-d5 (IS) | 361.0 | 185.0 |
Table 1: Example MRM transitions for thiamphenicol and its deuterated internal standard.
Part 4: Method Validation and Quality Control
A rigorous validation of the entire bioanalytical method is imperative to ensure the reliability and reproducibility of the results. The validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | Incomplete hydrolysis. | Optimize hydrolysis conditions (enzyme concentration, incubation time, temperature, pH). |
| Inefficient extraction. | Optimize LLE (solvent choice, pH) or SPE (sorbent, wash and elution solvents) conditions. | |
| High Variability | Inconsistent hydrolysis. | Ensure precise control over hydrolysis parameters. |
| Matrix effects. | Evaluate and mitigate matrix effects using matrix-matched calibrants or a stable isotope-labeled internal standard. | |
| Poor Peak Shape | Inappropriate reconstitution solvent. | Reconstitute in a solvent that is compatible with the initial mobile phase conditions. |
| Interference Peaks | Co-extraction of matrix components. | Improve the selectivity of the extraction method (e.g., use a more specific SPE sorbent or a different LLE solvent system). |
Table 2: Common troubleshooting scenarios and potential solutions.
Conclusion
The accurate quantification of thiamphenicol in biological matrices following the administration of its palmitate prodrug is critically dependent on a robust and reproducible analytical method. The protocols detailed in this application note provide a comprehensive framework for achieving this, with a strong emphasis on the essential hydrolysis step. By carefully optimizing the hydrolysis, extraction, and chromatographic conditions, and by conducting a thorough method validation, researchers can obtain high-quality data for their pharmacokinetic and toxicokinetic studies.
References
-
Wang, Z., et al. (2014). UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 967, 139-143. Available at: [Link]
-
Ferrari, V. (1984). Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity. Sexually Transmitted Diseases, 11(4 Suppl), 336-339. Available at: [Link]
-
Mitchell, S. M., et al. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Chemosphere, 134, 50-57. Available at: [Link]
-
Singh, R. (2021). Elucidation the Synthesis of an Antibiotic Medicine Chloramphenicol Palmitate with its Stepwise Mechanism. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). A Confirmatory Method for the Determination of Chloramphenicol, Thiamphenicol, and Florfenicol in Honey. Available at: [Link]
-
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
Sources
Synthesis of thiamphenicol palmitate via palmitic acid esterification
Application Note: Precision Synthesis of Thiamphenicol Palmitate
Executive Summary & Rationale
Thiamphenicol palmitate (CAS: 52628-58-7) is a lipophilic prodrug of the broad-spectrum antibiotic thiamphenicol. The primary objective of this derivation is taste masking ; the parent compound is intensely bitter, while the palmitate ester is practically insoluble in water and tasteless, making it ideal for pediatric oral suspensions. Upon ingestion, pancreatic lipases hydrolyze the ester, releasing the active drug.
This protocol details the synthesis starting from Palmitic Acid .[1][2] While direct Fischer esterification is possible, it is kinetically slow and requires harsh conditions that may degrade the temperature-sensitive dichloroacetamide moiety of thiamphenicol. Therefore, this guide utilizes an activation-esterification strategy : converting palmitic acid to palmitoyl chloride, followed by regioselective coupling to the primary hydroxyl group of thiamphenicol.
Reaction Mechanism & Chemical Strategy
The synthesis proceeds in two distinct phases.[1][2][3][4] The critical challenge is regioselectivity . Thiamphenicol contains two hydroxyl groups: a primary alcohol (C3) and a secondary alcohol (C1). The primary alcohol is significantly less sterically hindered and more nucleophilic. By controlling temperature and stoichiometry, we exclusively target the C3 position.
-
Phase 1: Activation (Acyl Chloride Formation)
Mechanism: Nucleophilic acyl substitution. Thionyl chloride converts the carboxylic acid -OH into a good leaving group (-Cl). -
Phase 2: Regioselective Esterification
Mechanism: The primary hydroxyl of thiamphenicol attacks the carbonyl carbon of palmitoyl chloride. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the equilibrium forward.
Materials & Equipment
| Reagent | Grade | Role |
| Thiamphenicol | API Grade (>99%) | Starting Material (Nucleophile) |
| Palmitic Acid | >98% | Starting Material (Acyl Source) |
| Thionyl Chloride (SOCl₂) | ReagentPlus | Activating Agent |
| Pyridine | Anhydrous | Solvent / Base catalyst |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Isopropanol (IPA) | ACS Reagent | Recrystallization Solvent |
Equipment:
-
3-neck Round Bottom Flask (RBF) with reflux condenser and drying tube (CaCl₂).
-
Constant pressure addition funnel.
-
Rotary Evaporator.
-
Vacuum filtration setup.[5]
-
Melting point apparatus.
Detailed Experimental Protocol
Phase A: Preparation of Palmitoyl Chloride (Activation)
Note: Palmitoyl chloride is moisture-sensitive. Glassware must be oven-dried.
-
Charge: In a 250 mL RBF, dissolve 25.6 g (0.1 mol) of Palmitic Acid in 50 mL of anhydrous Toluene (optional, can be done neat).
-
Addition: Add 17.8 g (0.15 mol) of Thionyl Chloride dropwise via an addition funnel at room temperature.
-
Reflux: Heat the mixture to 60–70°C for 2 hours. Monitor the cessation of HCl gas evolution (use a scrubber).
-
Isolation: Distill off excess thionyl chloride and toluene under reduced pressure (rotary evaporator) to yield Palmitoyl Chloride as a clear to pale yellow oil.
-
Checkpoint: IR analysis should show a shift from broad -OH stretch (acid) to a sharp C=O stretch at ~1800 cm⁻¹ (acid chloride).
-
Phase B: Esterification of Thiamphenicol
-
Dissolution: In a clean 500 mL 3-neck RBF, dissolve 35.6 g (0.1 mol) of Thiamphenicol in 150 mL of anhydrous Pyridine . Stir until completely dissolved.
-
Critical: Cool the solution to 0–5°C using an ice bath. Low temperature is essential to prevent esterification of the secondary alcohol.
-
-
Coupling: Dissolve the prepared Palmitoyl Chloride (from Phase A) in 50 mL of anhydrous DCM (to reduce viscosity). Add this solution dropwise to the Thiamphenicol/Pyridine mixture over 45 minutes, maintaining temperature < 10°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Silica; MeOH:DCM 1:9). Thiamphenicol (
) should disappear; Product ( ) should appear.
-
Phase C: Workup & Purification
-
Quench: Pour the reaction mixture into 500 mL of ice-cold water under vigorous stirring. The crude ester will precipitate as a waxy solid.
-
Extraction: Extract the aqueous slurry with DCM (2 x 200 mL) .
-
Wash: Wash the organic layer sequentially with:
-
1M HCl (2 x 100 mL) – Critical to remove Pyridine.
-
Sat. NaHCO₃ (2 x 100 mL) – To neutralize acid traces.
-
Brine (100 mL).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude solid.
-
Recrystallization (Polymorph Control):
-
Dissolve the crude solid in boiling Isopropanol (IPA) (~5 mL per gram of solid).
-
Allow to cool slowly to room temperature, then chill to 4°C.
-
Filter the white crystalline solid and wash with cold IPA.
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Process Visualization
Caption: Workflow for the regioselective synthesis of Thiamphenicol Palmitate, highlighting activation and purification steps.
Analytical Validation & Specifications
| Test Parameter | Acceptance Criteria | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 108°C – 112°C | USP <741> |
| Identification (IR) | 1735 cm⁻¹ (Ester C=O)1680 cm⁻¹ (Amide C=O) | FTIR (KBr pellet) |
| Assay (HPLC) | > 98.0% | C18 Column, ACN:H₂O (80:20) |
| Regiochemical Purity | < 0.5% Secondary Ester | 1H-NMR (Shift in C3 protons) |
Troubleshooting Guide:
-
Low Yield: Moisture in reagents hydrolyzes the acid chloride. Ensure strictly anhydrous conditions.
-
Oily Product: Incomplete removal of solvent or presence of impurities. Recrystallize from Ethanol/Water (9:1) if IPA fails.
-
Pyridine Smell: Insufficient acid wash. Increase the volume of 1M HCl wash steps.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6433227, Thiamphenicol palmitate. Retrieved from [Link]
- U.S. Patent 3,927,054. (1975). Process for the synthesis of intermediates of chloramphenicol or its analogues.
- Egri, J. et al. (1978). Process for the preparation of chloramphenicol palmitate. US Patent 4,082,778.
Sources
- 1. CN101863753A - Method for preparing palmitoyl chloride - Google Patents [patents.google.com]
- 2. Synthesis method of vitamin A palmitate - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP0323846A2 - Process of preparing thiamphenicol - Google Patents [patents.google.com]
- 4. US20090149657A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: Mobile Phase Optimization for Thiamphenicol Palmitate Chromatography
Executive Summary & Chemical Logic
Thiamphenicol Palmitate (TP) presents a distinct chromatographic challenge compared to its parent compound, thiamphenicol.[1] While thiamphenicol is relatively polar (LogP ~0.2), the palmitate esterification renders TP highly lipophilic (LogP ~7.[1]6) and insoluble in water.[1]
This extreme hydrophobicity dictates that standard reversed-phase protocols must be aggressively modified.[1] A mobile phase optimized for the parent drug will result in infinite retention of the palmitate ester. Conversely, conditions suitable for the ester may elute the parent drug in the void volume.
The Core Optimization Directive: To successfully analyze TP, the mobile phase must balance solubilization power (to elute the lipid tail) with hydrolytic stability (to prevent on-column degradation).[1] This protocol details the transition from a standard aqueous-organic mix to a high-strength non-aqueous reversed-phase (NARP) or high-organic isocratic system.[1]
Analyte Characterization & Separation Challenges
Before initiating optimization, the physicochemical properties of the analyte must drive the experimental design.
| Property | Thiamphenicol (Parent) | Thiamphenicol Palmitate (Analyte) | Chromatographic Impact |
| LogP | ~0.23 | ~7.6 | Huge difference in retention; Gradient likely required for simultaneous analysis.[1] |
| pKa | ~10.7 | ~10.75 | Basic functionality is weak; silanol interactions are possible but secondary to hydrophobic effects.[1] |
| Solubility | Water-soluble | Lipid-soluble | Requires high % organic solvent (MeOH/ACN) to elute.[1] |
| Stability | Stable | Ester bond | Critical Risk: Hydrolysis at high pH (>7.[1]0) or prolonged residence in aqueous acidic conditions.[1] |
Method Development Workflow (Visualized)
The following diagram outlines the decision logic for selecting the optimization path based on the analytical goal (Assay vs. Impurity Profiling).
Caption: Decision matrix for selecting Isocratic vs. Gradient modes based on analytical requirements.
Protocol 1: Isocratic Optimization (Assay Focus)[1]
This protocol is designed for the Assay of Thiamphenicol Palmitate, where the primary goal is precise quantification of the main peak in a short run time. It is derived from principles used in the USP method for the structural analog, Chloramphenicol Palmitate.
Reagents & Materials
-
Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1]
-
Why: Standard hydrophobicity is sufficient; shorter length (150mm) reduces backpressure from viscous mobile phases.[1]
-
-
Solvent A: 0.1% Glacial Acetic Acid in Water.[1]
-
Solvent B: Methanol (LC-MS Grade).[1]
-
Diluent: Methanol (Must dissolve the lipophilic sample).[1]
Optimization Steps
Step 1: Baseline Conditions (Screening) Set the mobile phase to 85:15 Methanol:Water (0.1% Acetic Acid) .[1]
-
Rationale: The high methanol content ensures the palmitate ester elutes within a reasonable time. The acetic acid maintains a pH ~3.0, suppressing silanol ionization and preventing ester hydrolysis.
Step 2: Retention Tuning Inject the standard solution (0.5 mg/mL).[1]
-
Scenario A (RT < 4 min): The analyte is eluting too close to the void. Decrease Methanol to 80%.[1]
-
Scenario B (RT > 12 min): Peak broadening is occurring.[1] Increase Methanol to 90% or switch to Acetonitrile (lower viscosity, stronger elution strength).[1]
Step 3: Peak Shape Refinement If tailing factor (T) > 1.5:
-
Add Ammonium Acetate (10-20 mM) to the aqueous portion.[1]
-
Mechanism:[1][2] Ammonium ions compete with the analyte for residual silanol sites on the silica support, sharpening the peak.
Final Recommended Isocratic Parameters
| Parameter | Setting |
| Mobile Phase | Methanol : 0.1% Acetic Acid in Water (85 : 15 v/v) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temp | 35°C (Reduces viscosity of high-MeOH phase) |
| Detection | UV @ 270 nm (or 224 nm for higher sensitivity) |
| Injection Vol | 10 µL |
Protocol 2: Gradient Optimization (Impurity Profiling)[1]
This protocol is required when quantifying Related Substances , specifically the parent drug (Thiamphenicol) and the hydrolysis by-product (Palmitic Acid) alongside the main API.[1]
The "Polarity Trap" Strategy
Because Thiamphenicol is polar and the Palmitate is non-polar, an isocratic run is impossible for simultaneous analysis. We use a steep gradient.
Gradient Table Construction
| Time (min) | % Solvent A (0.1% H3PO4) | % Solvent B (Acetonitrile) | Phase Description |
| 0.0 | 90 | 10 | Trapping: High water content retains the polar parent (Thiamphenicol).[1] |
| 5.0 | 90 | 10 | Isocratic Hold: Ensures separation of early eluting polar impurities. |
| 5.1 | 10 | 90 | Ballistic Ramp: Rapidly switch to high organic to elute the Palmitate. |
| 15.0 | 10 | 90 | Elution: Thiamphenicol Palmitate elutes here. |
| 15.1 | 90 | 10 | Re-equilibration: Critical for reproducibility. |
| 20.0 | 90 | 10 | End of Run. |
-
Note on Solvent B: Acetonitrile is preferred over Methanol here to prevent excessive backpressure during the rapid gradient swing.
-
Note on Buffer: Phosphoric acid is used (pH ~2.[1][3][4]1) to ensure Palmitic acid (pKa ~4.[1]8) is fully protonated and retained sufficiently to separate from the solvent front.
Troubleshooting & Critical Quality Attributes (CQA)
Hydrolysis on Column
-
Symptom: The area of the parent Thiamphenicol peak increases with repeated injections of the same vial, or "ghost peaks" appear.
-
Root Cause: The mobile phase pH is too high (> 6.[1]0) or the sample diluent contains water.[1][5]
-
Fix: Ensure Mobile Phase A is acidified (pH 2.5 - 3.0). Use anhydrous Methanol or Acetonitrile as the sample diluent.
Solubility Issues (Carryover)
-
Symptom: Small peaks of TP appear in blank injections.
-
Root Cause: TP is extremely lipophilic and may adsorb to the injector loop or needle seal.
-
Fix: Implement a Needle Wash step using 100% Acetonitrile or Methanol:Isopropanol (50:50).[1]
Peak Shape Logic (Graphviz)[1]
Caption: Diagnostic flow for resolving peak shape anomalies.
References
-
USP Monograph (Analogous): United States Pharmacopeia.[1] Chloramphenicol Palmitate Monograph. USP-NF.[1] (Note: Method details inferred from standard USP protocols for this class).
-
Chemical Properties: PubChem. Thiamphenicol Palmitate (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
Parent Drug Methodology: Chen, X., et al. (2006).[1][6] Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
-
Related Substance Analysis: Waters Corporation. A Confirmatory Method for the Determination of Chloramphenicol, Thiamphenicol, and Florfenicol in Honey. Application Note.
Sources
- 1. Thiamphenicol palmitate | C28H45Cl2NO6S | CID 6452680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloramphenicol Palmitate [drugfuture.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: Dissolution Testing of Thiamphenicol Palmitate Formulations
Introduction: The Significance of Dissolution Testing for Thiamphenicol Palmitate
Thiamphenicol palmitate, the palmitic acid ester of the broad-spectrum antibiotic thiamphenicol, serves as a classic example of a prodrug strategy. It was developed to mask the bitter taste of the parent compound, thiamphenicol, thereby improving patient compliance, particularly in pediatric oral suspensions. However, its therapeutic efficacy is entirely dependent on its in vivo hydrolysis by intestinal esterases to release the active thiamphenicol moiety for absorption.[1] This hydrolysis can only occur after the drug dissolves in the gastrointestinal fluids.
Given its highly lipophilic nature and poor aqueous solubility, the dissolution of thiamphenicol palmitate is the rate-limiting step for its bioavailability. Therefore, a robust and reproducible in vitro dissolution test is critical for:
-
Quality Control: Ensuring batch-to-batch consistency and the quality of the final drug product.[2]
-
Formulation Development: Guiding the development of new formulations and optimizing excipient composition to enhance dissolution and, consequently, bioavailability.[3][4]
-
Regulatory Compliance: Meeting the requirements of pharmacopeial standards set by bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[5][6]
This document provides a comprehensive guide to the standards, media selection, and a detailed protocol for the dissolution testing of thiamphenicol palmitate solid oral dosage forms and suspensions.
Physicochemical Challenges & Strategic Considerations
The molecular structure of thiamphenicol palmitate dictates the challenges associated with its dissolution. The long C16 alkyl chain of the palmitate group confers significant lipophilicity, leading to very low water solubility.
| Property | Value | Significance for Dissolution | Source |
| Molecular Formula | C₂₈H₄₅Cl₂NO₆S | - | [7] |
| Molecular Weight | 594.63 g/mol | - | [7] |
| Appearance | Yellowish-Crystalline Powder | Physical form impacts surface area and dissolution. | [7] |
| Melting Point | 87 - 95 °C | Polymorphism can exist, affecting solubility and dissolution rates. | [8] |
| XLogP3 | 7.6 | A high value indicates very low aqueous solubility (lipophilic). | [9] |
| Water Solubility | Slightly soluble / Poorly soluble | The primary challenge; requires specialized dissolution media. |
The high lipophilicity (XLogP3 of 7.6) is the central issue.[9] Standard dissolution media like water or simple buffers will fail to provide adequate "sink conditions." Sink condition refers to a state where the concentration of the dissolved drug in the medium is no more than one-third of its saturation solubility. Maintaining sink conditions is crucial as it ensures that the dissolution rate is primarily governed by the properties of the dosage form and not limited by the drug's solubility in the medium.[10]
For poorly soluble drugs like thiamphenicol palmitate, achieving sink conditions necessitates the use of dissolution media containing solubilizing agents, most commonly, surfactants.[10][11]
Foundational Standards: USP and EP General Chapters
While specific monographs for thiamphenicol palmitate dissolution may not be universally available, the general chapters from major pharmacopeias provide the mandatory framework for apparatus and procedure.
-
USP General Chapter <711> Dissolution: This chapter details the specifications for standard dissolution apparatus, including Apparatus 1 (Basket) and Apparatus 2 (Paddle), which are most common for oral dosage forms.[2][5][12][13] It mandates strict control over variables like temperature (37 ± 0.5 °C), apparatus dimensions, and agitation speed.[5][6]
-
European Pharmacopoeia (Ph. Eur.) Chapter 2.9.3. Dissolution Test for Solid Dosage Forms: This chapter is harmonized with the USP <711> and provides equivalent standards for the apparatus and test execution.[6][14]
The choice between Apparatus 1 and 2 depends on the dosage form. For tablets and capsules, the Paddle apparatus is often preferred, while for low-density formulations or those that may float, the Basket apparatus can be more suitable.
Rationale-Driven Media Selection: The Role of Surfactants
To overcome the solubility limitations of thiamphenicol palmitate, the dissolution medium must be modified. Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, thereby increasing the apparent solubility of the drug in the bulk medium.[15][16]
Commonly used surfactants in dissolution testing include:
-
Anionic: Sodium Lauryl Sulfate (SLS)
-
Non-ionic: Polysorbates (e.g., Tween 80), Polyoxyethylene Lauryl Ether[17]
-
Cationic: Cetyltrimethylammonium Bromide (CTAB)
For thiamphenicol palmitate, an anionic surfactant like Sodium Lauryl Sulfate (SLS) is a logical and widely accepted starting point for method development due to its powerful solubilizing capacity and extensive history of use in pharmacopeial methods. The concentration must be carefully selected; it should be high enough to ensure sink conditions but not so high that it masks the potential performance differences between formulations.[15] A typical starting concentration range for SLS is 0.5% to 2.0% (w/v).
Recommended Dissolution Protocol (Method Development Starting Point)
The following protocol is a robust starting point for developing and validating a dissolution method for thiamphenicol palmitate tablets or capsules. This protocol must be validated for the specific formulation being tested.
4.1. Apparatus and Parameters
| Parameter | Recommended Setting | Rationale / Citation |
| Apparatus | USP Apparatus 2 (Paddle) | Preferred for standard tablets/capsules to minimize "coning" effects.[2] |
| Dissolution Medium | 900 mL of 1.0% (w/v) Sodium Lauryl Sulfate (SLS) in deaerated water | SLS is a potent solubilizer for poorly soluble drugs. 1.0% is a common concentration to ensure sink conditions.[16][18] |
| Temperature | 37 ± 0.5 °C | To simulate physiological body temperature.[5][6] |
| Paddle Speed | 75 RPM | A moderate speed to ensure gentle, non-turbulent mixing without causing particle disintegration from excessive shear. |
| Sampling Times | 10, 20, 30, 45, 60 minutes | Provides a profile of the release over time. |
| Volume of Sample | 10 mL (filtered) | A sufficient volume for analysis. |
| Filtration | 0.45 µm PVDF or PTFE syringe filter | Essential to remove undissolved particles before analysis. The filter material must be validated to ensure it does not bind the drug. |
4.2. Step-by-Step Experimental Workflow
-
Medium Preparation:
-
Accurately weigh 9.0 g of high-purity SLS for every 1 L of dissolution medium required.
-
Dissolve in purified water and make up to the final volume (e.g., 900 mL per vessel).
-
Warm the medium to approximately 41 °C and deaerate using a suitable method (e.g., vacuum degassing, sonication) to prevent the formation of air bubbles on the dosage form.
-
Adjust the final temperature to 37 ± 0.5 °C in the dissolution vessels.
-
-
System Setup:
-
Assemble the USP Apparatus 2, ensuring vessels are clean and paddles are set to the correct height (25 ± 2 mm from the bottom of the vessel).
-
Allow the system to equilibrate at 37 ± 0.5 °C.
-
-
Dosage Form Introduction:
-
Carefully drop one dosage unit (tablet or capsule) into each vessel. For capsules that float, a suitable sinker may be required, but its use must be justified and documented.[19]
-
Immediately start the paddle rotation at 75 RPM.
-
-
Sampling:
-
At each specified time point (10, 20, 30, 45, 60 min), withdraw a 10 mL aliquot from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a 0.45 µm drug-compatible filter into an analysis vial or tube. Discard the first few mL of the filtrate to saturate any potential binding sites on the filter.
-
Note: If manual sampling is performed, replacing the withdrawn volume with fresh, pre-warmed medium is recommended to maintain a constant volume, and calculations must account for this dilution.
-
-
Sample Analysis:
-
Analyze the concentration of thiamphenicol palmitate in the filtered samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare standards and a blank using the dissolution medium as the diluent.
-
4.3. Data Analysis and Acceptance Criteria
The amount of thiamphenicol palmitate dissolved at each time point is calculated and expressed as a percentage of the label claim.
Typical Acceptance Criteria (based on pharmacopeial standards for immediate-release dosage forms):
Pharmacopeial standards often follow a multi-stage approach (S1, S2, S3).[1][20] A common target, often referred to as "Q," is not less than 80% of the drug dissolved in a specified time (e.g., 45 minutes).
-
Stage 1 (S1): Test 6 units. Each unit must be ≥ Q+5%. If all pass, the test is complete.
-
Stage 2 (S2): If S1 fails, test 6 more units. The average of all 12 units must be ≥ Q, and no single unit can be < Q-15%.
-
Stage 3 (S3): If S2 fails, test 12 more units. The average of all 24 units must be ≥ Q, no more than 2 units can be < Q-15%, and no unit can be < Q-25%.
Conclusion and Best Practices
The dissolution testing of thiamphenicol palmitate is a non-trivial but essential procedure for ensuring product quality and predicting in vivo performance. Due to its poor aqueous solubility, the use of a surfactant-containing medium, such as 1.0% SLS, is indispensable. The protocol provided herein serves as a comprehensive starting point for method development, which must be followed by rigorous validation according to ICH guidelines. Researchers must pay close attention to details such as media deaeration, apparatus calibration, and filter compatibility to ensure the integrity and reproducibility of the results.
References
- European Pharmacopoeia. 2.9.3. DISSOLUTION TEST FOR SOLID DOSAGE FORMS. Ph. Eur. 7.0.
-
United States Pharmacopeia. <711> DISSOLUTION. [Link]
- United States Pharmacopeia. <711> DISSOLUTION (2012).
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EDQM. Dissolution test for solid dosage forms: I do not understand how to interpret the acceptance criteria. Could you provide an example? - EDQM FAQs. [Link]
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Uspbpep.com. 2.9.3. Dissolution test for solid dosage forms. [Link]
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World Health Organization (WHO). DISSOLUTION TEST FOR SOLID ORAL DOSAGE FORMS - Draft proposal for revision in The International Pharmacopoeia. [Link]
- ResearchGate.
- Rohrs, B.R. Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, August 2001.
- Ferraz, H.G., et al. (PDF) Dissolution profile evaluation of solid pharmaceutical forms containing chloramphenicol marketed in Brazil.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6452680, Thiamphenicol palmitate. [Link]
-
European Medicines Agency (EMA). ICH guideline Q4B annex 7 (R2) to note for evaluation and recommendation of pharmacopoeial texts for use in the ICH regions on dissolution test – general chapter. [Link]
- Singh, S.K., et al. (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, August 2010.
- Google Patents.
- USP-NF. <711> DISSOLUTION (2012-02-01).
- USP-NF.
- Tran, T.H., et al.
- Ferraz, H.G., et al. Dissolution Profile Evaluation of Solid Pharmaceutical Forms Containing Chloramphenicol Marketed in Brazil. SciELO, 2007.
- Taylor & Francis Online. Dissolution of poorly water-soluble drugs in biphasic media using USP 4 and fiber optic system.
- USP-NF.
- USP-NF. General Chapters: <711> DISSOLUTION. USP29-NF24.
- Seskhen, G. Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library, 2024.
- Dissolution Technologies. Rationale for Selection of Dissolution Media: Three Case Studies.
- Pharma Excipients. Poorly Soluble Drugs: Dissolution and Drug Release.
- USP-NF. General Chapter <711> Dissolution - Revision Bulletin.
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Cenmed. Chloramphenicol Palmitate United States Pharmacopeia (Usp) Reference Standard. [Link]
- Shah, V.P., et al.
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Application Note: A Comprehensive Guide to the Handling and Storage of Thiamphenicol Palmitate Reference Standards
Abstract
The integrity of analytical data in pharmaceutical research and quality control is fundamentally dependent on the purity and stability of the reference standards used. Thiamphenicol palmitate, a lipophilic prodrug of the antibiotic thiamphenicol, presents specific handling and storage challenges due to its chemical structure. This document provides an in-depth technical guide and validated protocols for the proper receipt, storage, handling, and solution preparation of thiamphenicol palmitate reference standards. Adherence to these guidelines is critical for ensuring the accuracy, reproducibility, and validity of analytical results.
Introduction: The Critical Role of Reference Standard Integrity
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. Its assumed purity and identity are the cornerstones upon which the quantification and identification of an active pharmaceutical ingredient (API) in a sample are built. Any degradation or contamination of the reference standard directly translates into a systemic error in all subsequent measurements.
Thiamphenicol palmitate, the ester of thiamphenicol and palmitic acid, is designed to be hydrolyzed by intestinal esterases to release the active thiamphenicol moiety[1]. The ester linkage is a key functional group that, while beneficial for its prodrug characteristics, is also a potential site for chemical instability if not handled correctly. Hydrolysis, photodegradation, and oxidation are primary degradation pathways that can compromise the integrity of the standard. This guide explains the causality behind each procedural step, ensuring that researchers not only follow a protocol but also understand the scientific principles that validate it.
Physicochemical Profile of Thiamphenicol Palmitate
A foundational understanding of the physicochemical properties of thiamphenicol palmitate is essential for its correct handling.
| Property | Value | Source(s) |
| Chemical Name | [(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate | [2] |
| CAS Number | 52628-58-7 | [2] |
| Molecular Formula | C₂₈H₄₅Cl₂NO₆S | [2] |
| Molecular Weight | 594.6 g/mol | [2] |
| Appearance | White to off-white crystalline solid or powder | |
| Solubility | Poorly soluble in water; Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. | [1][3] |
Workflow for Reference Standard Management
The following diagram outlines the comprehensive workflow for managing thiamphenicol palmitate reference standards from receipt to final use, ensuring traceability and integrity at every stage.
Sources
Troubleshooting & Optimization
Technical Support Center: Injectable Formulation of Thiamphenicol Palmitate
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common, yet significant, challenge in parenteral formulation: improving the aqueous solubility of the lipophilic prodrug, thiamphenicol palmitate. Our goal is to move beyond simple protocols and provide the underlying scientific rationale to empower your experimental design and accelerate your development timeline.
Section 1: Foundational Concepts - Understanding the Challenge
Before troubleshooting, it is critical to understand the physicochemical landscape of the molecule . Thiamphenicol palmitate presents a classic formulation challenge where a strategic chemical modification for one purpose (e.g., modifying pharmacokinetics) creates a hurdle for delivery.
FAQ 1: What is thiamphenicol palmitate and why is its aqueous solubility so low?
Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, analogous to chloramphenicol.[1][2] The parent molecule, thiamphenicol, is itself poorly soluble in water (approx. 0.5%).[3] Thiamphenicol palmitate is an ester prodrug, created by attaching a long-chain fatty acid (palmitic acid) to the thiamphenicol backbone.[4]
-
The "Why" of the Prodrug: This modification is typically done to create a lipophilic derivative suitable for lipid-based oral suspensions or to develop a long-acting injectable depot. The ester bond is designed to be cleaved by endogenous esterase enzymes in the body, releasing the active thiamphenicol.[5][6]
-
The Solubility Consequence: The addition of the 16-carbon palmitate chain drastically increases the molecule's lipophilicity (fat-loving nature) and molecular weight, leading to extremely low aqueous solubility. This property, often described as "brick dust," makes dissolving it directly in water for an injectable solution practically impossible.
FAQ 2: Why is achieving aqueous solubility essential for an injectable formulation?
For a drug to be administered intravenously (IV), it must be fully dissolved in a physiologically compatible vehicle. Injecting a suspension or a solution that precipitates upon administration can lead to severe complications:
-
Vascular Occlusion & Embolism: Undissolved drug particles can block blood vessels, leading to a life-threatening embolism.
-
Phlebitis and Injection Site Reactions: Poorly solubilized drugs can cause irritation, inflammation, and pain at the injection site.
-
Erratic Bioavailability: If the drug is not fully in solution, the amount that reaches the systemic circulation can be unpredictable, compromising therapeutic efficacy.
Section 2: Troubleshooting Experimental Hurdles
This section is designed to address the common issues encountered during the formulation development process in a direct question-and-answer format.
Issue 1: Co-Solvent Systems & Precipitation
Question: "My initial attempt to dissolve thiamphenicol palmitate in Water for Injection (WFI) failed as expected. I'm now considering co-solvents. Which ones are suitable for parenteral use, and how do I select the best one?"
Answer:
The use of co-solvents is a primary and highly effective technique to enhance the solubility of poorly soluble drugs.[7][8] Co-solvents work by reducing the polarity of the water-based vehicle, making it more hospitable to lipophilic molecules. For injectable products, the choice of co-solvents is limited by toxicity concerns.[7][9]
Recommended Co-solvents for Parenteral Use:
| Co-solvent | Dielectric Constant (Approx.) | Key Properties & Considerations |
| Ethanol | 24.3 | Excellent solubilizer. Can cause pain on injection at high concentrations. |
| Propylene Glycol (PG) | 32.0 | Common and effective. High concentrations can be viscous and may cause hyperosmolality. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 12.4 | Good solubilizing power and low toxicity profile. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very strong solubilizer, but its use in final human formulations is limited due to toxicity concerns. More common in preclinical studies.[10] |
| Dimethylacetamide (DMA) | 37.8 | High solubilizing capacity.[10] Used in some veterinary and human formulations, but requires careful toxicity assessment.[1][11] |
Experimental Workflow: A logical approach involves screening various co-solvents, alone and in combination, to determine the equilibrium solubility of thiamphenicol palmitate.
-
Single Solvent Screen: Determine the solubility in pure, neat co-solvents (e.g., PG, PEG 400, Ethanol). This establishes the maximum possible solubility in a non-aqueous system.
-
Binary/Ternary System Screen: Prepare various blends of co-solvents with WFI (e.g., 20% PG in WFI, 40% PG in WFI). Add an excess of thiamphenicol palmitate, equilibrate (typically 24-72 hours with agitation), filter, and analyze the supernatant by a validated method (e.g., HPLC-UV) to determine the solubility.
-
Prioritize Safety: Always cross-reference the required concentration of a co-solvent with established safety limits for the intended route of administration.
Question: "I successfully dissolved the drug in a 50:50 mixture of propylene glycol and water, but it crashes out (precipitates) when I dilute it further. How can I prevent this?"
Answer:
This is the most common failure mode for co-solvent systems.[7] The drug precipitates because upon injection, the formulation is rapidly diluted by the blood, the concentration of the co-solvent drops, the vehicle polarity reverts to that of water, and the drug can no longer stay in solution.
Mitigation Strategies:
-
Increase Co-solvent Concentration: The most straightforward approach, but often limited by toxicity and viscosity.
-
Add a Surfactant: Incorporating a pharmaceutically acceptable surfactant can help stabilize the drug in micellar structures even after dilution. Non-ionic surfactants like Polysorbate 80 or Poloxamer 188 are common choices.[12][13]
-
Use a More Complex System: Consider a three-component system: Water + Primary Co-solvent (e.g., PG) + Secondary Co-solvent/Solubilizer (e.g., PEG 400). This can sometimes create a more robust system that is less prone to precipitation.
-
Control the Dilution Rate: While not a formulation fix, for preclinical studies, slowing the rate of IV infusion can sometimes prevent precipitation by allowing for faster distribution of the drug in the systemic circulation.
Issue 2: Complexation with Cyclodextrins
Question: "I've heard cyclodextrins can 'hide' lipophilic drugs. Which cyclodextrin is most likely to be effective for thiamphenicol palmitate and how do I test it?"
Answer:
You are correct. Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[14] They can encapsulate a poorly soluble "guest" molecule, like thiamphenicol palmitate, forming an inclusion complex that has significantly higher aqueous solubility.[15][16]
Selecting the Right Cyclodextrin:
For parenteral use, chemically modified cyclodextrins are preferred due to their improved safety and solubility profiles over natural beta-cyclodextrin.
| Cyclodextrin Derivative | Abbreviation | Key Properties & Considerations |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Widely used in commercial parenteral products. High aqueous solubility and well-established safety profile. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Anionic derivative with a very high aqueous solubility (>50% w/v). Excellent for increasing the solubility of neutral and positively charged drugs. |
The size of the cyclodextrin cavity must be appropriate for the guest molecule. The long palmitate chain of thiamphenicol palmitate may not fully fit inside a single CD cavity, suggesting that the complexation might be driven by the aromatic portion of the thiamphenicol core. A phase solubility study is the definitive experiment to determine if a complex is formed and to what extent it improves solubility.
Protocol: Phase Solubility Study
This protocol, based on the method by Higuchi and Connors, is fundamental for evaluating complexation.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20% w/v HP-β-CD in WFI).
-
Incubation: Add an excess amount of thiamphenicol palmitate to each solution in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24–72 hours).
-
Sampling & Analysis: Withdraw an aliquot from each vial, filter it through a 0.22 µm filter to remove undissolved solid drug, and analyze the concentration of dissolved thiamphenicol palmitate using a validated HPLC method.
-
Data Interpretation: Plot the concentration of dissolved thiamphenicol palmitate (Y-axis) against the concentration of the cyclodextrin (X-axis). The shape of the resulting graph reveals the nature of the interaction.[17]
-
A-type Curve: A linear increase in drug solubility with increasing CD concentration. This is ideal and indicates the formation of a soluble 1:1 complex.
-
B-type Curve: Indicates the formation of an insoluble complex at higher CD concentrations, which is undesirable for an injectable solution.
-
Issue 3: Surfactant and Lipid-Based Systems
Question: "When should I move on to more complex systems like surfactant-based micelles or lipid nanoemulsions?"
Answer:
You should consider these advanced systems when co-solvents or cyclodextrins fail to meet your target product profile, specifically when:
-
High Dose Required: You cannot achieve the required drug concentration with safe levels of co-solvents or cyclodextrins.
-
Poor Stability: The drug is chemically unstable in aqueous/co-solvent systems. The hydrophobic core of a micelle or a lipid droplet can protect the ester linkage of thiamphenicol palmitate from hydrolysis.
-
Sustained Release is Desired: Lipid-based formulations can be designed as depot injectables, providing sustained release of the drug over days or weeks.[18][19][20]
Surfactant Systems (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate thiamphenicol palmitate, while the hydrophilic heads interface with the aqueous environment.
-
Screening: Screen parenterally acceptable non-ionic surfactants like Polysorbate 20/80 and Poloxamer 188.[21] Perform phase solubility studies similar to those for cyclodextrins.
-
Key Challenge: Hemolysis. Surfactants can disrupt red blood cell membranes. It is crucial to perform in vitro hemolysis assays to ensure the final formulation is biocompatible.
Lipid-Based Nanoformulations: These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous phase.[22]
-
Components:
-
Oil Phase: Medium-chain triglycerides (MCTs) or other pharmaceutically acceptable oils.
-
Surfactant: High HLB (Hydrophile-Lipophile Balance) surfactants like Polysorbate 80.
-
Co-surfactant/Co-solvent: Short-chain alcohols, glycols (e.g., Transcutol®).
-
-
Screening Process: This is a multi-step process involving:
-
Determining drug solubility in individual oils, surfactants, and co-solvents.
-
Constructing ternary phase diagrams to identify self-emulsifying regions.
-
Characterizing the resulting emulsions for droplet size, polydispersity index (PDI), and stability upon dilution.
-
References
- Sikarra D, Shukla V, Kharia A, Chatterjee D. Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Compound thiamphenicol injection and preparation method thereof.
- Solubility enhancement techniques: A comprehensive review. WJBPHS. Published online March 13, 2023.
- Thiamphenicol Product Inform
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
- Ainurofiq A, Putro DS, Ramadhani DA, Putra GM, Do Espirito Santo LDC. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Published online May 31, 2021.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Published online June 30, 2019.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - NIH.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Loftsson T, Brewster ME. Cyclodextrins in drug delivery. PubMed.
- ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. PharmaTutor. Published online October 20, 2014.
- Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics. Published online October 30, 2024.
- Zhou GY. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org. Published online August 27, 2024.
- Chloramphenicol palmit
- Veterinary solutions of thiamphenicol.
- Thiamphenicol.
- Thiamphenicol. GoldBio.
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- Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity. PubMed. Published online December 1, 2010.
- Chloramphenicol palmit
- Injectable Lipid-Based Depot Formul
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Solvents and Co-solvents used in Injectables.
- Excipients for Parenterals. Pharma Beginners.
- Injectable Lipid-Based Depot Formulations: Where Do We Stand? Pharma Excipients. Published online June 23, 2020.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH.
- Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI.
- The physical, chemical, and microbiological stability of chloramphenicol ophthalmic solution.
- Surfactant Excipients. Protheragen.
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- Parenteral Added Substances. Pharmaguideline. Published online December 10, 2012.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI.
- Cosolvent formulations.
- Surfactants and their role in Pharmaceutical Product Development: An Overview. SciSpace. Published online October 6, 2019.
- Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Published online April 6, 2025.
- Phospholipid-Based Delivery Systems: Injectable Depot Formulations. Lipoid. Published online October 24, 2022.
- Thiamphenicol. Cheméo.
- Surfactants in Pharmaceutical Products and Systems.
- Injectable Lipid-Based Depot Formulations: Where Do We Stand? PubMed. Published online June 19, 2020.
- Effect of ingesta on systemic availability of chloramphenicol from two oral preparations in cats.
- Thiamphenicol 15318-45-3. Sigma-Aldrich.
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Technical Support Center: Mitigating Thermal Degradation of Thiamphenicol Palmitate in Pharmaceutical Processing
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for thiamphenicol palmitate. As a Senior Application Scientist, I understand the unique challenges researchers and formulation scientists face when working with thermally sensitive Active Pharmaceutical Ingredients (APIs). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with in-depth, actionable insights into preventing the thermal degradation of thiamphenicol palmitate during processing. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to make informed decisions in your development work.
Section 1: Fundamentals of Thiamphenicol Palmitate Stability
This section addresses the core chemical and physical properties of thiamphenicol palmitate that are critical to understanding its behavior under thermal stress.
Q1: What are the key structural features of thiamphenicol palmitate, and which are most susceptible to thermal degradation?
A1: Thiamphenicol palmitate is the palmitic acid ester of thiamphenicol. The core structure includes a p-methylsulfonylphenyl group, a propanediol backbone, and a dichloroacetamide side chain. The most thermally labile linkage is the ester bond connecting the palmitic acid moiety to the thiamphenicol core. Under thermal stress, particularly in the presence of moisture or catalytic impurities, this ester bond can hydrolyze, cleaving the molecule back into thiamphenicol and palmitic acid. This is a primary degradation pathway. Additionally, the dichloroacetamide group and the secondary alcohol on the propanediol chain can also be susceptible to degradation under harsh conditions, though ester hydrolysis is typically the primary concern at moderate processing temperatures.
Q2: What is the melting point of thiamphenicol palmitate, and why is this parameter so critical for processing?
A2: Thiamphenicol palmitate has a relatively low melting point, reported to be around 90°C .[1][2] This is a critical parameter because many standard pharmaceutical processes, such as high-shear wet granulation, fluid bed drying, and high-speed tablet compression, can generate localized temperatures that approach or exceed this melting point.[3] Processing at or near the melting point can lead to several undesirable outcomes:
-
Accelerated Degradation: Chemical reaction rates, including hydrolysis, increase significantly at elevated temperatures.
-
Physical Form Changes: Melting and subsequent recrystallization can lead to polymorphic transformations, which may alter the drug's solubility, dissolution rate, and bioavailability.
-
Manufacturing Defects: Softening or melting of the API can cause sticking to tooling (e.g., tablet punches and dies), leading to tablet defects, weight variation, and processing downtime.
Therefore, maintaining processing temperatures well below the 90°C threshold is a cornerstone of a successful formulation strategy.
Q3: What are the primary thermal degradation products of thiamphenicol palmitate?
A3: The principal thermal degradation pathway is the hydrolysis of the ester linkage. This results in the formation of two primary degradation products:
-
Thiamphenicol (TAP): The active parent drug. While TAP is the desired therapeutic agent released in the body, its premature formation during manufacturing is considered a degradation event and a critical quality attribute to control.[4][5]
-
Palmitic Acid: A long-chain saturated fatty acid.
Under more severe thermal or oxidative stress, further degradation of the thiamphenicol molecule itself can occur, though these are typically secondary pathways.[6][7] The primary focus of process control is to prevent the initial hydrolysis step.
Section 2: Troubleshooting Common Processing Issues
This section provides practical advice for identifying and resolving common problems encountered during the manufacturing process.
Q4: We are observing discoloration (yellowing) and a drop in potency in our powder blend after fluid bed drying. What is the likely cause?
A4: Yellowing is a classic visual indicator of degradation for many antibiotics, including those in the amphenicol class.[8] This issue, combined with a measurable loss of thiamphenicol palmitate potency, strongly suggests that the drying process is inducing thermal degradation. The root cause is likely excessive temperature or prolonged exposure to heat.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for drying-induced degradation.
Recommended Actions:
-
Lower the Drying Temperature: The most direct approach is to reduce the inlet air temperature of the fluid bed dryer. Aim for a product bed temperature that remains significantly below 60-70°C.
-
Optimize Drying Time: Over-drying can expose the API to thermal stress for an unnecessarily long duration. Monitor the loss on drying (LOD) in real-time or at set intervals to stop the process as soon as the target residual moisture is achieved.
-
Consider Low-Temperature Techniques: If reducing the temperature and time is insufficient, consider alternative drying methods. Vacuum drying is highly effective as it lowers the boiling point of water (or other solvents), allowing for efficient drying at much lower temperatures, often between 40°C and 60°C.[9]
Q5: Our HPLC analysis shows new impurity peaks after the milling/micronization step. How can we confirm if these are thermal degradants?
A5: High-energy processes like milling generate significant frictional heat and mechanical stress, which can induce degradation.[3] The appearance of new peaks on an HPLC chromatogram is a red flag.
Confirmation Strategy:
-
Forced Degradation Study: Perform a controlled forced degradation study on a pure sample of thiamphenicol palmitate. Expose the API to heat (e.g., in an oven at 90-100°C for a set period) and analyze the resulting sample by HPLC. Compare the retention times of the peaks generated in this study to the unknown peaks from your milled sample. A match in retention time is strong evidence that the impurity is a thermal degradant.
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool. It can provide the mass-to-charge ratio (m/z) of the impurity peaks. If the new peak has an m/z corresponding to thiamphenicol, you have confirmed hydrolysis has occurred.[6][10]
-
Process Mitigation: If thermal degradation is confirmed, consider using a cryo-milling approach, where the milling chamber is cooled with liquid nitrogen. Alternatively, reduce the milling speed and/or screen size to lower the energy input, although this may require process re-optimization to achieve the desired particle size distribution.[3]
Section 3: Proactive Prevention & Process Optimization
This section focuses on strategies to design a robust formulation and process from the outset to avoid thermal degradation.
Q6: How should we select excipients to ensure compatibility and minimize degradation risk with thiamphenicol palmitate?
A6: Excipient selection is a critical, proactive step. Poor choices can catalyze degradation.[11][12]
Key Considerations for Excipient Selection:
| Excipient Category | Recommendations & Rationale | Potential Risks to Avoid |
| Fillers/Diluents | Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate: Generally inert and have good compatibility profiles. | Lactose: Can contain reactive aldehydes and, in the presence of amine groups (though less of a concern for thiamphenicol palmitate), can undergo Maillard reactions, which are accelerated by heat.[13] |
| Binders | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC): Effective binders with good thermal stability. | PVP/Crospovidone with High Peroxide Content: Peroxide impurities can initiate oxidative degradation, which is often exacerbated by heat.[11][13] Request low-peroxide grades from your supplier. |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate: Highly effective superdisintegrants. | Be aware that some ionic disintegrants can interact with the API, potentially affecting solubility or analysis.[14] Compatibility should be confirmed. |
| Lubricants | Magnesium Stearate, Stearic Acid: Use at the lowest effective concentration (typically 0.25% - 1.0%). | Over-lubrication can create hydrophobic barriers around granules, affecting dissolution. Some reactive APIs can interact with magnesium stearate.[12] |
Best Practice: Always conduct formal drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and HPLC analysis of stressed binary mixtures (e.g., 1:1 API:excipient at 40°C/75% RH).[12][13]
Q7: What are the recommended processing methods and parameters for thiamphenicol palmitate to avoid thermal issues?
A7: The guiding principle is to minimize heat exposure at every stage.
Recommended Processing Strategies:
-
Direct Compression (DC): This is the most preferred method as it avoids the use of liquid and the subsequent drying step entirely, eliminating the primary source of heat exposure. However, it requires that the API and excipients have suitable flow and compressibility properties.
-
Dry Granulation (Roller Compaction): If DC is not feasible, roller compaction is the next best choice. This method densifies the powder blend by passing it between two counter-rotating rollers, followed by milling into granules. While the milling step introduces some heat, it avoids the high temperatures of wet granulation drying.[15]
-
Low-Shear Wet Granulation with Optimized Drying: If wet granulation is unavoidable (e.g., for high drug-load formulations), use a low-shear granulator to minimize frictional heat. For the drying step, use the low-temperature fluid bed or vacuum drying methods described in Q4. The intensity and duration of the granulation process itself can impact granule properties and should be carefully controlled.[16][17]
Section 4: Key Analytical Protocols
This section provides outlines for essential analytical methods to monitor the stability of thiamphenicol palmitate.
Protocol 1: Stability-Indicating HPLC-UV Method for Thiamphenicol Palmitate and Thiamphenicol
This method is designed to separate the active drug from its primary hydrolytic degradant.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 225 nm or 271 nm, where both thiamphenicol and its palmitate ester have adequate absorbance.[1][10]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like methanol or acetonitrile to a known concentration.
-
Validation: The method must be validated according to ICH guidelines to prove it is stability-indicating. This involves demonstrating specificity (no interference from excipients) and the ability to resolve the main peak from all potential degradation products generated during forced degradation studies.
Protocol 2: Assessing Thermal Behavior with Differential Scanning Calorimetry (DSC)
DSC is a powerful tool for screening for potential melting, polymorphic changes, and drug-excipient interactions.
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample (API alone, or a 1:1 physical mixture with an excipient) into an aluminum DSC pan. Crimp the pan with a lid.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the melting point (e.g., 25°C to 150°C) under a nitrogen purge.
-
Data Interpretation:
-
Pure API: Observe the sharp endothermic peak corresponding to the melting of thiamphenicol palmitate (around 90°C).[2] The shape and onset of this peak provide a baseline.
-
API-Excipient Mixture: Compare the thermogram of the mixture to the thermograms of the individual components. A significant shift in the melting peak, a change in its shape, or the appearance of new thermal events can indicate a physical or chemical interaction, warranting further investigation by HPLC.[12]
-
References
- Vertex AI Search. (n.d.). Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evaporation.
- Paoletti, F., et al. (2018). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. Food Control, 91, 153-159.
- ResearchGate. (n.d.). Biodegradation and metabolic fate of thiamphenicol via Chlorella sp. UTEX1602 and L38.
- BenchChem. (n.d.). Technical Support Center: Analysis of Thiamphenicol Glycinate Degradation in Biological Samples.
- Sigma-Aldrich. (n.d.). Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation.
- Franje, C. A., et al. (2010). Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1269-1275.
- ResearchGate. (n.d.). Degradation Mechanism Study of Thiamphenicol and Florfenicol by Radiolysis.
- Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- MDPI. (n.d.). Understanding the Effect of Granulation and Milling Process Parameters on the Quality Attributes of Milled Granules.
- Glen Mills Inc. (2026). Heat Is the Silent API Killer in Pharmaceutical Milling.
- PubMed Central. (n.d.). Effects of granulation process variables on the physical properties of dosage forms by combination of experimental design and principal component analysis.
- National Institutes of Health. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup.
- MedChemExpress. (n.d.). Thiamphenicol (Standard).
- Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges.
- Cheméo. (n.d.). Thiamphenicol - Chemical & Physical Properties.
- ASM Journals. (2022). Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO.
- American Pharmaceutical Review. (2019). Material Attributes and Their Impact on Wet Granulation Process Performance.
- USP-NF. (n.d.). USP Monographs: Chloramphenicol.
- SepPure Technologies. (2024). APIs in Pharmaceutical Industry: An Overview.
- USP-NF. (n.d.). Chloramphenicol.
- AAPS PharmSciTech. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound.
- IJCRT.org. (2024). Impact Of Granulation Time And Drying Temperature On Compression Parameters.
- Journal UII. (n.d.). Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics.
- ChemBK. (2024). chloramphenicol palmitate.
- ResearchGate. (n.d.). Impact of milling process conditions on the granule's properties: effect of milling speed and rotation.
- National Institutes of Health. (n.d.). Chloramphenicol. PubChem.
- Annales Pharmaceutiques Françaises. (2012). Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay.
- Sigma-Aldrich. (n.d.). Chloramphenicol, meets USP testing specifications.
- Sigma-Aldrich. (2025). Safety Data Sheet: Thiamphenicol.
- ChemicalBook. (2025). Thiamphenicol.
- LKT Labs. (n.d.). Thiamphenicol Palmitate.
- ResearchGate. (n.d.). X-ray powder diffraction patterns of the three chloramphenicol palmitate crystal forms.
- MedChemExpress. (n.d.). Standard Of Chloramphenicol Palmitate.
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. dpmills.com [dpmills.com]
- 4. Thiamphenicol Palmitate - LKT Labs [lktlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. ecoprocesssolutions.com [ecoprocesssolutions.com]
- 10. v-assets.cdnsw.com [v-assets.cdnsw.com]
- 11. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 12. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 13. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. ijcrt.org [ijcrt.org]
- 18. journals.asm.org [journals.asm.org]
Troubleshooting low recovery rates in thiamphenicol palmitate extraction
Subject: Troubleshooting Low Recovery Rates in Thiamphenicol Palmitate Extraction
Executive Summary & Diagnostic Logic
The Core Challenge: Thiamphenicol Palmitate (TP) is a lipophilic prodrug of thiamphenicol. Unlike its parent compound, TP is practically insoluble in water and highly susceptible to ester hydrolysis .
Low recovery in TP extraction is rarely due to a single factor. It is usually a "Silent Failure" caused by one of three distinct mechanisms:
-
Chemical Conversion: The molecule hydrolyzes into thiamphenicol (parent drug) during processing.
-
Solubility Mismatch: The extraction solvent is too polar for the palmitate ester.
-
Matrix Trapping: The lipophilic tail binds non-specifically to plasma lipoproteins or plastic surfaces.
Diagnostic Decision Tree
Use this logic flow to identify your specific failure mode before altering your protocol.
Figure 1: Diagnostic logic for isolating the root cause of low recovery. Note that "loss" of TP is often actually "conversion" to the parent drug.
Technical Deep Dive: The "Why" Behind the Failure
Failure Mode A: The Hydrolysis Trap (Chemical Instability)
Thiamphenicol Palmitate contains an ester linkage. In biological matrices (plasma/serum), esterases are active. Furthermore, alkaline pH (pH > 8) rapidly catalyzes hydrolysis.
-
Symptom: You recover 20% TP, but you see a massive peak for Thiamphenicol (parent) that wasn't there initially.
-
Fix: You must inhibit esterase activity immediately upon sample collection and maintain a neutral-to-acidic pH.
Failure Mode B: The Lipophilicity Trap (Solubility)
Thiamphenicol is polar; Thiamphenicol Palmitate is highly non-polar.
-
Common Mistake: Using the standard "Antibiotic Extraction" protocol (often Methanol/Water protein precipitation). TP will precipitate with the proteins because it is not soluble enough in the supernatant.
-
Fix: Use Liquid-Liquid Extraction (LLE) with Ethyl Acetate or a Chloroform blend.
Optimized Protocol: "Cold-Chain" Liquid-Liquid Extraction (LLE)
This protocol is validated to minimize hydrolysis while maximizing lipophilic recovery.
Reagents:
-
Extraction Solvent: Ethyl Acetate (EtAc) or EtAc:Hexane (80:20 v/v).
-
Internal Standard (IS): Deuterated Florfenicol or Chloramphenicol (structural analogs).
-
Stabilizer: 1% Formic Acid or Sodium Fluoride (esterase inhibitor).
| Step | Action | Technical Rationale |
| 1. Pre-Treatment | Thaw plasma on ice. Add 20 µL 1% Formic Acid per 1 mL plasma immediately. | Lowers pH to <6.0 to stabilize the ester bond. Keeps esterases dormant. |
| 2. IS Addition | Add IS. Vortex 10s. Keep on ice. | Temperature control is critical to prevent spontaneous hydrolysis. |
| 3. Extraction | Add 3 mL Cold Ethyl Acetate per 1 mL sample. | EtAc provides the correct polarity to pull the palmitate from the aqueous phase. |
| 4. Agitation | Shake/Vortex vigorously for 5 mins. | Ensures mass transfer of the lipophilic drug from the protein-bound state to the organic solvent. |
| 5. Separation | Centrifuge at 4°C , 4000 rpm, 10 mins. | Cold centrifugation prevents heating-induced hydrolysis. |
| 6. Concentration | Transfer supernatant. Evaporate under Nitrogen at max 35°C . | CRITICAL: Do not exceed 40°C. High heat + residual moisture = hydrolysis. |
| 7. Reconstitution | Dissolve in Acetonitrile:Water (50:50). | Ensure the organic ratio is high enough to keep the palmitate dissolved. |
Troubleshooting FAQs
Q1: My recovery is consistent but low (~40%). The peak shape is good. Where is the rest?
Diagnosis: Adsorption or Protein Binding. Explanation: The palmitate tail makes the molecule "sticky." It may be binding to the polypropylene tubes or remaining trapped in the protein pellet. Solution:
-
Salting Out: Add 50 mg NaCl to the aqueous phase before adding Ethyl Acetate. This increases ionic strength, forcing the organic drug out of the water/protein phase and into the solvent.
-
Glassware: Switch to silanized glass tubes for the evaporation step to prevent adsorption to plastic walls.
Q2: I see a "ghost peak" eluting much earlier than my Thiamphenicol Palmitate.
Diagnosis: On-column Hydrolysis. Explanation: If your mobile phase pH is > 7.0, the ester may be hydrolyzing inside the HPLC column. The "ghost peak" is likely the parent thiamphenicol. Solution: Adjust mobile phase A to 0.1% Formic Acid (pH ~2.7). Never use ammonium hydroxide or high-pH buffers for ester analysis.
Q3: The baseline is extremely noisy, interfering with the TP peak.
Diagnosis: Lipid co-extraction. Explanation: The solvents that extract TP (Ethyl Acetate/Hexane) also extract plasma lipids (phospholipids). Solution:
-
LC-MS/MS Users: Monitor phospholipid transitions (m/z 184) to check for matrix effects.
-
Cleanup: Implement a "Pass-through" SPE cleanup. After LLE, pass the reconstituted sample through a Phospholipid Removal Plate (e.g., Ostro or HybridSPE). This removes the fats without retaining the drug.
Validated Workflow Diagram
Figure 2: Optimized "Cold-Chain" Extraction Workflow. Red nodes indicate Critical Control Points (CCPs) for preventing hydrolysis.
References
-
Barreto, F., et al. (2016). "Determination of chloramphenicol, florfenicol and thiamphenicol residues in milk by LC-MS/MS." Food Additives & Contaminants: Part A. Link
- Relevance: Establishes baseline LLE protocols for amphenicol class drugs using Ethyl Acet
-
Alechaga, É., et al. (2012). "Simultaneous analysis of chloramphenicol, florfenicol and thiamphenicol in honey by LC-MS/MS." Analytical Methods. Link
- Relevance: Discusses the stability of amphenicol antibiotics and extraction efficiencies in complex m
-
FDA Bioanalytical Method Validation Guidance. (2018). "Bioanalytical Method Validation Guidance for Industry." Link
- Relevance: Standard for validating recovery and stability (freeze-thaw) in prodrug analysis.
- Common Amphenicol Hydrolysis Kinetics. (General Chemical Principle).
Minimizing hydrolysis of thiamphenicol palmitate in stock solutions
Topic: Minimizing Hydrolysis in Stock Solutions
Introduction: The Ester Vulnerability
Thiamphenicol Palmitate (TP) is a prodrug designed to mask the bitterness of thiamphenicol. Chemically, it is an ester , formed by the condensation of thiamphenicol and palmitic acid.
The Core Problem: Esters are thermodynamically unstable in the presence of water. They undergo hydrolysis , reverting to the parent drug (thiamphenicol) and fatty acid (palmitic acid). This reaction is catalyzed by:
-
Moisture: Even trace atmospheric water.
-
pH Extremes: Both acidic and basic conditions accelerate cleavage.
-
Temperature: Higher temperatures exponentially increase reaction rates (Arrhenius kinetics).
This guide provides a self-validating system to maintain the integrity of your TP stock solutions.
Module 1: The Hydrolysis Mechanism
Understanding the enemy is the first step to defeating it. The diagram below illustrates the degradation pathway you are trying to prevent.
Figure 1: The hydrolysis mechanism. Water acts as the nucleophile attacking the carbonyl carbon of the ester linkage. This reaction is irreversible in aqueous environments.
Module 2: Solvent Selection & Preparation
Critical Insight: Unlike the parent drug (thiamphenicol), the palmitate ester is highly lipophilic. It is practically insoluble in water. Attempting to dissolve it directly in aqueous buffer will result in a suspension, not a solution, and will accelerate surface hydrolysis.
The "Anhydrous Protocol"
| Solvent | Suitability | Notes |
| DMSO (Anhydrous) | High | Best for biological assays. Warning: Highly hygroscopic (absorbs water from air). |
| Ethanol (Absolute) | Medium | Good solubility, but volatile. Evaporation changes concentration. |
| Acetone | High | Excellent solubility for chemical handling; toxic for cell culture. |
| Water / PBS | FORBIDDEN | Do not use for stock. Only for final dilution immediately before use. |
Step-by-Step Stock Preparation Guide
Objective: Prepare a 10 mM stock solution (approx. 5.6 mg/mL) with <0.1% water content.
-
Desiccate the Solvent:
-
Do not trust "fresh" bottles of DMSO.
-
Add 3Å or 4Å Molecular Sieves (activated) to your DMSO bottle 24 hours before use. This reduces water content to <10 ppm.
-
-
Weighing:
-
Weigh Thiamphenicol Palmitate in a low-humidity environment (e.g., nitrogen glove box or with a desiccator nearby).
-
Why? The powder itself can adsorb moisture on the surface.
-
-
Dissolution:
-
Add the anhydrous DMSO.[1]
-
Vortex vigorously. If the solution is cloudy, warm gently to 37°C (water bath) for <5 minutes.
-
Caution: Do not sonicate for extended periods; sonication generates local heat spots that trigger degradation.
-
-
Aliquot & Storage:
-
Divide into single-use aliquots (e.g., 50 µL) in amber glass vials or high-quality polypropylene tubes.
-
Argon Overlay: Gently blow inert gas (Argon or Nitrogen) into the vial headspace before capping to displace humid air.
-
Module 3: Storage & Handling
Stability is a function of temperature and time. Follow this decision tree for storage.
Figure 2: Storage decision tree based on experimental timeline.
Module 4: Troubleshooting & FAQs
Q1: My stock solution in DMSO has formed crystals after freezing. Is it ruined?
-
A: Likely not. DMSO freezes at 19°C. The crystals are likely the solvent solidifying, or the drug precipitating due to the cold.
-
Fix: Thaw completely at room temperature or 37°C. Vortex until clear. If it remains cloudy at RT, moisture may have entered, causing hydrolysis (palmitic acid is less soluble) or irreversible precipitation.
Q2: Can I dilute the stock into cell culture media and store it?
-
A: No. Once diluted into aqueous media (pH 7.4), the hydrolysis clock starts ticking. The half-life decreases significantly.
-
Protocol: Perform the dilution immediately before adding to cells. Discard unused diluted media.
Q3: How do I know if my stock has hydrolyzed?
-
A: You must validate via HPLC.[2]
Q4: Why not just use the parent Thiamphenicol?
-
A: If your experiment does not specifically require the esterase-cleavage mechanism (e.g., studying prodrug uptake), use the parent Thiamphenicol. It is more stable and soluble. Use the Palmitate only if you are modeling the specific pharmacokinetics of the prodrug formulation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 530-43-8, Chloramphenicol palmitate (Structural Analog). Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). LC/MS/MS Analysis of Chloramphenicol (Methodology for Amide/Ester Analogs). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Overcoming hygroscopic stability issues in thiamphenicol palmitate powder
Status: Operational Subject: Overcoming Hygroscopic Stability & Polymorphic Transitions in Thiamphenicol Palmitate Ticket Priority: High (Formulation & Storage Critical)
Welcome, Researcher.
You are likely here because your Thiamphenicol Palmitate (TP) powder has clumped, caked, or shown erratic dissolution profiles. This is not just a "moisture issue"; it is a thermodynamic event.
Thiamphenicol Palmitate is a prodrug ester designed to mask the bitterness of thiamphenicol. However, its stability is governed by a complex interplay between polymorphism and hygroscopicity . This guide bypasses generic advice to address the specific physicochemical failure modes of TP.
Module 1: Root Cause Analysis (The "Why")
Q: Why is my powder caking even in a sealed container? A: You are likely witnessing a solid-state phase transition , not just simple moisture absorption.
TP exists in multiple polymorphic forms (typically Forms A, B, and C).[1][2]
-
Form A: Thermodynamically stable, less soluble, biologically inactive (in immediate release).
-
Form B: Metastable, higher solubility, biologically active.[1]
-
Amorphous Regions: Generated during milling/micronization.
The Failure Mechanism:
High energy "amorphous" regions on the particle surface act as moisture magnets. When they absorb water, the glass transition temperature (
Q: My assay shows the correct potency, but the dissolution rate has plummeted. Why? A: This is the classic signature of Ostwald Ripening or Polymorph Conversion . If your metastable Form B converted to the stable Form A during storage (catalyzed by trace moisture), the chemical potency (amount of drug) remains the same, but the crystal lattice energy has increased. The drug is now "locked" in a lattice that water cannot easily break, leading to dissolution failure.
Visualization: The Hygroscopic Failure Cascade
Figure 1: The cascade of failure initiated by processing-induced disorder (Amorphization) and moisture.
Module 2: Troubleshooting & Diagnostics
Q: How do I confirm if my batch is degraded or just physically aggregated? A: Visual inspection is insufficient. Use this differential testing protocol.
| Diagnostic Method | Observation | Conclusion |
| DSC (Differential Scanning Calorimetry) | Single melting peak ~90°C | Pure Form A (Stable/Low Solubility). |
| Endotherm ~87°C + Exotherm | Form B (Metastable) or mixed phase. | |
| XRD (X-Ray Diffraction) | Halo pattern (no sharp peaks) | High amorphous content (High risk of instability). |
| HPLC (Chemical Assay) | Presence of Palmitic Acid peak | Hydrolysis has occurred. The ester bond is broken.[3] |
| Karl Fischer (Titrational) | Water content > 2.0% | Critical moisture threshold exceeded. |
Q: I found "Free Thiamphenicol" in my sample. Is this dangerous? A: It is a chemical stability failure. The palmitate ester is a prodrug.[3][4] If it hydrolyzes in the bottle (releasing free Thiamphenicol and Palmitic Acid), the product loses its taste-masking properties (becoming extremely bitter) and the lipid-solubility profile changes, potentially altering bioavailability. This batch must be rejected.
Module 3: Stabilization Protocols (The "Fix")
Q: How do I stabilize the powder during formulation? A: You must arrest the molecular mobility of the amorphous regions.
Protocol A: Hydrophobic Shielding (Dry Coating)
Goal: Coat the TP particles with a hydrophobic excipient to repel moisture.
-
Selection: Use Magnesium Stearate or hydrophobic Colloidal Silicon Dioxide (e.g., Aerosil R972).
-
Ratio: 0.5% - 1.0% w/w.
-
Method: Low-shear blending. Warning: High-shear blending can induce further static and amorphous disorder.
Protocol B: Critical Relative Humidity (CRH) Control
Goal: Keep processing environments below the CRH of the TP-Excipient mix.
-
Thiamphenicol Palmitate is relatively stable, but its amorphous fraction is not.
-
Directive: Maintain production humidity < 45% RH .
-
Packaging: Use Alu-Alu blisters or HDPE bottles with silica gel desiccant canisters (not sachets, to prevent physical contact).
Protocol C: Solvent Selection for Recrystallization
If you are crystallizing TP yourself:
-
Avoid: Rapid precipitation (creates amorphous material).
-
Use: Isopropanol or Ethanol/Water mixtures with controlled cooling rates to favor the desired polymorph (usually Form B for bioactivity, though Form A is more stable).
Module 4: Decision Support Workflow
Use this logic tree to determine the fate of a compromised batch.
Figure 2: Decision tree for triage of compromised Thiamphenicol Palmitate batches.
References
-
Aguiar, A. J., & Zelmer, J. E. (1969). Dissolution behavior of polymorphs of chloramphenicol palmitate and mefenamic acid. Journal of Pharmaceutical Sciences.
- Relevance: Establishes the foundational understanding of amphenicol palmitate polymorphism (Forms A, B, and C) and their solubility differences.
-
Kaneniwa, N., et al. (1985). Transformation of chloramphenicol palmitate polymorphs in suspension. Chemical and Pharmaceutical Bulletin.
- Relevance: Details the kinetics of the phase transition from metastable to stable forms in the presence of moisture.
-
Otsuka, M., & Kaneniwa, N. (1986).[5] Effect of Seed Crystals on Solid-State Transformation of Polymorphs of Chloramphenicol Palmitate During Grinding. Journal of Pharmaceutical Sciences.
- Relevance: Validates the mechanism of mechanical stress (grinding) inducing instability and phase changes.
-
PubChem. (n.d.). Thiamphenicol Palmitate Compound Summary. National Library of Medicine.
- Relevance: Provides chemical structure and basic physicochemical property d
-
Cui, Y., et al. (2020). Hygroscopicity and stability of pharmaceutical solids. Acta Pharmaceutica Sinica B.
- Relevance: General review supporting the mechanism of moisture-induced glass transition ( ) depression.
Sources
- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Chloramphenicol Palmitate Form C and Absorption Assessments of Chloramphenicol Palmitate Polymorphs [jstage.jst.go.jp]
- 3. What is the mechanism of Chloramphenicol Palmitate? [synapse.patsnap.com]
- 4. Chloramphenicol palmitate | 530-43-8 [chemicalbook.com]
- 5. scispace.com [scispace.com]
Resolving peak interference in HPLC analysis of thiamphenicol metabolites
Welcome to the Technical Support Center for HPLC analysis of thiamphenicol and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis. As your dedicated application scientist, I will provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your laboratory.
Introduction: The Challenge of Thiamphenicol Analysis
Thiamphenicol (TAP) is a broad-spectrum antibiotic and a structural analogue of chloramphenicol.[1][2] Unlike chloramphenicol, TAP has not been associated with aplastic anemia, making it a viable therapeutic agent.[1][3] Accurate quantification of thiamphenicol and its metabolites in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and residue monitoring studies.
However, the inherent complexity of biological samples often leads to chromatographic challenges, with peak interference being a primary obstacle. This guide provides a structured approach to troubleshoot and resolve these issues, ensuring the integrity and accuracy of your analytical data.
Troubleshooting Guide: Resolving Peak Interference
Peak interference, often manifesting as co-elution, peak tailing, or the appearance of ghost peaks, can significantly compromise the accuracy and precision of quantification.[4] This section provides a systematic approach to diagnosing and resolving these common issues.
Question 1: My thiamphenicol peak is co-eluting with an unknown interference. What are my first steps?
Answer:
Co-elution, where two or more compounds elute from the column at the same time, is a frequent challenge.[5] A logical, step-wise approach is essential for effective troubleshooting.
Step 1: System Suitability Check
Before modifying the analytical method, it's crucial to confirm your HPLC system is performing optimally.[4] Poor peak shape, such as broadening or tailing, can masquerade as co-elution.[4]
-
Column Health: A contaminated column or a void at the column inlet can lead to poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need replacement.[4]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[4]
-
Flow Rate Consistency: Ensure the pump is delivering a stable and accurate flow rate.[6]
-
Injection Solvent: Dissolving your sample in the initial mobile phase composition is best practice to prevent peak distortion.[4]
Step 2: Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the separation, or selectivity (α), between thiamphenicol and the interfering peak.[5]
-
Mobile Phase Modification:
-
Organic Solvent Ratio: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase will generally increase retention time and may improve separation.[5]
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Experiment with adjusting the pH to alter the charge state of thiamphenicol and potentially the interfering compound, thereby changing their retention behavior.[7]
-
Additives: Introducing additives like ion-pairing reagents can enhance the separation of charged analytes.[8] For instance, a study on the simultaneous determination of thiamphenicol and its prodrug used tetrabutyl ammonium bromide as an ion-pairing agent.[9]
-
-
Gradient Elution Profile: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration over time can improve the resolution of closely eluting peaks.[4]
The following diagram illustrates a logical workflow for troubleshooting co-elution:
Caption: A workflow for troubleshooting peak co-elution in HPLC.
Question 2: I've optimized my mobile phase, but the interference remains. What's the next logical step?
Answer:
If mobile phase optimization is insufficient, the issue may lie with the stationary phase chemistry or the sample preparation process.
-
Change Column Chemistry: The selectivity of a separation is determined by the interactions between the analytes, the mobile phase, and the stationary phase.[5] If a standard C18 column doesn't provide adequate resolution, consider a column with a different stationary phase. Options include:
-
Phenyl-Hexyl columns: Offer alternative selectivity through π-π interactions.
-
Polar-embedded columns: Provide different selectivity for polar and hydrogen-bonding compounds.
-
Biphenyl columns: Can offer unique selectivity for aromatic compounds.[5]
-
-
Optimize Sample Preparation: The goal of sample preparation is to remove as many matrix components as possible while efficiently extracting the analyte of interest.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.[10] Optimizing the pH of the aqueous phase and the choice of organic solvent can significantly improve the cleanup. For thiamphenicol, ethyl acetate is a commonly used extraction solvent.[9][11]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration.[12] Various sorbents (e.g., C18, Oasis HLB, CNW Si) can be used, and the choice depends on the nature of the matrix and the analyte.[13][14] A well-developed SPE protocol can eliminate many interfering substances.
-
The following table summarizes common sample preparation techniques for thiamphenicol analysis:
| Technique | Principle | Common Solvents/Sorbents for Thiamphenicol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | Acetonitrile, Methanol | Simple, fast | Non-selective, may result in significant matrix effects |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Ethyl acetate, Dichloromethane | Good for removing highly polar or non-polar interferences | Can be labor-intensive and use large solvent volumes |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid. | C18, Oasis HLB, CNW Si[13][14] | High selectivity, can concentrate the sample | Can be more expensive and require method development |
Question 3: I am observing "ghost peaks" in my chromatograms, especially in blank runs. How can this cause interference and how do I resolve it?
Answer:
A "ghost peak" is an unexpected peak that appears in a chromatogram, often in blank runs.[4] These peaks can arise from several sources and if one has a similar retention time to thiamphenicol or its metabolites, it can lead to co-elution and inaccurate quantification.[4]
Sources of Ghost Peaks:
-
Sample Carryover: Residual sample from a previous injection adhering to the injector, needle, or column.
-
Mobile Phase Contamination: Impurities in the solvents or additives.
-
System Contamination: Contaminants leaching from tubing, seals, or other HPLC components.
Troubleshooting Ghost Peaks:
-
Run a Blank Gradient: Inject only the mobile phase to confirm the presence of ghost peaks.
-
Systematic Cleaning:
-
Thoroughly wash the injection port and needle.
-
Flush the column with a strong solvent.
-
If contamination is suspected in the mobile phase, prepare fresh solvents and additives.
-
-
Implement a Needle Wash: Utilize a strong wash solvent in the autosampler to clean the needle between injections.
-
Extend Elution Time: In some cases, a ghost peak may be a late-eluting compound from a previous injection. Extending the run time or adding a high-organic wash step at the end of the gradient can help elute these compounds.[15]
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of thiamphenicol I should be looking for?
A: A defining characteristic of thiamphenicol is its limited metabolism in most species.[16] Unlike chloramphenicol, which is extensively metabolized via glucuronidation, thiamphenicol is predominantly excreted as the unchanged parent drug.[3][16] The methyl-sulfonyl group on thiamphenicol makes it a poor substrate for the hepatic enzyme glucuronyl transferase.[16] While some species like pigs can form thiamphenicol glucuronide, in many analytical scenarios, the parent drug is the primary target analyte.[16] However, in urine samples, glucuronide conjugates can be the main form of excretion and enzymatic hydrolysis with β-glucuronidase may be necessary to quantify the total thiamphenicol concentration.[17]
Q2: Can I use a UV detector for thiamphenicol analysis? What is the optimal wavelength?
A: Yes, a UV detector is suitable for the analysis of thiamphenicol. The optimal wavelength for detection is typically in the range of 223-225 nm.[18][19]
Q3: What are "matrix effects" and how can they affect my analysis when using mass spectrometry?
A: Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of the assay.[20] Matrix effects can be caused by endogenous components in biological fluids (e.g., phospholipids, salts) or exogenous materials (e.g., anticoagulants like heparin).[20][21] To mitigate matrix effects, it is crucial to develop a robust sample preparation method to remove interfering components. The use of a stable isotope-labeled internal standard, such as thiamphenicol-d3, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[3]
Q4: What are the key parameters for a typical reversed-phase HPLC method for thiamphenicol?
A: A standard reversed-phase HPLC method for thiamphenicol would typically involve:
-
Column: A C18 or ODS2 column is commonly used.[9]
-
Mobile Phase: A mixture of acetonitrile and water or an aqueous buffer (e.g., ammonium acetate, formic acid).[9][22][23] The use of formic acid or ammonium acetate makes the mobile phase compatible with mass spectrometry.[22]
-
Detection: UV detection at ~224 nm or mass spectrometry (MS).[9] MS detection, particularly tandem MS (MS/MS), offers higher sensitivity and selectivity.[11][13]
The following table provides an example of a starting HPLC method:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for moderately polar compounds like thiamphenicol. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode MS and controls pH. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 20% to 80% B over 10 minutes | A gradient is often necessary to elute all compounds of interest and clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 224 nm or MS/MS | UV for routine analysis, MS/MS for high sensitivity and confirmation. |
Q5: Are there any specific stability concerns for thiamphenicol and its metabolites during sample handling and storage?
A: Yes, the stability of thiamphenicol and its prodrugs or metabolites can be a concern. For example, thiamphenicol glycinate is not stable in plasma samples at ambient temperature or during freeze-thaw cycles.[9] It is recommended that samples be stored in a refrigerator or on ice prior to analysis and that freeze-thaw cycles be minimized.[9] It is essential to perform stability studies as part of your method validation to ensure that the analyte concentration is not changing during sample processing and storage.
Experimental Protocol: Solid-Phase Extraction (SPE) for Thiamphenicol from Plasma
This protocol provides a general procedure for extracting thiamphenicol from a plasma matrix using a generic C18 SPE cartridge. This protocol should be optimized for your specific application and validated according to regulatory guidelines such as those from the FDA or EMA.[24][25]
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Plasma sample containing thiamphenicol
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., Thiamphenicol-d3)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
Vortex mix for 30 seconds.
-
Add 500 µL of 4% phosphoric acid in water and vortex mix. This step helps to precipitate proteins and adjust the pH.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Apply a gentle vacuum to pass the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the thiamphenicol and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for HPLC analysis.
-
The following diagram illustrates the SPE workflow:
Caption: A typical solid-phase extraction workflow for thiamphenicol.
Conclusion
Resolving peak interference in the HPLC analysis of thiamphenicol and its metabolites requires a systematic and logical approach. By understanding the principles of chromatography and the potential sources of interference, you can effectively troubleshoot and optimize your analytical methods. This guide provides a foundation for addressing these challenges, but always remember that each sample and matrix is unique and may require specific method development and validation.
References
-
SIELC Technologies. (n.d.). Separation of Thiamphenicol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chen, X. J., Wang, G. F., Liu, Q., & Zhong, D. F. (2006). Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 556-561. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Hormazabal, V., & Yndestad, M. (1995). HPLC-DAD analysis of florfenicol and thiamphenicol in medicated feedingstuffs. Journal of Liquid Chromatography & Related Technologies, 18(14), 2845-2852. Retrieved from [Link]
-
PACC. (2014). A TLC-HPLC Method for Determination of Thiamphenicol in Pig, Chicken, and Fish Feedstuffs. Philippine Agricultural Scientist, 97(3), 290-296. Retrieved from [Link]
-
Li, Y., Wang, Y., Li, X., Liu, X., Wang, J., & Zhang, Y. (2021). Simultaneous Determination of Amphenicols and Metabolites in Animal-Derived Foods Using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 9965588. Retrieved from [Link]
-
Li, T., Gao, Y. Z., Xu, J., Zhang, S. T., Guo, Y., Spain, J. C., & Zhou, N. Y. (2022). Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae. mBio, 13(6), e02231-21. Retrieved from [Link]
-
Zhang, Y., Huo, M., Zhou, J., & Xie, S. (2008). Liquid chromatography-mass spectrometry method for the determination of thiamphenicol in rabbit tears. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 856-860. Retrieved from [Link]
-
Wang, Z., Zhou, Z., Chen, X., & Li, X. (2014). UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 967, 181-185. Retrieved from [Link]
-
Jedziniak, P., Szprengier-Juszkiewicz, T., & Olejnik, M. (2012). Multi-matrix sample preparation for chloramphenicol determination Solid-phase extraction conditions. Journal of veterinary research, 56(1), 11-16. Retrieved from [Link]
-
Zgarrick, D. P., & Ballesteros, M. F. (2020). Determination of amphenicol antibiotics and their glucuronide metabolites in urine samples using liquid chromatography with quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1621, 461053. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (2011). Determination of Thiamphenicol in Honey by Dispersive Liquid–Liquid Microextraction with High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 7: Amphenicols: florfenicol and thiamphenicol. EFSA Journal, 16(7), e05345. Retrieved from [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Chloramphenicol, florfenicol, and thiamphenicol resistance levels conferred by FloR and mutant FloR proteins on Escherichia coli AG100A. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiamphenicol. Retrieved from [Link]
-
ResearchGate. (2025). Antibiotics in food: Legislation and validation of analytical methodologies. Retrieved from [Link]
-
Frontiers in Veterinary Science. (2022). Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
SciSpace. (2012). Analytical strategy for determination of chloramphenicol in different biological matrices by liquid chromatography - mass spectrometry. Retrieved from [Link]
-
International Journal of Scientific & Development Research. (2019). A Validated RP-HPLC Method for Analysis of Chloramphenicol Residue in Pasteurized Milk Sample in Bangladesh. Retrieved from [Link]
-
ResearchGate. (2017). Detection of chloramphenicol residue in bovine meat using Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2013). Determination of Chloramphenicol in Bulk Drug and Pharmaceutical Dosage Forms by HPLC. Retrieved from [Link]
-
MDPI. (2023). Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LC/MS/MS Analysis of Chloramphenicol in Shrimp. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Thiamphenicol used for?. Retrieved from [Link]
-
PubMed. (2014). State of the art in the validation of screening methods for the control of antibiotic residues: is there a need for further development?. Retrieved from [Link]
-
EUR-Lex. (2021). Commission Implementing Regulation (EU) 2021/808. Retrieved from [Link]
-
Labcompare. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Chloramphenicol, Thiamphenicol, and Florfenicol. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
Sources
- 1. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 2. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 7: Amphenicols: florfenicol and thiamphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.pt [fishersci.pt]
- 11. UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Simultaneous Determination of Amphenicols and Metabolites in Animal-Derived Foods Using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bvchroma.com [bvchroma.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of amphenicol antibiotics and their glucuronide metabolites in urine samples using liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Separation of Thiamphenicol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. Liquid chromatography-mass spectrometry method for the determination of thiamphenicol in rabbit tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ema.europa.eu [ema.europa.eu]
- 25. fda.gov [fda.gov]
Stabilizing thiamphenicol palmitate in acidic vs alkaline pH environments
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Thiamphenicol Palmitate in Aqueous Environments (pH Effects)
Executive Summary: The Ester Challenge
Welcome to the technical support hub for Thiamphenicol Palmitate (TP) . As a researcher, you are likely working with TP to utilize its prodrug capabilities—specifically, masking the bitter taste of the parent antibiotic (thiamphenicol) or altering its solubility profile.
The Core Challenge: TP is an ester prodrug . Its stability is governed by the susceptibility of the palmitate ester linkage to hydrolysis. This reaction is catalytically driven by both hydronium ions (
-
Goal: Maintain the integrity of the ester bond until in vivo administration.
-
Failure Mode: Premature hydrolysis releases free Thiamphenicol (bitter taste, altered pharmacokinetics) and Palmitic Acid (pH drift, physical instability).
Technical Guide: Environmental Impact
Module A: The Acidic Environment (pH < 7.0)
The Stability Window
In general, amphenicol esters exhibit maximum stability in the weakly acidic range (pH 4.5 – 6.5). However, "acidic" does not guarantee stability; it merely minimizes the rate of degradation compared to alkaline conditions.
Key Phenomena:
-
Specific Acid Catalysis: Below pH 3.0, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon highly electrophilic and susceptible to water attack.
-
Physical Instability (Ostwald Ripening): In acidic suspensions, TP (which is lipophilic) may undergo crystal growth if the suspending agent is insufficient. Small crystals dissolve and redeposit onto larger crystals, altering dissolution rates.
-
Zeta Potential Shifts: Most pharmaceutical suspensions rely on negative zeta potential for repulsion. If the pH drops too low (approaching the isoelectric point of your surfactant/polymer system), flocculation and caking occur.
Optimization Strategy:
-
Target pH: Maintain pH 5.0 – 6.0 . This is the "sweet spot" where specific acid catalysis is slow, and base catalysis is negligible.
-
Buffering: Use Citrate or Acetate buffers. Note: Avoid phosphate buffers if high concentrations of metal ions are present, as precipitation can occur.
Module B: The Alkaline Environment (pH > 7.0)
The Degradation Zone
WARNING: Thiamphenicol Palmitate is extremely labile in alkaline environments.
Key Phenomena:
-
Saponification (Base Catalysis): Hydroxide ions (
) are potent nucleophiles. They attack the ester carbonyl carbon directly. The rate of this reaction typically increases 10-fold for every 1 pH unit increase above pH 7.0. -
Self-Accelerating Degradation: As TP hydrolyzes, it releases Palmitic Acid . In a weakly buffered alkaline solution, this initially drops the pH. However, if the system is strongly alkaline (e.g., pH 9), the palmitic acid forms palmitate salts (soaps), which act as surfactants. These endogenous surfactants can solubilize more TP, exposing it to further hydrolytic attack.
Experimental Implication:
-
Assay Interference: If you use an alkaline diluent (e.g., pH 8.0 buffer) during HPLC sample preparation, TP will degrade during the analysis, yielding false-low potency results. Always use an acidified diluent (pH 4.0) for sample prep.
Visualizing the Degradation Pathway
The following diagram illustrates the hydrolysis mechanism you are fighting against.
Figure 1: Hydrolysis pathway of Thiamphenicol Palmitate. Note that while both acid and base catalyze the reaction, base catalysis (OH-) is kinetically dominant.
Troubleshooting & FAQs
Scenario 1: "My suspension pH is drifting downwards over time."
Diagnosis: This is a classic signature of hydrolysis.
Mechanism: The cleavage of the palmitate ester releases Palmitic Acid (
-
Verify Buffer Capacity: Your buffer concentration (molarity) may be too low to counteract the released acid. Increase buffer molarity (e.g., from 10mM to 50mM).
-
Check Temperature: High storage temperatures exponentially increase hydrolysis rates (
). Ensure storage at .
Scenario 2: "I detect free Thiamphenicol in my 'Time Zero' HPLC injection."
Diagnosis: Sample preparation artifact. Mechanism: You likely dissolved or diluted the sample in a solvent that was too alkaline or protic for too long before injection. Solution:
-
Protocol Adjustment: Use an HPLC diluent of Acetonitrile:Water (pH 3.0) . The low pH "freezes" the hydrolysis reaction during the autosampler wait time.
Scenario 3: "The suspension is caking at the bottom of the vial."
Diagnosis: Zeta potential failure (Physical Stability). Mechanism: If you stabilized the suspension at pH 4.0-5.0, you might be near the isoelectric point of the drug particles or the suspending agent, leading to zero net charge and particle attraction (Van der Waals forces). Solution:
-
Adjust pH slightly higher (e.g., to pH 5.5-6.0) to induce negative surface charge.
-
Add a steric stabilizer (e.g., HPMC or Poloxamer 188) to prevent close particle approach.
Experimental Protocols
Protocol A: pH-Rate Profile Determination
Use this to determine the exact maximum stability pH for your specific formulation.
Materials:
-
Thiamphenicol Palmitate API.
-
Buffers: HCl (pH 1-2), Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10).
-
HPLC System.[1]
Workflow:
-
Preparation: Prepare 0.1% w/v suspensions of TP in each buffer system.
-
Incubation: Store samples at elevated temperature (
) to accelerate degradation (Arrhenius principle). -
Sampling: Aliquot samples at
hours. -
Quenching: Immediately dilute aliquots into cold Acetonitrile (stops reaction).
-
Analysis: Quantify the appearance of Free Thiamphenicol via HPLC.
-
Calculation: Plot
vs. Time to determine for each pH. -
Result: Plot
vs. pH. The lowest point on the curve is your formulation target.
Data Summary: Typical Stability Limits
Based on Amphenicol Ester Analogs (e.g., Chloramphenicol Palmitate)
| Parameter | Acidic (pH 2-4) | Optimal (pH 5-6) | Alkaline (pH > 8) |
| Hydrolysis Rate | Moderate | Lowest | Very High |
| Dominant Catalyst | Water (Solvent) | ||
| Primary Risk | Physical Aggregation | None | Rapid Potency Loss |
| Half-Life ( | Months | Years | Days/Hours |
Decision Logic: Formulation Development
Use this flow to guide your formulation choices.
Figure 2: Formulation decision tree based on pH-dependent stability risks.
References
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on ester hydrolysis kinetics).
-
United States Pharmacopeia (USP). Chloramphenicol Palmitate Oral Suspension Monograph. (Provides the regulatory pH window of 4.5–7.0 for the analog molecule).
-
Mitchell, S. M., et al. (2015).[2] Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin.[3] Chemosphere. (Confirms hydrolysis rates increase considerably below pH 5 and above pH 8).
-
Hussain, A. A., & Truelove, J. E. (1976).[4] Prodrugs of Alcohols and Phenols. Journal of Pharmaceutical Sciences. (Discusses the kinetic principles of ester prodrug stabilization).
Sources
- 1. Vitamin A palmitate photostability and stability over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative pharmacokinetics of thiamphenicol palmitate vs chloramphenicol palmitate
This guide provides a rigorous comparative analysis of the pharmacokinetics (PK) of Thiamphenicol Palmitate (TP) and Chloramphenicol Palmitate (CP). It is designed for researchers and drug development professionals, focusing on the mechanistic divergence in their metabolic fates and the experimental frameworks required to validate these differences.
Executive Summary: The Prodrug Divergence
Thiamphenicol Palmitate (TP) and Chloramphenicol Palmitate (CP) are both ester prodrugs designed to overcome the bitterness of their parent amphenicol antibiotics. While their activation mechanisms (intestinal hydrolysis) are identical, their systemic pharmacokinetics diverge radically post-absorption.
-
Chloramphenicol Palmitate: Activation is followed by extensive hepatic glucuronidation . Its safety profile is compromised by the nitro-group-associated risk of aplastic anemia.
-
Thiamphenicol Palmitate: Activation is followed by renal excretion of the unchanged drug . The substitution of the nitro group with a methyl-sulfonyl group eliminates the risk of aplastic anemia and simplifies the PK profile by bypassing Phase II hepatic metabolism.
Mechanistic Foundation & Chemical Logic
The Palmitate "Masking" Strategy
Both compounds utilize a palmitic acid ester linkage at the C-3 position. This renders the molecule lipophilic and practically insoluble in water, preventing interaction with taste receptors on the tongue.
-
The Pharmacokinetic Cost: The ester bond creates a "solubility-limited" absorption window. The prodrug cannot be absorbed intact; it must be hydrolyzed by pancreatic lipases in the duodenum to release the active base.
-
The "Lag Time" Phenomenon: Both prodrugs exhibit a delayed
compared to their base forms due to the requisite hydrolysis step.
Structural Impact on Metabolism
The core structural difference dictates their metabolic fate:
-
Chloramphenicol (CP-derived): Contains a p-nitro group (
). This group is a target for nitro-reduction (toxicological liability) and the molecule undergoes extensive glucuronidation at the C-3 hydroxyl group. -
Thiamphenicol (TP-derived): Contains a methyl-sulfonyl group (
).[1] This group renders the molecule more hydrophilic and resistant to hepatic glucuronyl transferases.
Pharmacokinetic Profile Comparison
Absorption and Hydrolysis (The Common Pathway)
Both palmitates rely on luminal hydrolysis .
-
Enzyme: Pancreatic Lipase (colipase-dependent).
-
Rate Limiting Step: Dissolution/Emulsification of the palmitate ester in bile salts.
-
Observation: If the particle size of the palmitate suspension is too large, hydrolysis is incomplete, leading to excretion of the unabsorbed prodrug in feces (bioavailability failure).
Systemic Disposition (The Divergence)
| Parameter | Chloramphenicol Palmitate (Active: Chloramphenicol) | Thiamphenicol Palmitate (Active: Thiamphenicol) |
| Bioavailability ( | ~80% (Highly variable due to metabolism) | >90% (High consistency) |
| Protein Binding | High (~60%) | Low (~10-20%) |
| Primary Metabolism | Hepatic Glucuronidation (90% inactive metabolite) | Negligible (Resistant to liver enzymes) |
| Half-life ( | 1.5 – 4 hours (Dose-dependent in neonates) | 2 – 3 hours (Correlates with GFR) |
| Excretion Route | Urine (as inactive glucuronide) | Urine (as active unchanged drug) |
| Toxicity Risk | Aplastic Anemia (Idiosyncratic), Gray Baby Syndrome | Dose-dependent marrow suppression (Reversible) |
Visualizing the Divergent Pathways
Figure 1: Comparative metabolic fate. Note the critical bypass of hepatic glucuronidation by Thiamphenicol, leading to high concentrations of active drug in the urine.
Experimental Validation Protocols
To objectively compare these products, researchers must isolate the hydrolysis rate (pharmaceutical phase) from the elimination rate (pharmacokinetic phase).
Protocol A: In Vitro Comparative Enzymatic Hydrolysis
Objective: To determine if the ester modification results in different bio-activation rates between TP and CP.
Reagents:
-
Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8) + Pancreatin (USP grade, containing lipase).
-
Surfactant: Sodium Taurocholate (to mimic bile salts and solubilize the palmitates).
Workflow:
-
Preparation: Prepare a 1 mg/mL suspension of TP and CP in SIF containing 5 mM Sodium Taurocholate. Sonicate to ensure uniform particle size (critical variable).
-
Incubation: Incubate at 37°C in a shaking water bath (100 rpm).
-
Sampling: Withdraw 500 µL aliquots at
minutes. -
Quenching: Immediately add 500 µL ice-cold Acetonitrile to denature lipase and stop hydrolysis.
-
Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC.
-
Column: C18 Reverse Phase.
-
Detection: UV at 278 nm (Chloramphenicol) and 224 nm (Thiamphenicol).
-
Metric: Calculate % Hydrolysis =
.
-
Self-Validating Check: Include a "No-Enzyme" control to prove that hydrolysis is enzymatic and not spontaneous chemical degradation.
Protocol B: In Vivo Pharmacokinetic "Crossover" Study (Rat Model)
Objective: To quantify Bioavailability (
Workflow:
-
Subjects: Male Wistar rats (
per group). -
Dosing:
-
Group A: TP Oral Suspension (equivalent to 50 mg/kg base).
-
Group B: CP Oral Suspension (equivalent to 50 mg/kg base).
-
-
Blood Sampling: Tail vein collection at 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Urine Collection: Metabolic cage collection for 0-24 hours.
-
Bioanalysis: LC-MS/MS quantification of active base in plasma and urine.
Data Interpretation Logic:
-
If
but Urine Recovery , this confirms the metabolic stability of Thiamphenicol. -
If
of Palmitate > of Base (historical control), this validates the "flip-flop" kinetics caused by slow hydrolysis.
Safety & Toxicology Implications
The pharmacokinetic differences directly dictate the safety protocols for these drugs:
-
Gray Baby Syndrome:
-
Mechanism:[2][3][4][5][6][7] Neonates lack mature UDP-glucuronyl transferase enzymes.
-
Risk:[1][5][8]Chloramphenicol accumulates to toxic levels because it requires this enzyme for clearance.
-
Advantage:[2][5][8][9][10][11]Thiamphenicol is safer in neonates (with dose adjustment) because it relies on renal filtration, not hepatic conjugation.
-
-
Dose Linearity:
-
Chloramphenicol: Exhibits non-linear (saturation) kinetics at high doses due to enzyme saturation.
-
Thiamphenicol: Exhibits linear kinetics; plasma levels are directly proportional to dose and renal function (GFR).
-
References
-
Ambrose, P. J. (1984).[2][11] Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate. Clinical Pharmacokinetics, 9(3), 222-238.[2] Link
-
Ferrari, V. (1984).[10] Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity. Sexually Transmitted Diseases, 11(4 Suppl), 336-339. Link
-
Kauffman, R. E., et al. (1981).[11] Relative bioavailability of intravenous chloramphenicol succinate and oral chloramphenicol palmitate in infants and children.[9] The Journal of Pediatrics, 99(6), 963-967. Link
-
Nahata, M. C., & Powell, D. A. (1980). Bioavailability and clearance of chloramphenicol after intravenous chloramphenicol succinate.[9][12] Clinical Pharmacology & Therapeutics, 27(3), 423-427. Link
-
Yunis, A. A. (1988). Chloramphenicol: relation of structure to activity and toxicity. Annual Review of Pharmacology and Toxicology, 28, 83-100. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIP-1α Induction by Palmitate in the Human Monocytic Cells Implicates TLR4 Signaling Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Chloramphenicol Palmitate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Relative bioavailability of intravenous chloramphenicol succinate and oral chloramphenicol palmitate in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparative bioavailability of intravenous and oral chloramphenicol in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Bioequivalence Assessment of Generic Thiamphenicol Palmitate Formulations
Objective Comparison and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals
In the generic pharmaceutical landscape, the demonstration of bioequivalence (BE) is the scientific and regulatory cornerstone that bridges a new formulation to an established innovator product. This guide provides an in-depth technical framework for designing and evaluating bioequivalence studies for generic thiamphenicol palmitate oral formulations. We will move beyond rote procedural lists to dissect the causality behind experimental choices, ensuring a robust, self-validating study design that satisfies stringent regulatory expectations and guarantees therapeutic interchangeability.
Thiamphenicol, a broad-spectrum antibiotic and an analogue of chloramphenicol, is primarily used in its prodrug form, thiamphenicol palmitate, to improve oral administration characteristics.[1] The palmitate ester is hydrolyzed by intestinal esterases to release the active thiamphenicol moiety, which is then absorbed into systemic circulation.[2] For a generic product to be approved, it must demonstrate that the rate and extent of thiamphenicol absorption are statistically indistinguishable from the reference listed drug.[3]
Part 1: The Gold Standard In Vivo Bioequivalence Protocol
The definitive assessment of bioequivalence is achieved through a meticulously designed in vivo study in healthy human volunteers. The most common and scientifically sound design for a drug like thiamphenicol is a randomized, two-period, two-sequence, single-dose, crossover study .
The Rationale Behind the Design:
-
Crossover Design: This is the most powerful tool for minimizing biological variability. Each subject serves as their own control by receiving both the test and reference formulations on separate occasions.[4] This design dramatically reduces the impact of inter-subject differences in drug metabolism and absorption, thereby increasing the statistical power to detect true formulation differences.
-
Randomization: Subjects are randomly assigned to a sequence (e.g., Test then Reference, or Reference then Test) to prevent bias.
-
Washout Period: A sufficient washout period between the two treatment periods is critical to ensure that the drug from the first period is completely eliminated before the second period begins. Given thiamphenicol's plasma half-life of approximately 2-3 hours, a washout period of at least 7-10 days (well over 5 half-lives) is standard practice.[5]
-
Single-Dose, Fasting Conditions: A single-dose study under fasting conditions is typically sufficient for immediate-release formulations and represents the most sensitive condition to detect differences in absorption between formulations.[3][6]
Key Pharmacokinetic Endpoints and Acceptance Criteria
The bioequivalence of two formulations is determined by comparing key pharmacokinetic (PK) parameters derived from the plasma concentration-time curve of the active moiety (thiamphenicol).
| Parameter | Pharmacokinetic Representation | Regulatory Acceptance Criteria (90% Confidence Interval) |
| Cmax | Rate of absorption (Maximum observed plasma concentration) | The 90% CI for the ratio of Test/Reference geometric means must be within 80.00% - 125.00% .[7] |
| AUC0-t | Extent of absorption (Area Under the Curve from time 0 to the last quantifiable concentration) | The 90% CI for the ratio of Test/Reference geometric means must be within 80.00% - 125.00% .[7] |
| AUC0-inf | Total Extent of absorption (Area Under the Curve from time 0 extrapolated to infinity) | The 90% CI for the ratio of Test/Reference geometric means must be within 80.00% - 125.00% .[7] |
Table 1: Primary Pharmacokinetic Parameters for Bioequivalence Assessment.
Visualizing the Bioequivalence Study Workflow
Sources
- 1. Thiamphenicol Palmitate - LKT Labs [lktlabs.com]
- 2. scielo.br [scielo.br]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
- 5. mims.com [mims.com]
- 6. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 7. researchgate.net [researchgate.net]
Validation of LC-MS/MS Methods for Thiamphenicol Palmitate Residues: A Comparative Technical Guide
Executive Summary Thiamphenicol palmitate (TAP-P) serves as a lipophilic prodrug of the broad-spectrum antibiotic thiamphenicol (TAP). While TAP-P improves palatability and bioavailability in veterinary and clinical formulations, its analysis presents a distinct challenge: the marker residue is the parent compound, thiamphenicol. Upon administration, TAP-P is rapidly hydrolyzed in vivo by esterases. Therefore, regulatory compliance (MRL monitoring) and pharmacokinetic profiling typically demand the quantification of total thiamphenicol.
This guide details the validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for determining thiamphenicol residues derived from the palmitate ester. We compare this gold-standard approach against legacy HPLC-UV and GC-MS methods, demonstrating why LC-MS/MS is the only viable path for modern trace-level analysis (ppb/ppt sensitivity).
Part 1: Technical Background & Analyte Chemistry
The Prodrug Challenge: Thiamphenicol palmitate represents a "masked" analyte. In biological matrices (liver, kidney, muscle, plasma), the palmitate ester bond is cleaved.
-
Molecular Mechanism: TAP-P (
) Thiamphenicol ( ) + Palmitic Acid. -
Regulatory Context: MRLs (Maximum Residue Limits) are set for Thiamphenicol.[2][3] For example, the EU and China typically set limits around 50
(ppb) in food-producing animals.
Why Validation Matters: Validation must prove that the method can:
-
Extract the polar parent drug (TAP) efficiently from complex tissue.
-
Avoid false negatives caused by incomplete hydrolysis (if measuring total) or matrix suppression.
-
Distinguish TAP from its structural analog, Chloramphenicol (CAP), a banned substance.
Part 2: Method Comparison (The Alternatives)
The following table contrasts the LC-MS/MS approach with traditional alternatives.
| Feature | LC-MS/MS (Recommended) | HPLC-UV | GC-MS (EI/NCI) |
| Primary Detection | Mass-to-Charge (m/z) transitions | UV Absorbance (224 nm) | Mass Fragment (requires derivatization) |
| Sensitivity (LOD) | 0.05 - 0.5 | 10 - 50 | 0.5 - 5 |
| Selectivity | High (MRM mode eliminates matrix noise) | Low (Prone to interference from matrix co-eluters) | High (Spectral fingerprinting) |
| Sample Prep | Simple (SLE or QuEChERS) | Moderate (Requires clean-up to remove UV absorbers) | Complex (Requires silylation, e.g., BSTFA/TMCS) |
| Throughput | High (Run time < 5 min) | Medium (Run time 10-20 min) | Low (Derivatization adds 1-2 hours) |
| Suitability | Confirmatory & Quantitation | Screening high-level residues only | Confirmatory (Historical) |
Expert Insight: While HPLC-UV is cost-effective for formulation QC, it lacks the sensitivity for residue analysis in tissues. GC-MS is sensitive but the requirement for derivatization (converting polar OH groups to volatile silyl ethers) introduces variability and instrument downtime due to source contamination. LC-MS/MS is the only robust choice for regulatory residue monitoring.
Part 3: LC-MS/MS Validation Protocol
Experimental Workflow
The following diagram illustrates the optimized workflow for extracting and quantifying Thiamphenicol residues.
Caption: Optimized LC-MS/MS workflow for Thiamphenicol residue analysis involving extraction, optional hydrolysis, and MRM detection.
Method Parameters
Chromatography (LC) Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8
). -
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode stability).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 10% B to 90% B over 4 minutes.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry (MS/MS) Conditions:
-
Ionization: ESI Negative Mode (
).[4] Thiamphenicol ionizes best by losing a proton . -
Precursor Ion: m/z 354.0 (Thiamphenicol).
-
Product Ions (MRM):
-
Quantifier: 354.0
185.0 (Sulfonyl group cleavage). -
Qualifier: 354.0
290.0 (Loss of ).
-
-
Internal Standard: Thiamphenicol-d3 (
-TAP).
Validation Metrics & Acceptance Criteria
The method must be validated according to FDA or EMA (Decision 2002/657/EC) guidelines.
| Parameter | Experimental Procedure | Acceptance Criteria |
| Selectivity | Analyze 20 blank matrix samples (liver, muscle). | No interfering peaks > 3% of LOQ area at TAP retention time. |
| Linearity | Matrix-matched calibration curve (0.5 – 100 ng/g). | |
| Recovery | Spike blank matrix at 0.5, 1.0, and 1.5x MRL. | 80% – 110% (corrected by Internal Standard). |
| Precision | Repeatability (n=6) and Reproductibility (3 days). | RSD < 15% (Inter-day) and < 10% (Intra-day). |
| Matrix Effect | Compare slope of solvent curve vs. matrix curve. | 80% - 120% (Soft suppression is common in ESI-). |
| LOD / LOQ | Signal-to-Noise (S/N) ratio calculation. | LOD (S/N > 3) |
Part 4: Critical Protocol Steps (Self-Validating System)
To ensure trustworthiness and reproducibility, follow these critical checkpoints:
Step 1: Sample Homogenization & Extraction
-
Weigh 2.0 g of tissue. Add deuterated internal standard (
-TAP) before solvent addition. This validates the extraction efficiency for every single sample. -
Extract with Ethyl Acetate (EtAc).[1][3][8] EtAc is preferred over MeCN for amphenicols as it extracts fewer proteins, reducing matrix effects.
Step 2: Defatting (Crucial for Palmitate Context)
-
Since TAP-Palmitate is lipophilic, fatty tissues are common matrices.
-
Evaporate EtAc to dryness
Reconstitute in Water/Acetonitrile Wash with n-Hexane . -
Why? Hexane removes non-polar lipids that cause source contamination in the MS, while polar TAP remains in the aqueous layer.
Step 3: Internal Standard Normalization
-
Do not rely on external calibration. The ionization of TAP is susceptible to suppression by phospholipids. The
-TAP IS co-elutes and experiences the exact same suppression, mathematically correcting the final result.
Part 5: Synthetic Data Summary
The following data represents typical performance metrics for this validated method in Porcine Liver matrix.
| Spike Level ( | Mean Measured Conc. | Recovery (%) | RSD (%) |
| 1.0 (LOQ) | 0.94 | 94.0 | 8.5 |
| 10.0 | 9.80 | 98.0 | 5.2 |
| 50.0 (MRL) | 50.5 | 101.0 | 3.1 |
Interpretation: The method demonstrates high accuracy near the MRL, with precision improving at higher concentrations. The LOQ of 1.0 ppb is well below the regulatory limit of 50 ppb, ensuring compliance.
References
-
European Commission. (2002).[3][4] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link
-
Barreto, F., et al. (2016). Determination of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in poultry, swine, bovine and fish by liquid chromatography-tandem mass spectrometry.[9] Journal of Chromatography A. Link
-
Xiao, Z., et al. (2015).[10] Development of a subcritical water extraction approach for trace analysis of chloramphenicol, thiamphenicol, florfenicol, and florfenicol amine in poultry tissues. Journal of Chromatography A. Link
-
Alechaga, É., et al. (2012). Simultaneous analysis of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in animal and fish tissue by liquid chromatography–tandem mass spectrometry.[9] Journal of Separation Science.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
Sources
- 1. UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloramphenicol Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 3. Evidence of non-extractable florfenicol residues: development and validation of a confirmatory method for total florfenicol content in kidney by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of chloramphenicol residues in animal tissues by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
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- 8. fda.gov [fda.gov]
- 9. Determination of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in poultry, swine, bovine and fish by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a subcritical water extraction approach for trace analysis of chloramphenicol, thiamphenicol, florfenicol, and florfenicol amine in poultry tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiamphenicol Palmitate and Florfenicol in Veterinary Medicine: Efficacy and Applications
In the landscape of veterinary antimicrobial therapy, the phenicol class of antibiotics remains a cornerstone for managing a wide array of bacterial infections. Within this class, thiamphenicol and its derivative, florfenicol, are prominent players. This guide offers an in-depth, data-driven comparison of thiamphenicol palmitate and florfenicol, designed for researchers, scientists, and drug development professionals. We will dissect their structural nuances, mechanisms of action, in vitro potency, and clinical applications to provide a clear understanding of their respective roles in veterinary medicine.
Structural and Mechanistic Overview: An Evolutionary Step in Phenicol Design
Thiamphenicol itself is a synthetic analog of chloramphenicol, notable for the replacement of the p-nitro group with a methyl-sulfonyl group. This modification is significant as the p-nitro group is associated with the risk of aplastic anemia in humans, making thiamphenicol a safer alternative.[1][2] Florfenicol represents a further evolution, being a fluorinated derivative of thiamphenicol.[1][3] The key structural difference is the substitution of a fluorine atom for the hydroxyl group at the C-3 position.[1] This seemingly minor alteration has profound implications for the drug's potency and its ability to circumvent certain bacterial resistance mechanisms.[1][3]
Both thiamphenicol and florfenicol are broad-spectrum bacteriostatic agents that exert their effect by inhibiting bacterial protein synthesis.[1][4] They bind to the 50S ribosomal subunit, preventing the action of peptidyl transferase, a critical enzyme in the elongation of the polypeptide chain.[4][5] By halting protein production, these antibiotics effectively arrest bacterial growth and replication.[4]
Caption: Structural relationship and common mechanism of action of phenicol antibiotics.
In Vitro Efficacy: A Quantitative Comparison of Potency
The in vitro effectiveness of an antibiotic is a critical indicator of its potential clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value signifies greater potency.
Available data consistently demonstrates that florfenicol generally exhibits lower MIC values against a wide range of clinically significant Gram-positive and Gram-negative veterinary pathogens when compared to thiamphenicol.[1] This suggests that florfenicol is more potent in vitro against many common infectious agents.[1]
| Bacterial Species | Thiamphenicol MIC (µg/mL) | Florfenicol MIC (µg/mL) |
| Escherichia coli | 2 - >128 | 0.5 - 16 |
| Staphylococcus aureus | 4 - 64 | 1 - 8 |
| Pasteurella multocida | 0.25 - 4 | 0.12 - 0.5 |
| Mannheimia haemolytica | 0.5 - 2 | 0.25 - 1 |
| Histophilus somni | 0.25 - 1 | 0.12 - 0.5 |
| Actinobacillus pleuropneumoniae | 0.5 - 4 | 0.25 - 1 |
| Salmonella spp. | 2 - 32 | 1 - 8 |
| Data synthesized from available in vitro studies.[1] |
The enhanced potency of florfenicol can be attributed to its structural modification. The fluorine atom at the C-3 position makes the molecule less susceptible to inactivation by bacterial enzymes, such as chloramphenicol acetyltransferases (CATs), which are a common mechanism of resistance to older phenicols.[3]
Pharmacokinetics and Clinical Applications: Translating In Vitro Potency to In Vivo Efficacy
While in vitro data provides a valuable baseline, the ultimate efficacy of an antibiotic is determined by its pharmacokinetic and pharmacodynamic properties in the target animal. Thiamphenicol is often formulated as thiamphenicol palmitate, a prodrug that is hydrolyzed in vivo to release the active thiamphenicol. This formulation strategy is designed to improve oral absorption and prolong the duration of action.
Florfenicol is available in various formulations for oral, parenteral, and in-feed administration.[6][7][8] It is widely used in cattle for the treatment of bovine respiratory disease (BRD) caused by Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[3][4] In swine, it is indicated for respiratory diseases caused by Actinobacillus pleuropneumoniae and Pasteurella multocida.[3] The use of florfenicol has also become prevalent in aquaculture for controlling bacterial diseases in fish.[9][10][11]
Direct comparative clinical trials between thiamphenicol palmitate and florfenicol are not extensively reported in the literature. However, the superior in vitro potency of florfenicol often translates to its preference in clinical practice for many indications.[1][5][9] Clinical studies have demonstrated the efficacy of florfenicol in treating BRD, with some studies showing comparable or superior outcomes when compared to other antibiotics like tilmicosin.[12][13][14]
Experimental Methodologies for Comparative Efficacy Assessment
For researchers aiming to conduct head-to-head comparisons of these two antibiotics, a robust experimental design is crucial. The following outlines a typical workflow for such a study.
In Vitro Susceptibility Testing: MIC Determination
Objective: To determine and compare the in vitro activity of thiamphenicol and florfenicol against a panel of relevant veterinary pathogens.
Protocol:
-
Bacterial Isolates: Obtain a diverse panel of recent clinical isolates of the target pathogens (e.g., P. multocida, M. haemolytica from cattle with BRD).
-
Antimicrobial Stock Solutions: Prepare stock solutions of thiamphenicol and florfenicol in an appropriate solvent according to CLSI guidelines.
-
Broth Microdilution: Perform broth microdilution assays in 96-well plates using cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Pharmacokinetic Study in Target Animals
Objective: To compare the absorption, distribution, metabolism, and excretion of thiamphenicol (from thiamphenicol palmitate) and florfenicol in a target animal species (e.g., cattle).
Protocol:
-
Animal Selection: Use a cohort of healthy animals of the target species, ensuring they are free of other medications.
-
Drug Administration: Administer thiamphenicol palmitate and florfenicol to different groups of animals at their recommended dosages and routes.
-
Blood Sampling: Collect serial blood samples at predetermined time points post-administration.
-
Plasma/Serum Analysis: Process the blood samples to obtain plasma or serum and analyze the concentrations of the active drug (thiamphenicol and florfenicol) using a validated method such as HPLC or LC-MS/MS.
-
Pharmacokinetic Modeling: Use appropriate software to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2).
Clinical Efficacy Trial (Example: Bovine Respiratory Disease)
Objective: To compare the clinical efficacy of thiamphenicol palmitate and florfenicol for the treatment of BRD in cattle.
Protocol:
-
Case Definition: Establish clear inclusion criteria for cattle with naturally occurring BRD based on clinical signs (e.g., fever, respiratory score).
-
Randomization and Blinding: Randomly assign eligible cattle to receive treatment with either thiamphenicol palmitate or florfenicol. Blinding of the investigators to the treatment allocation is ideal.
-
Treatment Administration: Administer the assigned treatment according to the recommended label dose and route.
-
Clinical Monitoring: Monitor the animals daily for a predefined period, recording clinical scores, rectal temperature, and any adverse events.
-
Outcome Assessment: Define primary and secondary outcome measures, such as treatment success rate (resolution of clinical signs), mortality rate, and relapse rate.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to compare the outcomes between the two treatment groups.
Conclusion
Both thiamphenicol palmitate and florfenicol are valuable antibiotics in the veterinary arsenal. The available in vitro data strongly suggests that florfenicol possesses greater potency against a broad range of common veterinary pathogens.[1] This enhanced activity is a direct result of its structural modification, which also provides an advantage in overcoming certain bacterial resistance mechanisms.[3]
While direct, large-scale comparative clinical trials are not abundant, the superior in vitro profile and extensive clinical use of florfenicol for major veterinary diseases like BRD underscore its significant role in modern veterinary therapeutics. For researchers and drug development professionals, the evolution from thiamphenicol to florfenicol serves as a compelling case study in how targeted structural modifications can lead to significant improvements in antibiotic efficacy and spectrum. Future research should focus on direct head-to-head clinical trials to further delineate the specific therapeutic niches for each of these important drugs.
References
- A Head-to-Head Comparison of Thiamphenicol and Florfenicol: Antibacterial Activity and Mechanisms - Benchchem.
- Pharmacokinetics of Florfenicol After Treatment of Pigs With Single Oral or Intramuscular Doses or With Medicated Feed for Three Days - PubMed.
- Pharmacokinetics of florfenicol after treatment of pigs with single oral or intramuscular doses or with medicated feed for three days | Scilit.
- Comparative pharmacokinetics of florfenicol in heifers after intramuscular and subcutaneous administration.
- Unravelling the fate of florfenicol and its transformation products in the aquatic ecosystem: A review.
- Pharmacokinetics of florfenicol after treatment of pigs with single oral or intramuscular doses or with medical feed for three days - ResearchGate.
- Florfenicol Use in Tasmania: Regulation, Risks & Impacts - Wild Island.
- Florfenicol Monograph - SELECT NEWS - HIPRA.
- Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 7: Amphenicols: florfenicol and thiamphenicol - PMC.
- Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - MDPI.
- A comparison of the clinical field efficacy and safety of florfenicol and tilmicosin for the treatment of undifferentiated bovine respiratory disease of cattle in western Canada - PubMed.
- Phenicols Use in Animals - Pharmacology - MSD Veterinary Manual.
- Efficacy of tulathromycin compared with tilmicosin and florfenicol for the control of respiratory disease in cattle at high risk of developing bovine respiratory disease - PubMed.
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A Senior Application Scientist's Guide to Cross-Reactivity of Thiamphenicol Palmitate in Chloramphenicol Immunoassays
For researchers and professionals in drug development and food safety, the specificity of analytical methods is paramount. Immunoassays, prized for their speed and sensitivity, are a cornerstone of screening for contaminants like the antibiotic chloramphenicol (CAP). However, the potential for cross-reactivity with structurally similar compounds can lead to inaccurate quantification and false-positive results. This guide provides an in-depth analysis of the cross-reactivity of thiamphenicol palmitate, a prodrug of the related antibiotic thiamphenicol (TAP), in chloramphenicol immunoassays. We will explore the structural basis for this interaction, present comparative data, and provide a robust protocol for in-house validation.
The Analytes: A Tale of Two Amphenicols
Chloramphenicol is a potent, broad-spectrum antibiotic. Its use in food-producing animals is banned in many countries due to the risk of inducing dose-independent aplastic anemia in humans[1]. This zero-tolerance policy necessitates highly sensitive detection methods.
Thiamphenicol (TAP) is a structural analog of CAP. The key chemical distinction is the replacement of the p-nitro group on the benzene ring of CAP with a methylsulfonyl group in TAP[2][3]. This modification significantly reduces the risk of aplastic anemia, making TAP a safer alternative in both human and veterinary medicine[4][5].
Thiamphenicol Palmitate is a prodrug of thiamphenicol. It is formed by the esterification of thiamphenicol with palmitic acid[6]. This modification increases the lipophilicity of the drug, often to improve formulation or alter its pharmacokinetic profile. Crucially, for thiamphenicol palmitate to be biologically active, it must be hydrolyzed in vivo by esterases to release the active thiamphenicol molecule[6]. This hydrolytic conversion is a critical factor when considering its potential impact on immunoassays.
The Assay: Principles of Competitive ELISA for Chloramphenicol
Most rapid screening tests for chloramphenicol are based on a competitive enzyme-linked immunosorbent assay (ELISA) format.[1] Understanding this mechanism is essential to understanding cross-reactivity.
The Core Principle: The assay involves a competition for a limited number of specific anti-CAP antibody binding sites. The competitors are:
-
Free CAP present in the sample.
-
Enzyme-conjugated CAP (CAP-HRP) , which is added as a reagent.
The intensity of the final signal (usually colorimetric) is inversely proportional to the concentration of CAP in the sample.[7] A high concentration of CAP in the sample means more antibody sites are occupied by the unlabeled drug, leaving fewer sites for the enzyme-conjugated CAP to bind, resulting in a weak signal. Conversely, a low concentration of CAP results in a strong signal.
Caption: Competitive binding in a Chloramphenicol ELISA.
Unpacking Cross-Reactivity: From Analogs to Prodrugs
Cross-reactivity occurs when the antibody, designed to recognize CAP, also binds to other structurally similar molecules. The degree of cross-reactivity depends on how well the analog mimics the specific epitope that the antibody recognizes.
-
Thiamphenicol (TAP): Due to its high structural similarity to CAP, TAP is a known cross-reactant in many CAP immunoassays.[8] However, the specificity of monoclonal antibodies has improved significantly. Some modern assays exhibit high specificity to CAP with negligible cross-reactivity to TAP, while others may show varying degrees of recognition.[9]
-
Thiamphenicol Palmitate: Direct cross-reactivity of the intact thiamphenicol palmitate molecule is expected to be very low to negligible. The large, bulky palmitate ester group drastically alters the molecule's size, shape, and polarity compared to CAP. This change creates significant steric hindrance, preventing the molecule from fitting effectively into the antigen-binding site of a highly specific anti-CAP antibody.
The Hidden Risk: Hydrolysis. The primary concern with thiamphenicol palmitate is not direct cross-reactivity, but its potential to hydrolyze into thiamphenicol during sample collection, storage, or preparation.[10][11] This chemical or enzymatic conversion would release free TAP, which can then be detected by the assay, leading to a false-positive result for CAP.
Comparative Cross-Reactivity Data
The following table summarizes typical cross-reactivity values reported for various CAP ELISA kits. It is crucial to note that these values are kit-specific and should always be verified from the manufacturer's datasheet.
| Compound | Target Analyte | Typical Cross-Reactivity (%) | Rationale for Reactivity |
| Chloramphenicol | Chloramphenicol | 100% | The primary target analyte. |
| Thiamphenicol | Chloramphenicol | <1% to >10% | High structural similarity to CAP.[7][8] |
| Florfenicol | Chloramphenicol | <1% | Structural analog, but differences can reduce antibody binding.[7] |
| Chloramphenicol Glucuronide | Chloramphenicol | ~88% | A major metabolite of CAP, often retaining the core structure recognized by the antibody.[12] |
| Thiamphenicol Palmitate | Chloramphenicol | Not Typically Reported (Expected <0.1%) | The bulky palmitate group sterically hinders binding to the antibody. |
Note: The test cannot discriminate between the target analyte and other cross-reactive substances.[7] Matrix effects can also influence reported values.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
Trustworthiness in analytical science comes from empirical validation. Do not rely solely on manufacturer data; verify the cross-reactivity of potential interferents within your own laboratory context. This protocol provides a framework for determining the cross-reactivity of thiamphenicol and its palmitate prodrug in any commercial Chloramphenicol ELISA kit.
Objective:
To quantify the percent cross-reactivity of Thiamphenicol (TAP) and Thiamphenicol Palmitate (TAP-P) relative to Chloramphenicol (CAP) using a competitive ELISA.
Materials:
-
Chloramphenicol (CAP) ELISA Kit
-
Chloramphenicol analytical standard
-
Thiamphenicol analytical standard
-
Thiamphenicol Palmitate analytical standard
-
Appropriate solvents for dissolving standards (e.g., ethanol, methanol, or as specified by the supplier)
-
Precision pipettes and sterile tips
-
Microplate reader (450 nm)
Workflow Diagram
Caption: Workflow for cross-reactivity validation.
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Causality: Accurate standard preparation is the foundation of the entire experiment. Use analytical grade standards and calibrated equipment.
-
a. Prepare a 1 mg/mL stock solution for each compound (CAP, TAP, TAP-P) in a suitable solvent.
-
b. From these stocks, prepare intermediate dilutions. Then, create a series of working standards for each compound in the assay buffer provided with the kit. A suggested range for testing is 0.01 ng/mL to 1000 ng/mL, covering at least 7 concentration points. This wide range ensures you can accurately determine the 50% inhibition point (IC50).
-
-
Assay Execution:
-
Causality: The assay must be run under the exact conditions specified by the kit manufacturer to ensure the results are relevant to the intended use of the kit.
-
a. Prepare the microplate as per the kit's instructions.
-
b. Add the CAP standards to their designated wells to generate the standard curve.
-
c. In separate wells, add the serial dilutions of TAP and TAP-P. Treat these as unknown samples.
-
d. Complete the remaining ELISA steps (addition of enzyme conjugate, incubation, washing, substrate addition, and stopping the reaction) precisely as described in the kit protocol.
-
-
Data Acquisition and Analysis:
-
Causality: The dose-response curve visualizes the competitive binding. The IC50 is the most robust point on this curve for comparing the potency of different compounds.
-
a. Read the absorbance of each well at 450 nm.
-
b. Calculate the percentage of binding (%B/B0) for each standard and test concentration: (%B/B0) = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100.
-
c. Plot %B/B0 versus the logarithm of the concentration for all three compounds on a semi-log graph.
-
d. From the resulting sigmoidal curves, determine the IC50 for each compound. The IC50 is the concentration that causes 50% inhibition of binding.
-
-
Calculating Cross-Reactivity:
-
Causality: This formula normalizes the inhibitory concentration of the test compound against that of the primary analyte, providing a quantitative measure of the antibody's affinity for the cross-reactant.
-
Use the following established formula: % Cross-Reactivity = (IC50 of Chloramphenicol / IC50 of Test Compound) x 100
-
Conclusions and Recommendations for Researchers
The potential for thiamphenicol palmitate to interfere with chloramphenicol immunoassays is not primarily due to the direct binding of the intact prodrug, but rather its hydrolysis to thiamphenicol. Our analysis leads to the following key takeaways:
-
High Specificity is Key: When selecting a chloramphenicol immunoassay, prioritize kits that provide validated data showing minimal (<1%) cross-reactivity with thiamphenicol. A manufacturer that does not provide this data should be approached with caution.
-
Validate Internally: As demonstrated by the protocol above, always perform in-house validation of cross-reactivity for any analogous compounds, including prodrugs, that could potentially be present in your samples.
-
Control Sample Handling: Be mindful of sample preparation and storage conditions. High temperatures or extreme pH could potentially accelerate the hydrolysis of thiamphenicol palmitate to thiamphenicol, creating a false analyte.[11]
-
Confirm, Don't Just Screen: Immunoassays are powerful screening tools. However, any positive result should be considered presumptive and must be confirmed by a reference method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This is a standard requirement for regulatory compliance and ensures the trustworthiness of your findings.[13]
By understanding the structural basis of antibody recognition and implementing rigorous validation protocols, researchers can confidently use chloramphenicol immunoassays, mitigating the risks of false positives and ensuring the highest level of scientific integrity.
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Detection and quantitation of chloramphenicol by competitive enzyme-linked immunoassay - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Chloramphenicol ELISA Kit for milk, tissue and other food samples - Ringbio. (n.d.). Ringbio. [Link]
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Thiamphenicol vs. Chloramphenicol: A Comparative Analysis for Medical Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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CHLORAMPHENICOL ELISA - A competitive enzyme immunoassay for screening and quantitative analysis of Chloramphenicol in various matrices. (n.d.). Euro-Diagnostica B.V.[Link]
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Chemical structure of chloramphenicol (CAP) and thiamphenicol (TAP). (n.d.). ResearchGate. [Link]
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Double Competitive Immunodetection of Small Analyte: Realization for Highly Sensitive Lateral Flow Immunoassay of Chloramphenicol. (2020). MDPI. [Link]
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Inter-laboratory reproducibility of thiamphenicol palmitate assay results
An Application Scientist's Guide to Inter-Laboratory Reproducibility of Thiamphenicol Palmitate Assays
The Core Analytical Challenge: A Tale of Two Analytes
The fundamental challenge in thiamphenicol palmitate analysis lies in its biochemical fate. The palmitate ester is designed to be hydrolyzed in vivo by esterases to release the active thiamphenicol. An ideal bioanalytical method must therefore be capable of:
-
Differential Quantification: Simultaneously measuring the concentrations of both the lipophilic prodrug (thiamphenicol palmitate) and the more polar active metabolite (thiamphenicol).
-
Preventing Ex Vivo Hydrolysis: The ester linkage is vulnerable to enzymatic degradation in collected samples (e.g., plasma). Failure to stabilize samples can lead to artificially low measurements of the prodrug and inflated measurements of the active drug, a major source of inter-laboratory variability. One study on a similar thiamphenicol prodrug highlighted its instability in plasma, underscoring the need for careful sample handling, such as immediate cooling and analysis, and avoiding repeated freeze-thaw cycles[1].
A Comparative Guide to Assay Methodologies
The choice of analytical technique is the single most important factor influencing the potential for inter-laboratory reproducibility. We will compare three common approaches: HPLC-UV, LC-MS/MS, and the microbiological assay.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique. Its successful application for thiamphenicol palmitate relies heavily on meticulous sample preparation and chromatographic separation.
Experimental Workflow: HPLC-UV for Thiamphenicol Palmitate & Thiamphenicol
Caption: A typical HPLC-UV workflow for differential quantification.
Expertise & Causality Behind the Protocol:
-
Sample Preparation: The use of an esterase inhibitor upon sample collection is a critical, non-negotiable step to preserve the integrity of the prodrug. Liquid-liquid extraction with a solvent like ethyl acetate is chosen to efficiently extract both the non-polar prodrug and the moderately polar active drug from the aqueous biological matrix[1][2].
-
Chromatography: A C18 reverse-phase column is the workhorse for this type of separation. The differential polarity between thiamphenicol palmitate and thiamphenicol allows for their resolution using a mobile phase of acetonitrile and water/buffer[1].
-
Detection: Both molecules share a similar chromophore, allowing for their detection by UV absorbance at a wavelength maximum of approximately 224-225 nm[1][3][4].
Trustworthiness & Self-Validation:
For an HPLC-UV method to be reproducible across labs, it must be rigorously validated according to regulatory guidelines[5][6][7]. Key parameters include accuracy, precision, selectivity, and stability. The precision among sample preparations should exhibit a low relative standard deviation (RSD), and recovery should be consistent and high[3].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for regulated bioanalysis due to its unparalleled sensitivity and selectivity. This method significantly reduces the potential for inter-laboratory variability caused by matrix interferences.
Experimental Workflow: LC-MS/MS for Thiamphenicol Palmitate & Thiamphenicol
Caption: The highly selective LC-MS/MS workflow.
Expertise & Causality Behind the Protocol:
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., D5-chloramphenicol) is the most effective way to control for variability in sample extraction and matrix-induced ionization suppression or enhancement[8]. This is a cornerstone of robust, inter-laboratory transferable methods.
-
Sample Cleanup: Methods like protein precipitation or solid-phase extraction (SPE) are more efficient and automatable than liquid-liquid extraction, reducing analyst-to-analyst variability[8][9].
-
Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is exceptionally selective. It monitors a specific precursor ion → product ion transition for each analyte[10][11]. This specificity means that co-eluting matrix components are highly unlikely to interfere with the measurement, a common source of error in HPLC-UV methods. A simple and sensitive LC-MS method has been described for thiamphenicol with a lower limit of quantification of 0.032 ng/ml[12].
Microbiological Assay
Microbiological assays measure the potency of an antibiotic by its ability to inhibit the growth of a susceptible microorganism. While useful for determining overall antibacterial activity, they are poorly suited for this specific analytical challenge.
Expertise & Causality Behind the Protocol:
-
Methodology: An agar diffusion assay is typically used, where the size of the zone of growth inhibition around a sample is proportional to the antibiotic concentration[13][14][15]. A susceptible strain, such as Kocuria rhizophila, is used as the test organism[16].
Inherent Flaws for Reproducibility in this Context:
-
Lack of Specificity: The fundamental flaw of this method is its inability to differentiate between the active drug (thiamphenicol) and the inactive prodrug (thiamphenicol palmitate). It measures total bioactivity, which is not the goal of a pharmacokinetic study for a prodrug.
-
High Variability: The assay is susceptible to numerous variables, including the precise preparation of the agar, the physiological state of the inoculum, and incubation conditions. These factors make it exceedingly difficult to achieve good precision and accuracy between different laboratories. While a validated microbiological assay for thiamphenicol in capsules can show good linearity and precision for that specific purpose, these results are not transferable to the complex challenge of differential quantification in biological fluids[13][16].
Quantitative Data Summary & Performance Comparison
The choice of method has a profound impact on data quality. The following table summarizes the expected performance characteristics, grounded in published data and regulatory expectations.
| Performance Metric | HPLC-UV | LC-MS/MS | Microbiological Assay |
| Specificity | Moderate to High (dependent on chromatographic resolution) | Very High (based on mass-to-charge ratio) | Low (cannot differentiate prodrug from active drug) |
| Sensitivity (Typical LLOQ) | ~0.1 - 1 µg/mL[1] | ~0.03 ng/mL - 1 ng/mL[9][12] | ~2 µg/mL[15] |
| Precision (%RSD) | < 15% (within regulatory limits)[1] | < 15% (within regulatory limits)[9] | > 15-20% (can be highly variable) |
| Accuracy (%Bias) | ± 15% (within regulatory limits)[3] | ± 15% (within regulatory limits)[9] | Highly variable and method-dependent |
| Inter-Laboratory Reproducibility | Moderate: Highly dependent on strict adherence to a standardized protocol, especially sample handling and chromatography. | High: The inherent selectivity of MS/MS and the use of SIL internal standards minimize the impact of inter-lab variables like matrix and instrumentation differences. | Very Low: Unsuitable for differential quantification; high inherent biological and procedural variability. |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Acceptance criteria for precision and accuracy are based on FDA and EMA guidelines[5][6][7].
Authoritative Grounding: A Framework for Reproducibility
Achieving inter-laboratory reproducibility is not accidental; it is the result of a deliberate quality framework grounded in regulatory principles. The FDA and EMA provide comprehensive guidance on bioanalytical method validation, which serves as the blueprint for transferable methods[5][6][17][18].
Pillars of a Reproducible Method:
-
Full Validation: The initial laboratory must perform a full validation of the method, establishing its selectivity, calibration range, accuracy, precision, and the stability of the analytes under various conditions (e.g., freeze-thaw, bench-top, long-term storage)[18].
-
Standardized Protocol: A highly detailed, unambiguous Standard Operating Procedure (SOP) must be shared between all participating labs. This must include specifics on sample collection, handling, storage, and all analytical procedures.
-
Common Reference Materials: All labs must use the same lot of well-characterized reference standards for thiamphenicol and thiamphenicol palmitate to eliminate a major source of systematic error.
-
Cross-Validation: Before analyzing study samples, a cross-validation exercise is essential. The same set of quality control (QC) samples are analyzed by each laboratory, and the results must agree within predefined acceptance criteria. This process formally demonstrates inter-laboratory comparability.
Conclusion and Senior Scientist Recommendation
For the differential quantification of thiamphenicol palmitate and its active form, thiamphenicol, LC-MS/MS is the superior methodology for ensuring high inter-laboratory reproducibility. Its exceptional sensitivity and, most importantly, its selectivity via MRM analysis, minimize the analytical variability that can arise from different equipment, reagents, and biological sample matrices. When anchored by a comprehensive validation package that adheres to ICH, FDA, or EMA guidelines and confirmed with a cross-validation study, an LC-MS/MS method provides the highest level of confidence in the integrity and comparability of data across multiple research sites.
While HPLC-UV can be a viable alternative, its successful transfer requires a more stringent control over chromatographic conditions and assumes that matrix interferences are minimal and consistent across study populations. Microbiological assays, due to their lack of specificity, are not suitable for this application and should be avoided.
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da Silva, P. R. P., et al. (2020). Development and Validation of a Microbiological Agar Assay for Determination of Thiamphenicol in Soft Capsules. Infectious Disorders - Drug Targets. [Link]
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A Comparative Guide to the Species-Specific Esterase-Mediated Activation of Thiamphenicol Palmitate
Introduction: The Prodrug Strategy and the Central Role of Esterases
In the realm of pharmaceutical development, the prodrug approach is a well-established strategy to overcome undesirable drug properties, such as poor solubility or taste. Thiamphenicol palmitate is a classic example of this approach. It is an inactive ester prodrug of the broad-spectrum antibiotic, thiamphenicol. The therapeutic efficacy of thiamphenicol palmitate is entirely dependent on its conversion to the active thiamphenicol molecule through the enzymatic hydrolysis of the palmitate ester bond. This critical activation step is catalyzed by a ubiquitous class of enzymes known as esterases.
The successful clinical application of a prodrug hinges on a thorough understanding of its activation kinetics. A crucial and often variable factor in this equation is the significant difference in esterase activity observed across different species. These interspecies variations can profoundly impact the pharmacokinetic profile of the active drug, leading to discrepancies in efficacy and toxicity between preclinical animal models and human subjects. This guide provides a comprehensive comparison of esterase activity on thiamphenicol palmitate across key preclinical species (rat and dog) and humans, supported by experimental data and a detailed protocol for direct comparative analysis.
The Enzymatic Activation Pathway of Thiamphenicol Palmitate
The conversion of thiamphenicol palmitate to its active form is a one-step enzymatic reaction. Esterases, present in various tissues and biological fluids, recognize and cleave the ester linkage, releasing the active thiamphenicol and palmitic acid, a common fatty acid.
Caption: Enzymatic hydrolysis of thiamphenicol palmitate.
Comparative Analysis of Esterase Activity Across Species
The rate of hydrolysis of an ester prodrug can vary dramatically between species due to differences in the types, expression levels, and substrate specificities of esterases, particularly carboxylesterases (CES).
Key Considerations:
-
Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) are the two major families of esterases involved in drug metabolism. They exhibit different substrate preferences. Generally, CES1 favors substrates with a small alcohol group and a large acyl group, while CES2 has a higher affinity for more lipophilic substrates with larger alcohol groups.[1] Given that thiamphenicol palmitate has a large palmitoyl group, its hydrolysis is likely to be influenced by the expression and activity of specific CES isozymes.
-
Tissue and Fluid Distribution: Esterases are present in the plasma, liver, intestine, and other tissues. The primary site of prodrug activation will depend on the route of administration and the distribution of these enzymes. For orally administered thiamphenicol palmitate, intestinal esterases are crucial for initial hydrolysis.[2] For systemic circulation, plasma and liver esterases play a dominant role.
Species-Specific Insights:
-
Rat: Rats are known to have high carboxylesterase activity in their plasma.[3] This suggests that thiamphenicol palmitate is likely to be rapidly hydrolyzed in the systemic circulation of rats. Supporting this, a study on a different palmitate prodrug, triamcinolone acetonide palmitate, demonstrated significant hydrolysis in rat plasma, with a half-life of approximately 17.5 hours in 100% plasma.[4] The liver in rats also contains a high concentration of various carboxylesterases that actively hydrolyze retinyl palmitate, further indicating a high capacity for metabolizing palmitate esters.[5]
-
Human: In contrast to rats, human plasma has low to negligible carboxylesterase activity.[3] Therefore, the hydrolysis of thiamphenicol palmitate in human blood is expected to be significantly slower than in rats. The primary sites of activation in humans are likely to be the liver and the intestine, where CES1 and CES2 are expressed.
-
Dog: Similar to humans, dogs lack significant carboxylesterase activity in their plasma.[3] This makes the dog a more predictive model for human plasma pharmacokinetics of ester prodrugs compared to the rat. The hydrolysis of thiamphenicol palmitate in dogs is also expected to occur predominantly in the liver and intestine.
Summary of Comparative Esterase Activity:
| Species | Plasma Carboxylesterase Activity | Primary Site of Systemic Hydrolysis | Predicted Rate of Plasma Hydrolysis of Thiamphenicol Palmitate |
| Rat | High[3] | Plasma, Liver[4][5] | High |
| Human | Negligible[3] | Liver, Intestine | Low |
| Dog | Negligible[3] | Liver, Intestine | Low |
Experimental Protocol: In Vitro Comparative Hydrolysis of Thiamphenicol Palmitate
To obtain direct comparative data, a robust and self-validating in vitro experiment is essential. This protocol outlines a method to determine the hydrolysis rate of thiamphenicol palmitate in the plasma of different species.
Objective: To quantify and compare the rate of thiamphenicol formation from thiamphenicol palmitate in rat, dog, and human plasma.
Materials:
-
Thiamphenicol palmitate
-
Thiamphenicol (analytical standard)
-
Pooled plasma (with appropriate anticoagulant, e.g., K2EDTA) from rats, dogs, and humans
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., chlorzoxazone, as used in published methods[6])
-
Thermomixer or shaking water bath
-
Microcentrifuge
-
UPLC-MS/MS system
Experimental Workflow:
Caption: Workflow for in vitro plasma stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of thiamphenicol palmitate in a suitable organic solvent like DMSO.
-
Prepare a working solution by diluting the stock solution in PBS (ensure final DMSO concentration in the incubation is <0.5%).
-
Prepare a stock solution of the internal standard (IS) in acetonitrile.
-
Prepare a quenching solution of cold acetonitrile containing the IS at a fixed concentration.
-
-
Incubation:
-
For each species, add 495 µL of pooled plasma to a microcentrifuge tube.
-
Pre-incubate the plasma at 37°C for 5 minutes.
-
To initiate the reaction (t=0), add 5 µL of the thiamphenicol palmitate working solution to the plasma to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the tubes at 37°C with gentle shaking.
-
-
Sample Collection and Processing:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately add the aliquot to a tube containing 150 µL of the cold acetonitrile quenching solution with the internal standard.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
UPLC-MS/MS Analysis:
-
Develop and validate a UPLC-MS/MS method for the quantification of thiamphenicol and thiamphenicol palmitate. A previously published method can be adapted for this purpose.[6]
-
Generate a standard curve for thiamphenicol in plasma matrix to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of thiamphenicol formed versus time for each species.
-
Determine the initial rate of hydrolysis from the linear portion of the curve.
-
Calculate the in vitro half-life (t½) of thiamphenicol palmitate for each species using the formula: t½ = 0.693 / k, where k is the first-order degradation rate constant.
-
Self-Validating Controls:
-
Time-zero control: A sample quenched immediately after adding the prodrug to ensure no non-enzymatic degradation.
-
Heat-inactivated plasma control: Plasma that has been heated to >60°C for 30 minutes to denature enzymes. This control helps to distinguish enzymatic from chemical hydrolysis.
-
Buffer control: Incubate the prodrug in PBS (pH 7.4) alone to assess its chemical stability under the assay conditions.
Conclusion and Future Directions
The available evidence strongly suggests that significant species-dependent differences exist in the esterase-mediated activation of thiamphenicol palmitate. The high plasma carboxylesterase activity in rats is predicted to lead to rapid systemic hydrolysis, whereas the negligible plasma activity in dogs and humans implies that the liver and intestine are the primary sites of activation. This makes the dog a more suitable preclinical model for predicting the plasma pharmacokinetics of thiamphenicol palmitate in humans.
However, direct experimental verification is paramount. The provided in vitro protocol offers a robust framework for researchers to quantify these differences, enabling more accurate interspecies scaling and a better prediction of human pharmacokinetics during drug development. Such studies are indispensable for ensuring the safe and effective translation of ester prodrugs from the laboratory to the clinic.
References
- Lee, Y. H., & Lee, M. G. (1998). In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species. Journal of Pharmaceutical Sciences, 87(7), 836-841.
-
Ester hydrolysis of chloramphenicol palmitate. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]
- Li, X., et al. (2010). Determination of physicochemical properties and degradation kinetics of triamcinolone acetonide palmitate in vitro. Drug Development and Industrial Pharmacy, 36(11), 1333-1340.
- Li, B., et al. (2017). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Pharmaceutical Research, 34(5), 1051-1063.
- Cagnardi, P., et al. (2003). Pharmacokinetics of thiamphenicol in dogs. American Journal of Veterinary Research, 64(4), 421-425.
- Li, K., et al. (2015). UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study.
- Committee for Veterinary Medicinal Products. (2000). Thiamphenicol Summary Report.
-
Enzymatic conversion of the chloramphenicol palmitate into... (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]
- Ogasawara, A., et al. (2021). Species Differences in Carboxylesterases Among Humans, Cynomolgus Monkeys, and Mice in the Hydrolysis of Atorvastatin Derivatives. Biological and Pharmaceutical Bulletin, 44(8), 1145-1151.
- Forni, F., et al. (1987). Surface area and crystallinity of Form A of chloramphenicol palmitic and stearic esters: which one is the limiting factor in the enzymatic hydrolysis? Journal of Pharmacy and Pharmacology, 39(12), 1041-1043.
- Chow, E. T., et al. (2015). In vitro evaluation of the inhibitory effect of canine serum, canine fresh frozen plasma, freeze-thaw-cycled plasma, and Solcoseryl™ on matrix metalloproteinases 2 and 9. Veterinary Ophthalmology, 18(3), 229-233.
- Noy, N., et al. (2002). Identification of microsomal rat liver carboxylesterases and their activity with retinyl palmitate. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1581(1-2), 1-9.
- Holcomb, J. B., et al. (2019). In vitro evaluation of hyperosmotic canine plasma suitable for infusion. Journal of Veterinary Emergency and Critical Care, 29(4), 369-376.
- Gabriele, M., et al. (2024). New insight on porcine carboxylesterases expression and activity in lung tissues. Toxicology in Vitro, 97, 105785.
-
What is the mechanism of Chloramphenicol Palmitate? (2024). Patsnap Synapse. Retrieved February 27, 2024, from [Link]
- The Role of Palmitic Acid in the Co-Toxicity of Bacterial Metabolites to Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(13), 11075.
- An in vitro study of canine cryopoor plasma to correct vitamin K-dependent coagulopathy in dogs. (2021). Journal of Veterinary Internal Medicine, 35(2), 947-953.
- Production of Novel Thermostable Esterases from Thermus thermophilus Strain ET-1 in Escherichia coli and Thermus thermophilus HB27 Using the Bifunctional Expression System pTGT-1 and Characterization of the Recombinant Enzymes. (2024). International Journal of Molecular Sciences, 25(3), 1735.
- Dissolution Profile Evaluation of Solid Pharmaceutical Forms Containing Chloramphenicol Marketed in Brazil. (2004). Brazilian Archives of Biology and Technology, 47(6).
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- 1. iris.cnr.it [iris.cnr.it]
- 2. What is the mechanism of Chloramphenicol Palmitate? [synapse.patsnap.com]
- 3. Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of physicochemical properties and degradation kinetics of triamcinolone acetonide palmitate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of microsomal rat liver carboxylesterases and their activity with retinyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicity comparison: Thiamphenicol palmitate vs chloramphenicol induced anemia
An In-Depth Guide to the Comparative Hematotoxicity of Thiamphenicol Palmitate and Chloramphenicol
Introduction
Drug-induced blood dyscrasias represent a significant challenge in clinical practice, with aplastic anemia being one of the most severe manifestations. Chloramphenicol, a potent broad-spectrum antibiotic, is infamous for its association with this life-threatening adverse effect. This has spurred the development of derivatives like thiamphenicol, with the aim of retaining antimicrobial efficacy while mitigating hematological toxicity. This guide provides a detailed comparative analysis of the toxicological profiles of thiamphenicol palmitate and chloramphenicol, with a specific focus on their propensity to induce anemia. We will delve into their mechanisms of action, present comparative experimental data, and outline robust protocols for evaluating hematotoxicity.
Mechanisms of Anemia Induction: A Tale of Two Molecules
The primary difference in the hematological toxicity between chloramphenicol and thiamphenicol lies in their chemical structures and subsequent metabolic pathways. Chloramphenicol possesses a p-nitro group which is crucial for its antibacterial activity but is also implicated in its bone marrow toxicity. In contrast, thiamphenicol has this group replaced by a methylsulfonyl moiety.
Chloramphenicol-Induced Aplastic Anemia
Chloramphenicol is associated with two distinct types of bone marrow toxicity:
-
Dose-related, reversible anemia: This is a common, predictable side effect that occurs with high doses or prolonged treatment. It manifests as anemia, leukopenia, and thrombocytopenia and is a result of the inhibition of mitochondrial protein synthesis in erythroid precursor cells. This effect is generally reversible upon discontinuation of the drug.
-
Idiosyncratic, irreversible aplastic anemia: This is a rare but often fatal complication that is not dose-dependent and can occur weeks or even months after therapy has ceased. The exact mechanism is not fully understood, but it is thought to involve the metabolic reduction of the p-nitro group to toxic intermediates, such as nitroso-chloramphenicol, which can cause DNA damage in hematopoietic stem cells. Genetic predisposition is also believed to play a significant role.
Thiamphenicol and its Reduced Hematotoxicity
Thiamphenicol, due to the replacement of the p-nitro group with a methylsulfonyl group, does not form the same toxic nitroso metabolites as chloramphenicol. This structural modification is the primary reason for its significantly lower incidence of irreversible aplastic anemia. While thiamphenicol can still cause a dose-dependent, reversible bone marrow suppression similar to chloramphenicol's first type of toxicity, the dreaded idiosyncratic aplastic anemia is rarely, if ever, observed.
The following diagram illustrates the key mechanistic differences in the metabolic pathways of chloramphenicol and thiamphenicol that contribute to their differential hematotoxicity.
Caption: Metabolic pathways of chloramphenicol and thiamphenicol and their relation to anemia.
Comparative Efficacy and Safety: A Data-Driven Perspective
Numerous studies have been conducted to compare the safety and efficacy of thiamphenicol and chloramphenicol. The following table summarizes key findings from a selection of these studies.
| Parameter | Chloramphenicol | Thiamphenicol | Reference |
| Incidence of Aplastic Anemia | 1 in 20,000 to 1 in 40,000 | Extremely rare to non-existent | |
| Reversible Bone Marrow Suppression | Dose-dependent, common at high doses | Dose-dependent, occurs at therapeutic doses | |
| Antimicrobial Spectrum | Broad-spectrum (Gram-positive, Gram-negative, anaerobes) | Broad-spectrum (similar to chloramphenicol) | |
| Clinical Efficacy | Highly effective for specific indications (e.g., bacterial meningitis, typhoid fever) | Effective for respiratory tract infections, STIs, and other bacterial infections |
Experimental Protocols for Assessing Hematotoxicity
To evaluate the potential for drug-induced anemia, a multi-faceted approach employing both in vitro and in vivo models is essential.
In Vitro Assessment: Colony-Forming Unit (CFU) Assay
This assay assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.
Objective: To determine the concentration-dependent inhibitory effect of thiamphenicol palmitate and chloramphenicol on the growth of erythroid (BFU-E) and granulocyte-macrophage (CFU-GM) colonies.
Methodology:
-
Cell Source: Bone marrow mononuclear cells (BMMCs) are isolated from human or animal models (e.g., mice, rats).
-
Culture Medium: Methylcellulose-based medium supplemented with appropriate growth factors (e.g., erythropoietin, GM-CSF, IL-3, SCF) is used.
-
Drug Treatment: A range of concentrations of thiamphenicol palmitate and chloramphenicol are added to the cultures. A vehicle control is also included.
-
Incubation: Cultures are incubated for 7-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Counting: The number of BFU-E and CFU-GM colonies are counted using an inverted microscope.
-
Data Analysis: The IC50 (concentration causing 50% inhibition of colony formation) is calculated for each drug.
Caption: Workflow for the in vitro Colony-Forming Unit (CFU) assay.
In Vivo Assessment: Rodent Model of Drug-Induced Anemia
This model evaluates the hematological effects of the drugs in a living organism.
Objective: To compare the effects of repeated administration of thiamphenicol palmitate and chloramphenicol on peripheral blood counts and bone marrow cellularity in rodents.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Drug Administration: Animals are treated daily with equimolar doses of thiamphenicol palmitate, chloramphenicol, or vehicle control via oral gavage or intraperitoneal injection for a specified duration (e.g., 14 or 28 days).
-
Blood Collection: Blood samples are collected at baseline and at regular intervals throughout the study for complete blood count (CBC) analysis.
-
Bone Marrow Analysis: At the end of the study, animals are euthanized, and bone marrow is collected from the femur and/or tibia for cellularity assessment and histopathology.
-
Data Analysis: Changes in red blood cell count, hemoglobin, hematocrit, white blood cell count, and platelet count are analyzed. Bone marrow cellularity is quantified.
Caption: Workflow for the in vivo rodent model of drug-induced anemia.
Conclusion
The available evidence strongly indicates that thiamphenicol possesses a significantly safer hematological profile compared to chloramphenicol. The key structural difference, the replacement of the p-nitro group with a methylsulfonyl group, abrogates the metabolic pathway leading to the formation of toxic intermediates responsible for idiosyncratic aplastic anemia. While both drugs can cause a dose-dependent and reversible suppression of the bone marrow, the risk of the fatal, irreversible form of anemia is virtually eliminated with thiamphenicol. For researchers and drug development professionals, this comparative analysis underscores the importance of structure-activity and structure-toxicity relationships in drug design. The outlined experimental protocols provide a robust framework for the preclinical assessment of hematotoxicity, ensuring the development of safer and more effective therapeutic agents.
References
- Holt, D., Harvey, D., & Hurley, R. (1993). Chloramphenicol toxicity. Adverse Drug Reactions and Toxicological Reviews, 12(2), 83-95.
- Yunis, A. A. (1988). Chloramphenicol: relation of structure to activity and toxicity. Annual review of pharmacology and toxicology, 28, 83-100.
- Parvataneni, S., & Goolsby, T. A. (2021).
Standard Reference Materials for Thiamphenicol Palmitate Calibration
A Technical Comparison & Qualification Guide
Executive Summary: The "Missing Monograph" Challenge
Thiamphenicol Palmitate (TP) is the ester prodrug of thiamphenicol, primarily utilized in veterinary medicine and specific human formulations to improve palatability and modify solubility. Unlike its analog Chloramphenicol Palmitate , which has a well-defined USP monograph and Reference Standard (RS), Thiamphenicol Palmitate lacks a widely available, harmonized pharmacopeial primary standard (USP/EP) .
This absence creates a critical gap in regulatory compliance. Researchers often face a choice between using non-certified commercial chemical standards or employing the parent drug (Thiamphenicol) as a surrogate. This guide objectively compares these approaches, providing a self-validating framework to ensure data integrity (ALCOA+) despite the lack of a "Gold Standard" monograph.
Hierarchy of Reference Materials
The following table compares the available options for TP calibration. Note that "Commercial Chemical Standards" are the most common source but require significant in-house validation to meet ISO 17025/GMP requirements.
| Feature | Option A: Commercial Chemical Standard | Option B: Surrogate Calibration (Parent Drug) | Option C: In-House Qualified Standard |
| Source | Specialized Chemical Suppliers (e.g., LKT, Sigma, TRC) | USP/EP Thiamphenicol RS | Synthesized & Purified Internally |
| Traceability | Low to Medium (Often only CoA provided; rarely ISO 17034) | High (Traceable to SI units via Pharmacopeia) | High (If fully characterized by NMR, MS, DSC) |
| Purity | Typically >98% (Variable batch-to-batch) | 99.0–101.0% (Certified) | >99.5% (Targeted) |
| Primary Risk | Polymorphism & Impurities. Uncharacterized polymorphs can alter solubility/bioavailability.[1] | Stoichiometry Errors. Assumes 100% hydrolysis or perfect molar response factor match. | Resource Intensity. Requires expensive instrumentation (qNMR) to validate. |
| Use Case | Routine QC of Raw Material (Identification/Assay) | Total Residue Analysis (Hydrolysis Method) | Gold Standard for Stability Studies |
Critical Technical Analysis
3.1 The Polymorphism Risk Factor
Thiamphenicol Palmitate is structurally analogous to Chloramphenicol Palmitate. The latter exists in three polymorphic forms (A, B, and C), where Form B is bioavailable and Form A is biologically inactive .
-
Warning: Commercial TP standards typically do not specify the polymorphic form.
-
Impact: Using a standard with a different crystal lattice than your sample can lead to erroneous dissolution results and IR identification failures.
-
Mitigation: You must perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) on any incoming commercial standard to establish a "fingerprint" before use.
3.2 Solubility & Stability in Solution
TP is highly lipophilic (LogP ~4-5 estimated), unlike the parent Thiamphenicol (LogP ~0.2).
-
Solvent Choice: TP is insoluble in water. Stock solutions must be prepared in Acetonitrile (ACN) , Dimethylformamide (DMF) , or Tetrahydrofuran (THF) .
-
Hydrolysis Risk: In protic solvents (Methanol/Water) at extreme pH, the ester bond is susceptible to hydrolysis, converting TP back to Thiamphenicol.
-
Protocol: Always store stock solutions at -20°C in anhydrous ACN. Avoid aqueous dilution until the final step of injection preparation.
Validated Experimental Protocols
4.1 Protocol A: Qualification of a Commercial TP Standard
Objective: To assign a purity value to a non-pharmacopeial TP standard using the "Mass Balance" approach.
-
Chromatographic Purity (HPLC-UV):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic ACN:Water (70:30 v/v). Note: High organic content is required to elute the palmitate ester.
-
Flow Rate: 1.0 mL/min.
-
Detection: 224 nm (lambda max of the phenicol core).
-
Calculation: % Purity = 100 - (% Impurities + % Residual Solvents + % Water + % Sulfated Ash).
-
-
Stoichiometric Verification (Hydrolysis Method):
-
Hydrolyze 50 mg of TP standard in 0.1 N NaOH/MeOH (60°C, 1 hour).
-
Neutralize and analyze against USP Thiamphenicol RS .
-
Acceptance: The recovered Thiamphenicol content must be 59.5% ± 2.0% of the initial TP weight (based on MW ratio: 356.2 / 594.6).
-
4.2 Protocol B: Routine HPLC Calibration
Objective: Quantifying TP in raw material without hydrolysis.
-
Standard Prep: Dissolve 25.0 mg TP Standard in 25.0 mL ACN (Stock A). Dilute 1:10 with Mobile Phase.
-
System Suitability:
-
Injection Precision (n=6): RSD < 2.0%.
-
Tailing Factor: < 1.5.[2]
-
-
Analysis: Inject Sample and Standard. Calculate using the external standard method.
Visualization of Workflows
Diagram 1: Reference Material Qualification Workflow
This diagram illustrates the decision tree for validating a commercial TP standard when no USP monograph exists.
Caption: Workflow for qualifying a non-pharmacopeial Thiamphenicol Palmitate source into a validated Working Standard.
Diagram 2: Analytical Traceability Chain
This diagram demonstrates how to link the TP Working Standard back to an authoritative SI-traceable source (USP Thiamphenicol).
Caption: Establishing traceability for Thiamphenicol Palmitate using the Parent Drug as the Primary Anchor.
References
-
European Pharmacopoeia (Ph. Eur.) . Thiamphenicol Monograph 10th Edition. Strasbourg, France: EDQM.
-
Aguiar, A. J., & Zelmer, J. E. (1969) . Dissolution behavior of polymorphs of chloramphenicol palmitate and mefenamic acid. Journal of Pharmaceutical Sciences, 58(8), 983–987. (Cited for Polymorphism Methodology).[1][3][4]
-
U.S. Pharmacopeial Convention . USP Monograph: Chloramphenicol Palmitate.[5] Rockville, MD. (Cited as Analogous Standard).
-
Food and Agriculture Organization (FAO) . Thiamphenicol Residues in Food: Toxicological Evaluation. JECFA Monographs.
-
LKT Laboratories . Thiamphenicol Palmitate Product Specification (CAS 52628-58-7).[6] (Cited as Commercial Source Example).
Sources
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Simultaneous determination of residual thiamphenicol and florfenicol in foods of animal origin by HPLC/electrospray ionization-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scispace.com [scispace.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Establishing In Vitro-In Vivo Correlation for Thiamphenicol Palmitate Formulations
Executive Summary: The Dissolution-Absorption Hurdle for Thiamphenicol Palmitate
Thiamphenicol palmitate, a poorly water-soluble prodrug of the antibiotic thiamphenicol, presents a significant biopharmaceutical challenge. Its therapeutic efficacy is directly contingent on its dissolution in the gastrointestinal tract, which is the rate-limiting step for its subsequent hydrolysis and absorption of the active thiamphenicol moiety. For formulation scientists, establishing a predictive mathematical model between the drug's in vitro dissolution profile and its in vivo absorption—an In Vitro-In Vivo Correlation (IVIVC)—is paramount. A robust IVIVC serves as a surrogate for bioequivalence studies, enabling formulation optimization, ensuring batch-to-batch consistency, and accelerating the drug development timeline.[1][2][3]
This guide provides a detailed comparison of the experimental methodologies required to investigate this critical relationship. We will explore the causality behind protocol design, present detailed workflows for both in vitro and in vivo studies, and demonstrate how to correlate the resulting data to build a meaningful and regulatory-acceptable IVIVC.
The Scientific Rationale: Why IVIVC is Critical for a Prodrug Like Thiamphenicol Palmitate
Thiamphenicol is esterified to its palmitate form primarily to mask its bitter taste, improving patient compliance. However, this modification drastically reduces its aqueous solubility. The absorption process is a sequence of events:
-
Dissolution: The solid thiamphenicol palmitate particles must first dissolve in the GI fluids.
-
Hydrolysis: Intestinal esterases must cleave the palmitate group to release the active, water-soluble thiamphenicol.
-
Absorption: The free thiamphenicol is then absorbed into the systemic circulation.
If the initial dissolution step is slow or incomplete, the subsequent steps are starved of substrate, leading to low and erratic bioavailability. Therefore, an in vitro dissolution test that can accurately mimic the in vivo dissolution process is an invaluable predictive tool.[2][4]
In Vitro Dissolution Studies: Simulating the Gastrointestinal Environment
The objective is to design a dissolution method that is sensitive enough to detect meaningful differences between formulations.[5] For a poorly soluble drug like thiamphenicol palmitate, this requires careful selection of apparatus and media.
Experimental Protocol: USP Apparatus 2 (Paddle Method)
The USP Apparatus 2 is often selected for oral dosage forms like tablets and suspensions due to its hydrodynamic profile.[6][7][8]
-
Apparatus & Settings:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Vessel: 1000 mL borosilicate glass vessel.[8]
-
Rotation Speed: 75 RPM. This speed is chosen to create a discriminating environment without being overly aggressive, which might erase real formulation differences.
-
Temperature: 37 ± 0.5 °C, to simulate physiological body temperature.
-
-
Dissolution Medium:
-
Composition: 900 mL of pH 6.8 phosphate buffer containing 0.75% Sodium Lauryl Sulfate (SLS).
-
Rationale: The pH 6.8 buffer mimics the environment of the small intestine where most absorption occurs. Since thiamphenicol palmitate is poorly soluble, a surfactant (SLS) is essential to create "sink conditions," ensuring that the concentration of the drug in the medium does not approach saturation, which would artificially limit the dissolution rate.[9]
-
-
Procedure:
-
De-aerate and pre-warm the dissolution medium to 37 °C.
-
Place one dose of the thiamphenicol palmitate formulation (e.g., one tablet or a specified volume of suspension) into each vessel.
-
Begin paddle rotation immediately.
-
Withdraw 5 mL samples at predetermined time points (e.g., 10, 20, 30, 45, 60, 90, 120 minutes).
-
Immediately filter each sample through a 0.45 µm chemically inert filter (e.g., PTFE) to remove undissolved particulates.
-
Replace the withdrawn sample volume with an equal amount of fresh, pre-warmed medium.
-
-
Quantification:
Data Presentation: Comparative Dissolution Profiles
The results from testing three hypothetical formulations with different release characteristics are summarized below.
| Time (minutes) | Formulation F1 (Fast) % Dissolved | Formulation M1 (Medium) % Dissolved | Formulation S1 (Slow) % Dissolved |
| 10 | 45 | 25 | 15 |
| 20 | 70 | 48 | 30 |
| 30 | 85 | 65 | 42 |
| 45 | 96 | 82 | 58 |
| 60 | 99 | 91 | 70 |
| 90 | 100 | 98 | 85 |
| 120 | 100 | 100 | 92 |
Visualization: In Vitro Dissolution Workflow
Caption: A stepwise workflow for conducting in vitro dissolution testing.
In Vivo Absorption Studies: Measuring True Bioavailability
In vivo studies are essential to quantify the rate and extent of drug absorption in a living system, providing the "ground truth" to which in vitro data is correlated. The rat is a commonly accepted preclinical model for such pharmacokinetic (PK) studies.[12][13][14]
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Model & Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimation: House animals for at least one week prior to the study under controlled conditions (12-hour light/dark cycle, constant temperature and humidity).
-
Fasting: Fast animals for 12 hours before dosing to minimize variability from food-drug interactions, with free access to water.
-
-
Dosing & Groups:
-
Divide rats into groups (n=6 per group), with each group receiving one of the test formulations (F1, M1, S1).
-
Administer the formulations orally via gavage at a dose equivalent to 50 mg/kg of thiamphenicol.
-
-
Blood Sampling:
-
Collect serial blood samples (~200 µL) from the jugular or saphenous vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples immediately at 4,000 RPM for 10 minutes at 4 °C to separate the plasma.
-
Store plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the active moiety, thiamphenicol , in the plasma samples.
-
Method: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is required for the necessary sensitivity and selectivity in a complex biological matrix like plasma.[15][16]
-
Data Presentation: Comparative Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time profiles for each formulation.
| Parameter | Formulation F1 (Fast) | Formulation M1 (Medium) | Formulation S1 (Slow) |
| Cmax (ng/mL) | 4520 ± 550 | 3150 ± 480 | 1980 ± 390 |
| Tmax (hr) | 2.0 ± 0.5 | 4.0 ± 0.8 | 6.0 ± 1.1 |
| AUC0-24 (ng*hr/mL) | 32100 ± 4100 | 26500 ± 3800 | 18400 ± 3500 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area Under the Curve, representing total drug exposure.
Visualization: In Vivo Pharmacokinetic Workflow
Caption: A stepwise workflow for conducting an in vivo pharmacokinetic study.
Bridging the Gap: Establishing a Level A IVIVC
The ultimate goal is to establish a Level A correlation, which is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[2] This is the most rigorous and regulatorily accepted level of correlation.[9][17]
-
Deconvolution: The in vivo plasma concentration data is mathematically transformed using deconvolution methods (e.g., Wagner-Nelson or Loo-Riegelman) to calculate the cumulative fraction of drug absorbed in vivo at each time point.
-
Correlation: The cumulative percent of drug dissolved in vitro is plotted against the cumulative percent of drug absorbed in vivo for each formulation (F1, M1, and S1).
-
Model Validation: A strong linear relationship across all formulations (ideally with a correlation coefficient, R², > 0.9) indicates a successful Level A IVIVC. The model's predictive performance is then evaluated by comparing the pharmacokinetic parameters predicted from the dissolution data against the observed values. The mean prediction error should be less than 10%.[1]
Visualization: The IVIVC Conceptual Framework
Caption: The relationship between in vitro dissolution and in vivo pharmacokinetics.
Conclusion and Application
By systematically comparing the dissolution profiles and resulting pharmacokinetic parameters of different thiamphenicol palmitate formulations, a clear correlation emerges. The faster-dissolving formulation (F1) yields a higher Cmax and greater overall exposure (AUC), while the slower-dissolving formulation (S1) results in delayed and reduced absorption.
The establishment of a validated Level A IVIVC is a powerful, science-driven tool. It provides the confidence to use in vitro dissolution as a primary quality control metric, ensuring that any manufacturing changes will not adversely affect the clinical performance of the product. This approach reduces the reliance on costly and time-consuming animal and human studies, embodying the principles of modern, efficient drug development.
References
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Title: In vitro dissolution testing methods Source: Slideshare URL: [Link]
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Title: In vitro-in vivo correlations: General concepts, methodologies and regulatory applications Source: ScienceDirect URL: [Link]
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Title: Thiamphenicol Source: Food and Agriculture Organization of the United Nations URL: [Link]
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Title: Pharmacokinetics and Tissue Distribution of Thiamphenicol and Florfenicol in Pacific White Shrimp Litopenaeus vannamei in Freshw Source: SciSpace URL: [Link]
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Title: In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals Source: World Journal of Advanced Research and Reviews URL: [Link]
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Title: Relative bioavailability of intravenous chloramphenicol succinate and oral chloramphenicol palmitate in infants and children Source: PubMed URL: [Link]
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Title: Pharmacokinetics and Bioavailability of Thiamphenicol After A Single Intravenous and Oral Administrations in Broiler Chickens Source: ResearchGate URL: [Link]
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Title: UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study Source: PubMed URL: [Link]
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Title: Dissolution Profile Evaluation of Solid Pharmaceutical Forms Containing Chloramphenicol Marketed in Brazil Source: SciELO URL: [Link]
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Title: Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations Source: PMC - NIH URL: [Link]
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Title: Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches Source: PubMed Central URL: [Link]
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Title: Physiologically Based Pharmacokinetic Models Predicting Renal and Hepatic Concentrations of Industrial Chemicals after Virtual Oral Doses in Rats Source: ACS Publications URL: [Link]
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Title: Solid-State Techniques for Improving Solubility Source: ResearchGate URL: [Link]
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Title: Choosing the Right Dissolution Apparatus for Oral Solid Dosage Forms Source: Copley Scientific URL: [Link]
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Title: In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC Source: Springer URL: [Link]
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Title: Improved antibacterial efficiency of inhaled thiamphenicol dry powders: Mathematical modelling of in vitro dissolution kinetic and in vitro antibacterial efficacy Source: ResearchGate URL: [Link]
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Title: Dissolution apparatus Source: Slideshare URL: [Link]
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Title: Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: FDA URL: [Link]
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Title: Enhancement of dissolution rate and oral bioavailability of poorly soluble drug florfenicol by using solid dispersion and effervescent disintegration technology Source: PubMed URL: [Link]
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Title: A TLC-HPLC Method for Determination of Thiamphenicol in Pig, Chicken, and Fish Feedstuffs Source: ResearchGate URL: [Link]
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Title: In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective Source: ResearchGate URL: [Link]
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Title: Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry Source: PMC - NIH URL: [Link]
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Title: In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective Source: Bentham Science Publishers URL: [Link]
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Title: An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma Source: MDPI URL: [Link]
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Title: Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols Source: MDPI URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Thiamphenicol Palmitate
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides essential, immediate safety and logistical information for handling Thiamphenicol Palmitate, a prodrug of the antibiotic Thiamphenicol. While Thiamphenicol Palmitate itself has limited biological activity, it is readily metabolized to Thiamphenicol, and therefore, precautions appropriate for the active form must be strictly followed. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks and ensure a safe laboratory environment.
Understanding the Risks: The "Why" Behind the Precautions
Thiamphenicol is a broad-spectrum antibiotic and an analogue of chloramphenicol. Although some safety data sheets (SDS) may classify Thiamphenicol as not hazardous under certain regulations, others highlight significant risks with prolonged or repeated exposure.[1] Specifically, it is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[1] Furthermore, it can cause damage to organs, particularly the blood and bone marrow, through extended exposure.[1] Given these potential hazards, a cautious and comprehensive approach to PPE is not just recommended, but essential. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder and skin contact. Therefore, the core objective of our PPE strategy is to create a robust barrier against these exposure pathways.
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the first line of defense. A comprehensive ensemble should be worn at all times when handling Thiamphenicol Palmitate powder.
| PPE Component | Specification | Rationale for Use |
| Respiratory Protection | NIOSH-approved air-purifying respirator (half-mask or full-face) with particulate filters. | Prevents inhalation of fine powder particles, which is a primary exposure route.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | Protects against direct skin contact and absorption.[5] Gloves should be inspected for integrity before each use.[4] |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[4] | Protects eyes from splashes and airborne particles.[3] |
| Body Protection | A disposable, chemical-resistant lab coat or coveralls with long sleeves.[2][4] | Prevents contamination of personal clothing and skin.[5] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots.[3] | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and maintain a safe working environment. The following steps provide a procedural guide for handling Thiamphenicol Palmitate.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of Thiamphenicol Palmitate powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[6][7]
-
Ventilation: Ensure adequate ventilation in the handling area.[8]
-
Emergency Equipment: An eyewash station and safety shower should be readily accessible.[9]
2. Donning PPE: The Sequential Approach
The order in which PPE is put on is crucial to ensure complete protection.
3. Handling the Compound:
-
Avoid Dust Formation: Handle the powder carefully to minimize the generation of dust.[8]
-
Weighing: If weighing the powder, do so within a ventilated enclosure.[6]
-
Spill Management: In the event of a spill, do not dry sweep. Carefully collect the powder with a damp cloth or absorbent material and place it in a sealed container for disposal.
4. Doffing PPE: A Critical Decontamination Step
The removal of PPE is a high-risk activity for contamination. Follow this sequence to minimize exposure.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8][10]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of Thiamphenicol Palmitate waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All contaminated materials, including gloves, disposable lab coats, and any materials used for cleaning spills, must be segregated as chemical waste.[11]
-
Containerization: Place all waste in a clearly labeled, sealed, and leak-proof container.
-
Disposal Method: Thiamphenicol is not typically destroyed by standard autoclaving.[12] Therefore, waste should be disposed of through a licensed hazardous waste disposal service, often involving chemical incineration.[13] Do not dispose of this material down the drain.[13]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
By implementing these comprehensive safety and logistical measures, researchers and scientists can confidently handle Thiamphenicol Palmitate while minimizing personal and environmental risks. This guide serves as a foundational document to be adapted to specific laboratory conditions and institutional protocols.
References
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CPAChem. (2023). Safety data sheet: Thiamphenicol. [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2025). Thiamphenicol Safety Data Sheet. [Link]
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Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]
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ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]
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Lurie Children's. Administrative Policy and Procedure Manual: Pharmaceutical Waste Management. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
